CCR5 antagonist 2
Description
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Structure
3D Structure
Properties
Molecular Formula |
C32H45F2N5O2S |
|---|---|
Molecular Weight |
601.8 g/mol |
IUPAC Name |
4,4-difluoro-N-[(1S)-3-[(1R,5S)-3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-thiophen-3-ylpropyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C32H45F2N5O2S/c1-20(2)31(41)37-13-9-29-28(18-37)35-21(3)39(29)26-16-24-4-5-25(17-26)38(24)14-8-27(23-10-15-42-19-23)36-30(40)22-6-11-32(33,34)12-7-22/h10,15,19-20,22,24-27H,4-9,11-14,16-18H2,1-3H3,(H,36,40)/t24-,25+,26?,27-/m0/s1 |
InChI Key |
XADGEXPZZCPUIH-UEEAVMEZSA-N |
Isomeric SMILES |
CC1=NC2=C(N1C3C[C@H]4CC[C@@H](C3)N4CC[C@@H](C5=CSC=C5)NC(=O)C6CCC(CC6)(F)F)CCN(C2)C(=O)C(C)C |
Canonical SMILES |
CC1=NC2=C(N1C3CC4CCC(C3)N4CCC(C5=CSC=C5)NC(=O)C6CCC(CC6)(F)F)CCN(C2)C(=O)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of CCR5 Antagonists in HIV Entry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of Human Immunodeficiency Virus type 1 (HIV-1) into host cells. Consequently, it has emerged as a key target for antiretroviral therapy. This technical guide provides a comprehensive overview of the mechanism of action of CCR5 antagonists, a class of drugs that effectively block this crucial step in the viral lifecycle. We delve into the molecular interactions, signaling pathways, and the distinct mechanisms of small-molecule allosteric inhibitors and monoclonal antibodies. This guide also presents a compilation of quantitative data on the efficacy of various CCR5 antagonists and detailed protocols for key experimental assays used in their characterization, aiming to equip researchers and drug development professionals with the essential knowledge for advancing the field of HIV-1 entry inhibitors.
The Role of CCR5 in HIV-1 Entry
HIV-1 entry into target cells, primarily CD4+ T lymphocytes and macrophages, is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the host cell's CD4 receptor.[1][2] This initial interaction induces conformational changes in gp120, exposing a binding site for a co-receptor, which is typically either CCR5 or CXCR4.[3][4] Viruses that utilize CCR5 are termed R5-tropic and are the predominant viral strains transmitted and present during the early stages of infection. The subsequent binding of gp120 to CCR5 triggers further conformational rearrangements in the viral gp41 transmembrane protein, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.[5]
Mechanism of Action of CCR5 Antagonists
CCR5 antagonists are broadly classified into two main categories based on their molecular nature and mechanism of action: small-molecule allosteric inhibitors and monoclonal antibodies.
Small-Molecule Allosteric Inhibitors
Prominent examples of this class include Maraviroc (the first FDA-approved CCR5 antagonist), Vicriviroc, and Aplaviroc.[6][7][8] These molecules do not directly compete with the natural chemokine ligands or gp120 for the orthosteric binding site on CCR5. Instead, they are non-competitive, allosteric antagonists that bind to a hydrophobic pocket located within the transmembrane helices of the CCR5 receptor.[9][10][11]
This binding event induces and stabilizes a conformational state of the CCR5 receptor that is not recognized by the HIV-1 gp120 protein.[12][13] Specifically, the conformational change in the extracellular loops of CCR5 prevents the high-affinity interaction required for viral entry.[13] This allosteric inhibition effectively locks the receptor in an "unreceptive" state, thereby preventing the gp120-CCR5 interaction and subsequent membrane fusion.[9]
Monoclonal Antibodies
Leronlimab (PRO 140) is a humanized monoclonal antibody that represents this class of CCR5 antagonists.[5][14] Unlike the small-molecule inhibitors, Leronlimab is a competitive antagonist. It binds to extracellular domains of the CCR5 receptor, including the N-terminus and extracellular loop 2, which are also the regions that interact with HIV-1 gp120.[3][15] By physically occupying these binding sites, Leronlimab directly blocks the attachment of gp120 to CCR5, thus preventing viral entry.[5] This competitive mechanism of action offers a distinct approach to CCR5 antagonism.
Quantitative Efficacy of CCR5 Antagonists
The potency of CCR5 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). These values represent the concentration of the drug required to inhibit 50% of viral entry or binding to the receptor, respectively. The following table summarizes key quantitative data for several CCR5 antagonists.
| Antagonist | Type | Target | IC50 (nM) | Ki (nM) | Notes |
| Maraviroc | Small Molecule | CCR5 | 0.6 - 13.7 | 3.3 - 7.2 | Active against a broad range of R5-tropic HIV-1 isolates.[8][14][16] |
| Vicriviroc | Small Molecule | CCR5 | 0.45 - 10 | 2.1 - 2.5 | Potent inhibitor of R5-tropic HIV-1.[6][7] |
| Aplaviroc | Small Molecule | CCR5 | 0.1 - 0.6 | Not Widely Reported | Development was discontinued due to hepatotoxicity.[8][12] |
| Leronlimab | Monoclonal Antibody | CCR5 | 0.041 - 18.33 | Not Applicable | Potent activity against a wide range of HIV-1 isolates, including multi-drug resistant strains.[8][17] |
Signaling Pathways in HIV-1 Entry and CCR5 Antagonism
The interaction of HIV-1 gp120 with CCR5 does not typically trigger the canonical G-protein signaling pathways associated with natural chemokine binding.[12] However, the binding of gp120 can induce other intracellular signals, such as the activation of Pyk2, a protein tyrosine kinase.[14] The precise role of these signaling events in the viral entry process is still under investigation.
CCR5 antagonists, by binding to the receptor, prevent the conformational changes necessary for these gp120-induced signals. Small-molecule allosteric inhibitors stabilize a receptor conformation that is unable to productively engage with gp120, thereby blocking any downstream signaling events that might be triggered by this interaction. Monoclonal antibodies physically obstruct the binding site, preventing any interaction and subsequent signaling.
Figure 1: A simplified diagram illustrating the key steps of HIV-1 entry and the points of inhibition by CCR5 antagonists.
Experimental Protocols
CCR5 Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a CCR5 antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the CCR5 receptor.
Materials:
-
HEK293 cells stably expressing human CCR5.
-
Membrane preparation from CCR5-expressing cells.
-
Radioligand (e.g., [¹²⁵I]-MIP-1α or [³H]-Maraviroc).
-
Unlabeled CCR5 antagonist (test compound).
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 1 M NaCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the unlabeled CCR5 antagonist.
-
In a 96-well plate, add a constant concentration of the radioligand to each well.
-
Add the serially diluted unlabeled antagonist to the wells.
-
Add the cell membrane preparation containing CCR5 to each well.
-
Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the unlabeled antagonist to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
HIV-1 Env-Pseudotyped Virus Neutralization Assay
This assay measures the ability of a CCR5 antagonist to inhibit the entry of HIV-1 into target cells using replication-defective pseudoviruses expressing the HIV-1 envelope protein.
Materials:
-
HEK293T cells for pseudovirus production.
-
Plasmids: HIV-1 Env-expressing plasmid, and an Env-deficient HIV-1 backbone plasmid carrying a luciferase reporter gene.
-
Transfection reagent.
-
TZM-bl cells (HeLa cells engineered to express CD4, CCR5, and CXCR4, and containing a luciferase reporter gene under the control of the HIV-1 LTR).
-
CCR5 antagonist (test compound).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Pseudovirus Production: Co-transfect HEK293T cells with the HIV-1 Env-expressing plasmid and the Env-deficient backbone plasmid. Harvest the culture supernatant containing the pseudoviruses 48-72 hours post-transfection.
-
Neutralization Assay: a. Seed TZM-bl cells in a 96-well plate and allow them to adhere overnight. b. Prepare serial dilutions of the CCR5 antagonist. c. Pre-incubate the pseudovirus with the serially diluted antagonist for 1 hour at 37°C. d. Add the virus-antagonist mixture to the TZM-bl cells. e. Incubate for 48 hours at 37°C.
-
Quantification of Inhibition: a. Lyse the cells and add the luciferase assay reagent. b. Measure the luminescence using a luminometer. c. Calculate the percentage of neutralization by comparing the luciferase activity in the presence of the antagonist to the activity in the absence of the antagonist (virus control). d. Plot the percentage of neutralization against the log concentration of the antagonist to determine the IC50 value.
References
- 1. documentation - Technical White paper: How to write one - Stack Overflow [stackoverflow.com]
- 2. tomarkdown.org [tomarkdown.org]
- 3. markdownguide.org [markdownguide.org]
- 4. mdpi.com [mdpi.com]
- 5. Interaction of small molecule inhibitors of HIV-1 entry with CCR5 [ouci.dntb.gov.ua]
- 6. HIV neutralization assays [bio-protocol.org]
- 7. hiv.lanl.gov [hiv.lanl.gov]
- 8. brainvta.tech [brainvta.tech]
- 9. blog.markdowntools.com [blog.markdowntools.com]
- 10. Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hiv.lanl.gov [hiv.lanl.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pseudotype Neutralization Assays: From Laboratory Bench to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Leronlimab - Wikipedia [en.wikipedia.org]
- 16. Standardized Assessments of Neutralizing Antibodies for HIV/AIDS Vaccine Development [hiv.lanl.gov]
- 17. journals.asm.org [journals.asm.org]
The Discovery and Synthesis of Novel CCR5 Antagonist Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor type 5 (CCR5) has emerged as a critical target in the development of therapeutics, most notably for HIV-1 infection. As a key co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, blocking its function presents a viable strategy to inhibit viral replication.[1][2][3][4] This technical guide provides an in-depth overview of the discovery and synthesis of novel CCR5 antagonist compounds, with a focus on quantitative data, experimental methodologies, and the illustration of key biological and experimental processes.
Introduction to CCR5 as a Therapeutic Target
CCR5 is a member of the G-protein-coupled receptor (GPCR) superfamily.[5][6] Its natural ligands include the chemokines RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[7] The discovery that individuals with a homozygous 32-base pair deletion in the CCR5 gene (CCR5-Δ32) are highly resistant to R5-tropic HIV-1 infection highlighted the potential of CCR5 as a drug target.[3][8] This natural genetic variation, which results in a non-functional receptor, provided a strong rationale for the development of CCR5 antagonists.[9] The first approved CCR5 antagonist, Maraviroc, validated this approach and paved the way for the discovery of next-generation inhibitors.[8][10][11]
Discovery and Optimization of Novel CCR5 Antagonists
The discovery of small-molecule CCR5 antagonists has been pursued through various strategies, including high-throughput screening (HTS), fragment-based drug design, and structure-based virtual screening.[8][12][13] Initial HTS campaigns of chemical libraries led to the identification of lead compounds, which were subsequently optimized through medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.[2][5][14]
Structure-Activity Relationship (SAR) Studies
The optimization of lead compounds heavily relies on understanding the structure-activity relationship (SAR), which describes how chemical structure relates to biological activity.[6][15] For CCR5 antagonists, SAR studies have focused on modifying different parts of the molecular scaffold to enhance binding affinity and antiviral activity.
A generalized SAR workflow is depicted below:
Caption: A typical iterative cycle in a structure-activity relationship (SAR) study.
Quantitative Data for Novel CCR5 Antagonists
The following tables summarize the in vitro activities of selected novel CCR5 antagonists from different chemical series. The data is presented to facilitate comparison of their potency in various assays.
Table 1: Anilide Derivatives with a Quaternary Ammonium Moiety
| Compound | CCR5 Binding IC50 (nM) [¹²⁵I]RANTES | Anti-HIV-1 Activity EC50 (nM) (MAGI-CCR5 cells) |
| 1r (TAK-779) | 1.4 | 1.2 |
Data extracted from a study on anilide derivatives.[14]
Table 2: Piperidine-4-carboxamide Derivatives
| Compound | CCR5 Inhibition IC50 (nM) (Calcium Mobilization) | Anti-HIV Activity IC50 (nM) |
| 19 | 25.73 | 73.01 |
Data from the discovery of novel piperidine-4-carboxamide derivatives.[8]
Table 3: Compounds from Fragment Assembly
| Compound | CCR5 Antagonist Activity IC50 (µM) (Calcium Mobilization) |
| 1 | 2.00 |
| 2 | 0.692 |
Data from a study employing fragment assembly for antagonist design.[12][13][16]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are outlines of key experimental protocols used in the characterization of CCR5 antagonists.
CCR5 Receptor Binding Assay
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the CCR5 receptor.
-
Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing human CCR5.
-
Radioligand: [¹²⁵I]-RANTES or [¹²⁵I]-MIP-1α.
-
Procedure:
-
CHO/CCR5 cells are incubated with varying concentrations of the test compound.
-
A fixed concentration of the radioligand is added to the mixture.
-
The mixture is incubated to allow for competitive binding.
-
The cells are washed to remove unbound radioligand.
-
The amount of bound radioactivity is measured using a gamma counter.
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the specific binding of the radioligand, is calculated.[2][8]
Calcium Mobilization Assay
This functional assay measures the antagonist's ability to block the intracellular calcium flux induced by a CCR5 agonist.
-
Cell Line: Cell lines co-expressing CCR5 and a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Agonist: A natural CCR5 ligand such as RANTES or MIP-1β.
-
Procedure:
-
Cells are loaded with the calcium-sensitive dye.
-
The cells are pre-incubated with the test compound.
-
The CCR5 agonist is added to stimulate the receptor.
-
The change in intracellular calcium concentration is measured by detecting the fluorescence signal.
-
-
Data Analysis: The IC50 value is determined as the concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium signal.[8][12][13][16]
Anti-HIV-1 Entry Assay
This assay evaluates the ability of a compound to inhibit the entry of R5-tropic HIV-1 into target cells.
-
Cell Line: MAGI-CCR5 cells, which are HeLa cells engineered to express CD4, CCR5, and an HIV-1 LTR-driven β-galactosidase reporter gene.
-
Virus: An R5-tropic strain of HIV-1 (e.g., Ba-L).
-
Procedure:
-
MAGI-CCR5 cells are seeded in microplates.
-
The cells are pre-incubated with the test compound.
-
A known amount of HIV-1 is added to the cells.
-
After a period of infection, the cells are washed and further incubated.
-
The expression of β-galactosidase, which is indicative of successful viral entry and gene expression, is quantified using a colorimetric or chemiluminescent substrate.
-
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits 50% of the viral replication, is calculated.[14]
A general workflow for screening CCR5 antagonists is presented below:
Caption: A generalized experimental workflow for the screening of CCR5 antagonists.
CCR5 Signaling Pathway in the Context of HIV-1 Entry
While the primary role of CCR5 in HIV-1 infection is to act as a co-receptor for viral entry, it is also a functional chemokine receptor that can initiate intracellular signaling cascades. However, studies have shown that G-protein-mediated signaling by CCR5 is not required for its function as an HIV-1 co-receptor.[17][18] The binding of the HIV-1 envelope glycoprotein gp120 to CD4 induces a conformational change that exposes a binding site for CCR5. The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral envelope, leading to the fusion of the viral and cellular membranes.
The diagram below illustrates the dual role of CCR5:
Caption: The dual function of the CCR5 receptor in chemokine signaling and HIV-1 entry.
Conclusion
The discovery and synthesis of novel CCR5 antagonists represent a significant advancement in antiretroviral therapy. The journey from initial hit identification to the development of clinically effective drugs like Maraviroc has been driven by a deep understanding of the receptor's biology, sophisticated screening methodologies, and iterative medicinal chemistry efforts. The continued exploration of new chemical scaffolds and optimization strategies holds promise for the development of next-generation CCR5 antagonists with improved efficacy, safety profiles, and broader therapeutic applications.
References
- 1. CCR5 as a Novel Therapy Strategies Based on Induction of Resistance to HIV - Creative Biogene [creative-biogene.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CCR5 inhibitors: Emerging promising HIV therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting CCR5 as a Component of an HIV-1 Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity relationship studies: M2 and CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemokine Coreceptor Signaling in HIV-1 Infection and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of maraviroc, a CCR5 antagonist for treatment of HIV, using a novel tropism assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting CCR5 as a Component of an HIV-1 Therapeutic Strategy [frontiersin.org]
- 11. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of a novel CCR5 antagonist lead compound through fragment assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of a Novel CCR5 Antagonist Lead Compound Through Fragment Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. researchgate.net [researchgate.net]
structural biology of ccr5 in complex with antagonist 2
An In-depth Technical Guide to the Structural Biology of CCR5 in Complex with Antagonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-C chemokine receptor type 5 (CCR5) is a class A G protein-coupled receptor (GPCR) that plays a pivotal role in immune cell trafficking. Its function as the primary co-receptor for macrophage-tropic (R5) strains of HIV-1 has made it a major therapeutic target for preventing viral entry into host cells. The development of small-molecule antagonists that bind to CCR5 and lock it in an inactive conformation has been a significant breakthrough in anti-retroviral therapy. This technical guide provides a comprehensive overview of the structural biology of CCR5 in complex with various antagonists, focusing on the molecular details of these interactions. It consolidates quantitative data, details key experimental protocols for structure determination, and visualizes the complex biological pathways and experimental workflows involved.
Introduction to CCR5
CCR5 is an integral membrane protein characterized by seven transmembrane (7TM) helices connected by three intracellular (ICL) and three extracellular loops (ECL).[1][2] It is predominantly expressed on the surface of immune cells such as T-cells, macrophages, and dendritic cells.[3] The endogenous ligands for CCR5 include chemokines like CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES).[4][5] Upon binding these chemokines, CCR5 undergoes a conformational change, leading to the activation of intracellular signaling pathways via Gαi-type G proteins.[4][5]
In the context of HIV-1, the viral envelope glycoprotein gp120 first binds to the CD4 receptor on the host cell, which induces a conformational change in gp120, allowing it to then bind to CCR5.[3] This second interaction triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral capsid into the cell.[3] CCR5 antagonists are entry inhibitors that prevent this crucial gp120-CCR5 interaction.[3] They are allosteric modulators, meaning they bind to a site on the receptor distinct from the binding site of the natural chemokine ligands or gp120.[1][6] This binding event stabilizes an inactive conformation of the receptor, thereby preventing the conformational changes necessary for both chemokine signaling and viral entry.[3][7][8]
Structural Basis of Antagonist Binding
The determination of high-resolution structures of CCR5 in complex with antagonists has been instrumental in understanding their mechanism of action and in guiding further drug development. The primary structures discussed are those with the small-molecule inhibitor maraviroc and the engineered chemokine antagonist [5P7]CCL5.
Small-Molecule Antagonist Binding Pocket
The crystal structure of human CCR5 bound to maraviroc (PDB ID: 4MBS) revealed that the drug binds deep within a hydrophobic pocket formed by the transmembrane helices I, II, III, V, VI, and VII.[1][3] This binding site is separate from the primary recognition sites for chemokines and gp120, which heavily involve the N-terminus and extracellular loops of CCR5.[1]
Key interactions between maraviroc and CCR5 include:
-
A salt bridge: The protonated nitrogen of maraviroc's tropane group forms a crucial salt bridge with the acidic residue Glu283 in TM7.[1][9][10] This interaction is a common anchor point for many small-molecule CCR5 antagonists.
-
Hydrogen bonds: The carboxamide nitrogen of maraviroc forms a hydrogen bond with Tyr251 in TM6.[10][11] A water-mediated hydrogen bond also connects the ligand to Tyr108 in TM3.[9][11]
-
Hydrophobic interactions: The ligand is surrounded by a network of hydrophobic and aromatic residues, including Trp86 (TM2), Tyr108 (TM3), Phe109 (TM3), Ile198 (TM5), and Trp248 (TM6), which stabilize its position in the binding pocket.[3][6]
This allosteric binding locks the receptor in an inactive state, characterized by the inward position of TM6 and the conformation of conserved residues like Trp248, which are known to be involved in GPCR activation.[1]
Chemokine Antagonist Binding
The structure of CCR5 with the potent chemokine antagonist [5P7]CCL5 (PDB ID: 5UIW) provides insights into how larger, protein-based antagonists function.[2][7][8] The classic "two-site" model of chemokine binding posits that the chemokine core interacts with the receptor's N-terminus (Site 1) while the chemokine's N-terminus inserts into the transmembrane bundle (Site 2) to trigger activation.[1][2] The antagonist [5P7]CCL5 engages both sites but fails to activate the receptor. Its modified N-terminus occupies the transmembrane pocket but does not induce the conformational changes required for signaling, effectively acting as a competitive antagonist that blocks the binding of both natural chemokines and HIV-1 gp120.[2][7][8]
Quantitative Data and Key Interactions
The following tables summarize key quantitative data for various CCR5 antagonists, including their binding affinities and the specific receptor residues involved in the interaction.
Table 1: Small-Molecule CCR5 Antagonists
| Antagonist | PDB ID | Resolution (Å) | Binding Affinity (IC₅₀) | Key Interacting Residues |
| Maraviroc | 4MBS[1][12] | 2.7[1] | 0.56 nM[9] | Primary: Glu283 (Salt Bridge)[1][9][10], Tyr251, Tyr108[9][11]. Hydrophobic: Trp86, Phe109, Ile198, Trp248[3][6]. |
| Vicriviroc | - | - | ~1 nM (Potency) | Glu283 (Salt Bridge), Phe112, Ile198, Trp248, Tyr251[9]. |
| Aplaviroc | - | - | - | Glu283, Tyr37, Tyr108, Phe112, Trp86, Ile198. |
| SCH-C | - | - | 0.69 nM[9] | Glu283 (Salt Bridge), Tyr37[9]. |
| TAK-779 | - | - | 1.4 nM | Involves residues in TM helices 1, 2, 3, and 7[13]. |
| Cenicriviroc | - | - | - | Binds to a domain other than ECL2 and the N-terminus[14]. |
Table 2: Peptide and Antibody Antagonists
| Antagonist | PDB ID | Resolution (Å) | Binding Affinity (IC₅₀) | Key Interacting Residues |
| [5P7]CCL5 | 5UIW[2][7] | 2.9 | Potent HIV-1 inhibitor | Interacts with the N-terminus, ECL2, and the 7TM binding pocket[2]. |
| Leronlimab (PRO-140) | - | - | - | Humanized monoclonal antibody recognizing the N-terminus and ECL2[3][14]. |
Experimental Protocols
The structural and functional characterization of the CCR5-antagonist complex relies on a series of sophisticated experimental techniques.
Protein Expression and Purification for Crystallography
-
Construct Engineering: A human CCR5 construct is engineered for stability. This often involves truncating the flexible C-terminus and inserting a soluble protein, like T4 lysozyme or rubredoxin, into one of the intracellular loops to facilitate crystallization.[1]
-
Expression: The engineered CCR5 construct is expressed in insect cells (e.g., Spodoptera frugiperda, Sf9) using a baculovirus system.
-
Membrane Preparation: Cells are harvested, and cell membranes containing the receptor are isolated by centrifugation.
-
Solubilization: The receptor is extracted from the membranes using detergents (e.g., dodecyl-β-D-maltoside (DDM)).
-
Affinity Chromatography: The solubilized receptor is purified using an affinity column, often with a tag (e.g., Flag-tag) engineered into the construct.
-
Complex Formation: The purified receptor is incubated with a high concentration of the antagonist (e.g., Maraviroc) to ensure saturation.
-
Size-Exclusion Chromatography: The final purification step separates the stable receptor-ligand complex from aggregates and excess ligand.
X-ray Crystallography
-
Crystallization: The purified CCR5-antagonist complex is crystallized, typically using the lipidic cubic phase (LCP) method, which provides a membrane-like environment.
-
Data Collection: Crystals are exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction patterns are recorded.
-
Structure Solution: The structure is solved using molecular replacement, using a known GPCR structure as a search model.
-
Refinement: The initial model is refined against the experimental diffraction data to produce the final high-resolution structure.[1]
Radioligand Binding Assays
These assays are used to determine the binding affinity of antagonists.
-
Membrane Preparation: Membranes are prepared from cells expressing wild-type or mutant CCR5.[15]
-
Competition Binding: The membranes are incubated with a constant concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]CCL3 or [¹²⁵I]RANTES) and varying concentrations of the unlabeled antagonist.[15][16]
-
Separation and Counting: The membrane-bound radioligand is separated from the unbound ligand by rapid filtration. The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The data are fitted to a one-site competition model using non-linear regression to determine the IC₅₀ value of the antagonist, which is the concentration that inhibits 50% of the specific binding of the radioligand.[16]
Signaling Pathways and Experimental Workflows
Visualizing the complex relationships in CCR5 signaling and the methods used to study it is crucial for a complete understanding.
Diagram 1: CCR5 Signaling and Antagonist Inhibition
References
- 1. Structure of the CCR5 chemokine receptor – HIV entry inhibitor Maraviroc complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of CC Chemokine Receptor 5 with a Potent Chemokine Antagonist Reveals Mechanisms of Chemokine Recognition and Molecular Mimicry by HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacophore-Oriented Identification of Potential Leads as CCR5 Inhibitors to Block HIV Cellular Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis [frontiersin.org]
- 9. Structural Insights from Binding Poses of CCR2 and CCR5 with Clinically Important Antagonists: A Combined In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A binding pocket for a small molecule inhibitor of HIV-1 entry within the transmembrane helices of CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
In Vitro Characterization of CCR5 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential in vitro methodologies for the characterization of C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a critical co-receptor for the entry of R5-tropic HIV-1 strains into host cells, making it a key target for antiretroviral drug development. This document details the core experimental protocols, presents quantitative data for prominent CCR5 antagonists, and illustrates key signaling pathways and experimental workflows.
Introduction to CCR5 and Its Antagonism
The C-C chemokine receptor type 5 (CCR5) is a member of the G protein-coupled receptor (GPCR) family.[1] It is expressed on the surface of various immune cells, including T-cells, macrophages, and dendritic cells.[1] CCR5's natural ligands include the chemokines RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[2] Beyond its role in the immune response, CCR5 is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1.[1]
The mechanism of HIV-1 entry begins with the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the host cell.[1] This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4.[1] For R5-tropic viruses, the subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the entry of the viral capsid into the cell.[1]
CCR5 antagonists are a class of antiretroviral drugs that block this interaction.[1] By binding to the CCR5 receptor, these small molecules prevent the gp120-CCR5 engagement, thereby inhibiting viral entry and replication.[1] The in vitro characterization of these antagonists is a critical step in their development, providing essential data on their potency, selectivity, and mechanism of action.
Key In Vitro Assays for CCR5 Antagonist Characterization
A battery of in vitro assays is employed to comprehensively characterize CCR5 antagonists. These assays can be broadly categorized into binding assays, functional assays, and antiviral assays.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[3] These assays measure the ability of a test compound to displace a radiolabeled ligand from the CCR5 receptor.
Experimental Protocol: Competitive Radioligand Binding Assay [3][4]
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CCR5 receptor (e.g., CHO-K1 or HEK293 cells). The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final membrane pellet is resuspended in a suitable buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α, [¹²⁵I]-MIP-1β, or [¹²⁵I]-RANTES), and varying concentrations of the unlabeled CCR5 antagonist being tested.
-
Incubation: The plates are incubated to allow the binding reaction to reach equilibrium. Incubation times and temperatures are optimized for the specific radioligand and receptor system.
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity of the antagonist (Ki) can then be calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays assess the ability of a CCR5 antagonist to block the downstream signaling events that occur upon receptor activation by its natural ligands.
Binding of chemokines to CCR5 leads to an increase in intracellular calcium concentration ([Ca²⁺]i). Calcium mobilization assays measure the ability of an antagonist to inhibit this chemokine-induced calcium flux.[5]
Experimental Protocol: Calcium Mobilization Assay [5][6][7]
-
Cell Preparation: Cells expressing CCR5 (e.g., CHO-K1/CCR5 or U87.CD4.CCR5 cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Setup: The dye-loaded cells are plated in a 96-well plate. The cells are pre-incubated with varying concentrations of the CCR5 antagonist.
-
Signal Measurement: The baseline fluorescence is measured. A CCR5 agonist (e.g., RANTES, MIP-1α, or MIP-1β) is then added to the wells to stimulate the cells.
-
Data Acquisition: The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the chemokine-induced calcium signal is quantified, and an IC50 value is determined.
Chemotaxis is the directed migration of cells in response to a chemical gradient. CCR5 plays a crucial role in mediating the chemotaxis of immune cells. Chemotaxis assays evaluate the ability of a CCR5 antagonist to block the migration of CCR5-expressing cells towards a chemokine gradient.[8]
Experimental Protocol: Transwell Chemotaxis Assay [9][10][11][12]
-
Assay Setup: A Transwell insert with a porous membrane is placed in a well of a multi-well plate. The lower chamber contains a medium with a CCR5 chemokine (e.g., RANTES or MIP-1β) as a chemoattractant.
-
Cell Seeding: CCR5-expressing cells (e.g., primary T-cells or a CCR5-expressing cell line) are pre-incubated with the test antagonist and then seeded into the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for a period to allow the cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Quantification of Migrated Cells: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay or flow cytometry.
-
Data Analysis: The percentage of inhibition of cell migration at different antagonist concentrations is calculated to determine the IC50 value.
Antiviral Assays
Antiviral assays directly measure the ability of a CCR5 antagonist to inhibit HIV-1 entry into target cells.
Experimental Protocol: HIV-1 Entry Assay using a Luciferase Reporter Virus [13][14][15][16][17]
-
Cell and Virus Preparation: Target cells that express CD4, CCR5, and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR (e.g., TZM-bl cells) are used. A stock of an R5-tropic HIV-1 strain (e.g., BaL) or a pseudovirus expressing the envelope of an R5-tropic strain is prepared.
-
Assay Setup: Target cells are seeded in a 96-well plate. The cells are pre-incubated with serial dilutions of the CCR5 antagonist.
-
Infection: A standardized amount of the HIV-1 virus is added to the wells containing the cells and the antagonist.
-
Incubation: The plates are incubated for a period (e.g., 48 hours) to allow for viral entry, reverse transcription, integration, and expression of the viral Tat protein, which in turn activates the luciferase reporter gene.
-
Luciferase Activity Measurement: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral entry and replication, is measured using a luminometer.
-
Data Analysis: The percentage of inhibition of viral replication at each antagonist concentration is calculated relative to the untreated virus control. The IC50 value, representing the concentration at which the antagonist inhibits 50% of viral replication, is determined.
Quantitative Data for Key CCR5 Antagonists
The following tables summarize the in vitro activity of several well-characterized CCR5 antagonists across different assays. IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values are presented in nanomolar (nM) units.
| Antagonist | Radioligand Binding Assay (Ki, nM) | Calcium Mobilization Assay (IC50, nM) | Chemotaxis Assay (IC50, nM) | HIV-1 Entry Assay (IC50, nM) |
| Maraviroc | 3.3 (MIP-1α), 7.2 (MIP-1β), 5.2 (RANTES)[18] | 7-30 (against MIP-1β, MIP-1α, RANTES)[18] | Data not specified | 0.2 (HeLa-P4 cells), 0.2 (TZM-bl cells)[18] |
| Vicriviroc | 2.5[19] | 16 (against RANTES)[20] | <1 (against MIP-1α)[21] | 0.45 (mean for a panel of HIV isolates)[19] |
| Aplaviroc | Subnanomolar range[22][23] | Data not specified | Data not specified | Subnanomolar range[22][23] |
| TAK-779 | 1.1[24][25] | 20 (against RANTES)[24] | Data not specified | 1.2 (MAGI-CCR5 cells)[24] |
Note: The specific cell lines, radioligands, and viral strains used in these assays can influence the resulting values. The data presented here are for comparative purposes.
Visualizing CCR5 Signaling and Experimental Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate the CCR5 signaling pathway, the mechanism of HIV-1 entry, and the workflows of key in vitro assays.
CCR5 Signaling Pathway
Caption: Simplified CCR5 signaling cascade upon chemokine binding.
Mechanism of HIV-1 Entry and CCR5 Antagonist Action
Caption: HIV-1 entry mechanism and the inhibitory action of a CCR5 antagonist.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: HIV-1 Entry Assay
Caption: Workflow for an HIV-1 entry assay using a luciferase reporter.
Conclusion
The in vitro characterization of CCR5 antagonists is a multifaceted process that relies on a combination of binding, functional, and antiviral assays. A thorough understanding and meticulous execution of these experimental protocols are paramount for the successful identification and development of novel antiretroviral therapies targeting HIV-1 entry. The data and methodologies presented in this guide provide a foundational framework for researchers and drug development professionals working in this critical area of infectious disease research.
References
- 1. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. academic.oup.com [academic.oup.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. hiv.lanl.gov [hiv.lanl.gov]
- 15. Optimized Replicating Renilla Luciferase Reporter HIV-1 Utilizing Novel Internal Ribosome Entry Site Elements for Native Nef Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Assessment of a diverse panel of transmitted/founder HIV-1 infectious molecular clones in a luciferase based CD8 T-cell mediated viral inhibition assay [frontiersin.org]
- 17. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]
- 18. selleckchem.com [selleckchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro and clinical investigation of the relationship between CCR5 receptor occupancy and anti-HIV activity of Aplaviroc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Potent Synergistic Anti-Human Immunodeficiency Virus (HIV) Effects Using Combinations of the CCR5 Inhibitor Aplaviroc with Other Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Frontiers | CCR5/CXCR3 antagonist TAK-779 prevents diffuse alveolar damage of the lung in the murine model of the acute respiratory distress syndrome [frontiersin.org]
An In-depth Technical Guide to the Role of CCR5 Antagonists in Modulating Immune Cell Trafficking
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of C-C chemokine receptor type 5 (CCR5) antagonists in the modulation of immune cell trafficking. It delves into the molecular mechanisms of CCR5 signaling, the impact of its antagonism on various immune cell populations, and detailed experimental protocols for studying these effects. This document is intended to serve as a valuable resource for researchers and professionals involved in immunology, pharmacology, and drug development.
Introduction to CCR5 and Immune Cell Trafficking
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory response by directing the migration of various leukocytes.[1][2] It is predominantly expressed on T cells (especially memory/effector T cells), macrophages, monocytes, and dendritic cells.[2][3] The natural ligands for CCR5 include the chemokines CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES).[4] The binding of these chemokines to CCR5 initiates a signaling cascade that leads to chemotaxis, the directed movement of cells along a chemical gradient, to sites of inflammation and infection.[5]
The process of immune cell trafficking is a tightly regulated cascade of events involving cell adhesion, rolling, and transmigration from the bloodstream into tissues.[6][7] CCR5 is a key player in this process, and its dysregulation is implicated in various inflammatory and autoimmune diseases, as well as in viral infections, most notably HIV-1, for which it serves as a primary co-receptor for viral entry into host cells.[2][3]
Mechanism of Action of CCR5 Antagonists
CCR5 antagonists are typically small molecules that bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[8] This binding allosterically modifies the receptor's conformation, preventing the binding of its natural chemokine ligands.[9] By blocking this interaction, CCR5 antagonists inhibit the downstream signaling pathways responsible for chemotaxis, thereby preventing the migration of CCR5-expressing immune cells to inflammatory sites.[5] This mechanism of action makes CCR5 antagonists a promising therapeutic strategy for a range of conditions characterized by excessive or inappropriate immune cell infiltration.
Featured CCR5 Antagonist: CCR5 Antagonist 2
For the purpose of this guide, we will refer to a specific, novel tropane derivative as "this compound". This compound has been identified in recent literature and serves as an example of the ongoing development in this field.
-
Chemical Name: (1R,5S)-N-((S)-1-(3-(3-methyl-5-(2,2,2-trifluoroacetyl)-3,5-dihydro-4H-imidazo[4,5-c]pyridin-4-yl)phenyl)propyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
-
Molecular Formula: C32H45F2N5O2S
-
CAS Number: 1800570-93-7
This compound is a potent CCR5 antagonist with reported broad-spectrum anti-HIV-1 activity and improved oral bioavailability.[10]
Quantitative Data on the Effects of CCR5 Antagonists on Immune Cell Trafficking
The efficacy of CCR5 antagonists in inhibiting immune cell migration has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data for several prominent CCR5 antagonists.
Table 1: In Vitro Inhibition of Immune Cell Migration by CCR5 Antagonists
| CCR5 Antagonist | Cell Type | Chemoattractant | Assay Type | IC50 / % Inhibition | Reference(s) |
| Maraviroc | Human Monocytes | MIP-1β (CCL4) | Chemotaxis | Dose-dependent reduction | [11] |
| Human Monocytes | MCP-1 (CCL2) | Chemotaxis | Dose-dependent reduction | [11] | |
| Monocyte-derived Macrophages | RANTES (CCL5), MIP-1β, fMLP, MCP-1 | Chemotaxis | Significant inhibition at 0.1, 1, and 10 µM | [11] | |
| Monocyte-derived Dendritic Cells | RANTES, MIP-1β, fMLP, MCP-1 | Chemotaxis | Significant inhibition at 0.1, 1, and 10 µM | [11] | |
| Peripheral Blood Mononuclear Cells (PBMCs) | - | Chemotaxis | 80% reduction in chemotactic activity | [12] | |
| Vicriviroc | Ba/F3-CCR5 cells | MIP-1α (CCL3) | Chemotaxis | Inhibition similar to SCH-C | [13] |
| Cenicriviroc | Mouse Bone Marrow Monocytes | CCL2 | Chemotaxis | Significant reduction at 1µM | [14] |
| Mouse Splenic Lymphocytes | CCL2, CCL5 | Chemotaxis | Impaired migration | [14] | |
| Human Monocytes (HIV-infected) | MCP-1 (CCL2) | Chemotaxis | Significant inhibition of total and classical monocyte migration | [15] |
Table 2: In Vivo Effects of CCR5 Antagonists on Immune Cell Trafficking
| CCR5 Antagonist | Animal Model/Study Population | Tissue/Organ | Effect on Immune Cell Trafficking | Quantitative Data | Reference(s) |
| Cenicriviroc | Mouse model of acute liver injury (CCl4-induced) | Liver | Reduced accumulation of hepatic macrophages | Significant decrease in monocyte-derived macrophages | [16] |
| Mouse model of acute liver injury (CCl4-induced) | Blood | Reduction of circulating monocytes | Reduction in Ly-6Chigh monocytes | [14] | |
| Mouse model of liver fibrosis | Liver | Reduced monocyte/macrophage recruitment | Significant decrease with doses ≥20 mg/kg/day | [17] | |
| Maraviroc | HIV-infected individuals with incomplete CD4+ T-cell recovery | Rectal Tissue | Trend towards decline in CD8+ T cells | Not statistically significant | [6] |
| cART-suppressed chronic HIV-infected subjects | Blood | Decreased proportion of CD16-expressing monocytes | Reduction in intermediate and nonclassical monocytes | [12] | |
| CCR5 Gene Editing | NSG mice infused with human NK cells | Liver | Reduced NK cell trafficking to the liver | Significantly reduced compared to control | [18] |
Signaling Pathways and Visualizations
Upon binding of a chemokine ligand such as CCL5, CCR5 undergoes a conformational change, leading to the activation of intracellular heterotrimeric G proteins (specifically of the Gi family).[19] This activation initiates a cascade of downstream signaling events, including the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[20] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[20] These events, along with the activation of other pathways like the MAPK/ERK and PI3K/Akt pathways, culminate in the cytoskeletal rearrangements necessary for cell migration.[21] CCR5 antagonists physically block the initial ligand binding, thereby preventing the initiation of this entire signaling cascade.
Caption: CCR5 signaling cascade leading to cell migration and its inhibition by an antagonist.
Experimental Protocols
This protocol describes a standard method for quantifying the chemotactic response of immune cells to a chemoattractant in the presence or absence of a CCR5 antagonist.
Materials:
-
Immune cells of interest (e.g., human PBMCs, isolated T cells, or monocytes)
-
Cell culture medium (e.g., RPMI-1640) with and without fetal bovine serum (FBS)
-
Chemoattractant (e.g., recombinant human CCL5/RANTES)
-
CCR5 antagonist (e.g., this compound, Maraviroc)
-
Transwell inserts (typically 3.0 to 8.0 µm pore size, depending on cell type)[22]
-
24-well companion plates
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Fluorescence plate reader
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation:
-
Culture cells to the desired density. For adherent cells, culture to ~80% confluency.
-
Starve the cells for 18-24 hours in serum-free or low-serum (0.5% FBS) medium. This enhances their responsiveness to the chemoattractant.
-
Harvest the cells and perform a cell count using a hemocytometer and Trypan Blue to assess viability. Viability should be >90%.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
(Optional) Pre-incubate the cell suspension with various concentrations of the CCR5 antagonist (and a vehicle control) for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of medium containing the chemoattractant (e.g., 100 ng/mL CCL5) to the lower wells of the 24-well plate.
-
Include negative control wells with serum-free medium only and positive control wells with a known chemoattractant (e.g., 10% FBS).[19]
-
If the antagonist was not added to the cells directly, add it to both the upper and lower chambers to maintain a constant concentration.
-
Carefully place the Transwell inserts into the wells, avoiding air bubbles.
-
Add 100 µL of the prepared cell suspension (100,000 cells) to the top of each Transwell insert.[5]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell type (e.g., 2-4 hours for lymphocytes and monocytes, up to 48 hours for other cell types).
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts.
-
Gently wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.
-
Migrated cells are on the underside of the membrane and in the lower well.
-
To quantify, add a fluorescent dye like Calcein-AM to the lower well, incubate as per the manufacturer's instructions, and read the fluorescence on a plate reader.
-
Alternatively, fix and stain the migrated cells on the underside of the membrane with a stain like crystal violet and count them under a microscope.[22]
-
-
Data Analysis:
-
Calculate the percentage of migration relative to the total number of cells added.
-
Normalize the results from the antagonist-treated wells to the vehicle control wells.
-
Plot the percentage of inhibition of migration against the antagonist concentration to determine the IC50 value.
-
Caption: A flowchart illustrating the key steps in an in vitro chemotaxis assay.
This protocol provides a framework for analyzing the trafficking of different immune cell subsets into a specific tissue in an in vivo model.
Materials:
-
Tissue samples from control and CCR5 antagonist-treated animals (e.g., liver, lung, spleen)
-
Collagenase/DNase digestion buffer
-
FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Red blood cell lysis buffer
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies against cell surface markers (see Table 3)
-
Viability dye (e.g., 7-AAD, Propidium Iodide)
-
Flow cytometer
Table 3: Example Antibody Panel for Murine Immune Cell Trafficking Analysis
| Target | Fluorochrome | Cell Population |
| CD45 | AF700 | All leukocytes |
| CD3 | PE-Cy7 | T cells |
| CD4 | APC | Helper T cells |
| CD8 | PerCP-Cy5.5 | Cytotoxic T cells |
| F4/80 | PE | Macrophages |
| CD11b | FITC | Myeloid cells (monocytes, macrophages, etc.) |
| Ly6C | BV421 | Inflammatory monocytes |
| NK1.1 | BV605 | Natural Killer (NK) cells |
| Viability Dye | - | Dead cells |
Procedure:
-
Tissue Processing:
-
Perfuse animals with PBS to remove circulating blood from tissues.
-
Harvest tissues of interest and place them in ice-cold PBS.
-
Mince the tissue finely and digest with a collagenase/DNase solution to create a single-cell suspension.
-
Pass the suspension through a 70 µm cell strainer to remove clumps.
-
Perform red blood cell lysis if necessary.
-
Wash the cells with FACS buffer and count them.
-
-
Antibody Staining:
-
Resuspend cells in FACS buffer to a concentration of 1-10 x 10^6 cells/mL.
-
Block Fc receptors with Fc block for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Add the cocktail of fluorescently conjugated antibodies and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye just before analysis.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).[3]
-
Gate on live cells by excluding cells positive for the viability dye.
-
From the live, single cells, gate on the CD45+ leukocyte population.
-
From the CD45+ gate, identify major immune lineages:
-
T cells: Gate on CD3+ cells. Further dissect into CD4+ and CD8+ subsets.
-
Myeloid cells: Gate on CD11b+ cells. Further analyze for F4/80 (macrophages) and Ly6C (inflammatory monocytes).
-
NK cells: Gate on NK1.1+ cells (from the CD3- population).
-
-
-
Quantify the percentage and absolute number of each cell population per gram of tissue.
-
Caption: A logical workflow for a flow cytometry gating strategy to identify immune cell subsets.
Conclusion
CCR5 antagonists represent a powerful class of immunomodulatory agents with therapeutic potential extending beyond their established role in HIV treatment. By effectively blocking the chemotactic signals that drive immune cell trafficking, these compounds can mitigate the pathological consequences of excessive inflammation. The continued development of novel antagonists, such as "this compound," and the detailed characterization of their effects on immune cell populations using the methodologies outlined in this guide, will be crucial for realizing their full therapeutic potential in a wide range of diseases. This technical guide provides the foundational knowledge and practical protocols for researchers to advance the study and application of CCR5 antagonism in modulating immune responses.
References
- 1. researchgate.net [researchgate.net]
- 2. ibidi.com [ibidi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. timothyspringer.org [timothyspringer.org]
- 6. ashpublications.org [ashpublications.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Flow Cytometry Gating Strategy: Best Practices | KCAS Bio [kcasbio.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Assessment of T Cell Development by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 11. In vitro effect of anti-human immunodeficiency virus CCR5 antagonist maraviroc on chemotactic activity of monocytes, macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment intensification with maraviroc (CCR5 antagonist) leads to declines in CD16-expressing monocytes in cART-suppressed chronic HIV-infected subjects and is associated with improvements in neurocognitive test performance: implications for HIV-associated neurocognitive disease (HAND) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Differential impact of the dual CCR2/CCR5 inhibitor cenicriviroc on migration of monocyte and lymphocyte subsets in acute liver injury | PLOS One [journals.plos.org]
- 15. Recent Advances targeting CCR5 for Cancer and its Role in Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential impact of the dual CCR2/CCR5 inhibitor cenicriviroc on migration of monocyte and lymphocyte subsets in acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluating the Therapeutic Potential of Cenicriviroc in the Treatment of Nonalcoholic Steatohepatitis with Fibrosis: A Brief Report on Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. FAQ: Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 20. CCR2/CCR5 inhibitor permits the radiation-induced effector T cell infiltration in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Transgenic mouse expressing human CCR5 as a model for in vivo assessments of human selective CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. corning.com [corning.com]
Preclinical Evaluation of CCR5 Antagonists in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of C-C chemokine receptor type 5 (CCR5) antagonists in various animal models. CCR5, a G protein-coupled receptor, is a critical mediator in immune cell trafficking and has been identified as the primary co-receptor for R5-tropic HIV-1 entry.[1] Its role extends beyond virology, implicating it in inflammation, autoimmune diseases, cancer progression, and neurological conditions. Consequently, antagonizing the CCR5 receptor presents a promising therapeutic strategy for a range of diseases. This document details the experimental protocols, summarizes key quantitative data from preclinical studies, and visualizes the underlying biological pathways and experimental workflows.
CCR5 Signaling Pathway
CCR5 is activated by its natural chemokine ligands, including CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES). This interaction initiates a signaling cascade that mediates cellular responses such as chemotaxis, proliferation, and inflammation. In the context of HIV, the viral envelope glycoprotein gp120 binds to the host cell's CD4 receptor, triggering a conformational change that exposes a binding site for CCR5. This subsequent interaction facilitates the fusion of the viral and cellular membranes, allowing the virus to enter the cell. CCR5 antagonists are designed to bind to the receptor, inducing a conformational change that prevents its interaction with both natural ligands and HIV gp120.
Preclinical Evaluation in Key Disease Areas
The therapeutic potential of CCR5 antagonists has been explored in a multitude of animal models across various disease indications.
HIV Infection
The development of CCR5 antagonists was initially driven by their potential as HIV entry inhibitors. Preclinical evaluation in this area is crucial for determining prophylactic and therapeutic efficacy.
Animal Models:
-
Humanized Mice: Models such as the RAG-hu mouse, which are reconstituted with human hematopoietic stem cells to create a functional human immune system, are invaluable.[2] These models permit mucosal transmission studies using HIV-1, providing direct evidence of an antagonist's ability to prevent infection.[3]
-
Non-Human Primates (NHPs): Macaques are the gold standard for preclinical HIV research.[2] They are typically challenged with Simian-Human Immunodeficiency Virus (SHIV), a chimeric virus containing the HIV envelope.[4] These models are used to assess both prevention and treatment strategies.
Key Endpoints:
-
Prevention of systemic infection after mucosal challenge.
-
Reduction in plasma viral load.
-
Preservation of CD4+ T-cell counts.
Oncology
CCR5 is expressed on various cancer cells and is implicated in tumor growth, invasion, and metastasis.[5][6] The tumor microenvironment, which contains CCR5-expressing immune cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), also plays a crucial role.[5]
Animal Models:
-
Xenograft Models: Human cancer cell lines (e.g., gastric, colon) are implanted subcutaneously into immunodeficient mice (e.g., NOD-SCID).[7][8]
-
Orthotopic Models: Cancer cells are injected into the organ of origin (e.g., cecal wall for colon cancer) to better mimic human disease progression.[6]
-
Syngeneic Models: Mouse cancer cells are implanted into immunocompetent mice, allowing for the study of interactions between the tumor and a complete immune system.[6]
Key Endpoints:
-
Inhibition of metastasis.[5]
-
Decreased accumulation of cancer-associated fibroblasts (CAFs) and immunosuppressive cells.[5][6]
-
Increased survival rates.[9]
Inflammation and Autoimmune Diseases
CCR5-mediated recruitment of leukocytes is a key driver of inflammation. Antagonists are therefore being investigated for conditions like inflammatory bowel disease (IBD) and multiple sclerosis (MS).
Animal Models:
-
Experimental Autoimmune Encephalomyelitis (EAE): A mouse model for MS, where antagonism of CCR5 has been shown to alleviate inflammation by modulating T-cell responses.[10]
-
Dextran Sulfate Sodium (DSS)-Induced Colitis: A common model for IBD, used to evaluate the effect of antagonists on colonic inflammation and fibrosis.[11]
-
Carrageenan- or Formalin-Induced Paw Edema: Rodent models of acute inflammatory pain.[12]
Key Endpoints:
-
Reduction in clinical scores (e.g., Disease Activity Index in colitis).[11]
-
Decreased infiltration of inflammatory cells into target tissues.
-
Modulation of cytokine levels (e.g., IFN-γ, IL-10).[10]
-
Attenuation of fibrosis and tissue damage.[11]
Neurological Disorders
Beyond EAE, CCR5 antagonists have shown promise in models of acute brain injury, such as stroke.
Animal Models:
-
Rodent Stroke Models: Typically induced by middle cerebral artery occlusion (MCAO).
Key Endpoints:
-
A systematic review of preclinical studies showed that CCR5 antagonists consistently reduce infarct volume.[13][14]
-
Improvement in behavioral and motor outcomes post-stroke.[13][14]
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from various preclinical evaluations of CCR5 antagonists.
Table 1: Efficacy of CCR5 Antagonists in HIV Prophylaxis Animal Models
| Antagonist | Animal Model | Challenge Virus | Dose & Route | Efficacy Outcome | Citation |
|---|---|---|---|---|---|
| Maraviroc | Humanized RAG-hu mice | HIV-1 | 5 mM topical gel | 100% protection from vaginal transmission | [2] |
| PSC-RANTES | Rhesus macaques | SHIV-SF162 | High-dose topical | 80% (12 of 15) protection from vaginal transmission |[4] |
Table 2: Efficacy of CCR5 Antagonists in Oncology Animal Models
| Antagonist | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Outcome(s) | Citation |
|---|---|---|---|---|---|
| Maraviroc | Hepatocellular Carcinoma (diet-induced) | Mice | Not specified | Higher survival, lower tumor burden, less liver fibrosis | [9] |
| Maraviroc | Colon Cancer (orthotopic) | WT Mice | Not specified | Markedly attenuated tumor formation and CAF accumulation | [6] |
| Maraviroc | Gastric Cancer (subcutaneous xenograft) | NOD-SCID Mice | 50 mg/kg, twice daily (oral) | Reduced tumor burden, increased tumor necrosis | [7][8] |
| TAK-779 | Pancreatic Cancer | Mice | Not specified | Reduced tumor growth and metastasis; reduced Treg infiltration |[5] |
Table 3: Efficacy of CCR5/CCR2 Antagonists in Inflammation & Fibrosis Models
| Antagonist | Disease Model | Animal Species | Dosing Regimen | Key Efficacy Outcome(s) | Citation |
|---|---|---|---|---|---|
| Cenicriviroc | DSS-Induced Acute Colitis | Mice | Not specified | Reduced Disease Activity Index scores; attenuated colonic inflammation | [11] |
| Cenicriviroc | Thioacetamide-Induced Liver Fibrosis | Rats | ≥20 mg/kg/day | Significant reduction in collagen deposition | [15] |
| Cenicriviroc | Diet-Induced NASH | Mice | ≥20 mg/kg/day | Reduced NAFLD activity score; reduced collagen deposition | [15] |
| DAPTA | Experimental Autoimmune Encephalomyelitis (EAE) | SJL/J Mice | Not specified | Modulated T-cell responses; altered cytokine profiles (IFN-γ/IL-10) | [10] |
| TLK48462 | Carrageenan-Induced Paw Edema | Rats | Gavage | Reduced inflammatory pain reactions |[12] |
Table 4: Pharmacokinetic Parameters of Select CCR5 Antagonists in Animals
| Antagonist | Species | Route | Bioavailability (%) | Half-life (T1/2) | IC50 (Binding/Function) | Citation |
|---|---|---|---|---|---|---|
| PF-232798 | Rat, Dog | Oral | Substantial oral absorption | Not specified | 2.0 nM (anti-HIV) | [16] |
| Cenicriviroc (TAK-652) | Rat, Dog, Monkey | Oral | Good oral absorption | ~2 hours (mice) | 3.1 nM (CCR5 binding) | [16][17] |
| Compound 21 | Rat | Oral | 66% | 4.19 h | 30 nM (RANTES-binding) | [16] |
| Piperidine 19 | Rat | Oral | 15% | Not specified | 25.73 nM (Ca2+ mobilization) | [16] |
| Spirodiketopiperazine 1a | Rat | Oral | 1.9% | Poor | Not specified |[18] |
Detailed Experimental Protocols & Workflows
This section provides detailed methodologies for representative preclinical studies.
Protocol: Topical HIV Prophylaxis in Humanized Mice
This protocol is based on studies evaluating topical microbicides like Maraviroc gel.[2][3]
Methodology:
-
Animal Model: Use female humanized RAG-hu mice, which possess a human immune system.
-
Acclimatization: House animals under pathogen-free conditions for at least one week before the experiment.
-
Treatment Groups: Randomize mice into at least two groups: Placebo Gel and Maraviroc Gel (e.g., 5 mM concentration).
-
Microbicide Application: One hour prior to viral challenge, apply the formulated gel intravaginally.
-
Viral Challenge: Challenge the mice via the vaginal route with a known infectious dose of R5-tropic HIV-1.
-
Monitoring: Monitor animals for signs of illness. Collect peripheral blood samples weekly or bi-weekly.
-
Endpoint Analysis:
-
Viral Load: Measure plasma HIV-1 RNA levels using qRT-PCR to determine infection status.
-
CD4+ T-Cell Count: Use flow cytometry to measure CD4+ T-cell levels in peripheral blood to assess disease progression in infected animals.
-
Necropsy: At the end of the study, harvest tissues (spleen, lymph nodes) to detect proviral DNA.
-
Protocol: Efficacy in a Subcutaneous Tumor Xenograft Model
This protocol is synthesized from studies evaluating Maraviroc in gastric cancer models.[7][8]
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., 8-week-old male NOD-SCID).
-
Cell Culture: Culture human cancer cells (e.g., MKN45 gastric cancer line) under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 cells per mouse) into the flank of each mouse.
-
Randomization: Once tumors reach a palpable size, randomize mice into a control group (vehicle) and a treatment group (e.g., Maraviroc, 50 mg/kg).
-
Treatment Administration: Administer treatment as specified (e.g., twice daily via oral gavage) for a defined period (e.g., 30 days).
-
In-life Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week to calculate tumor volume.
-
Record animal body weight to monitor toxicity.
-
-
Endpoint Analysis:
-
At the study endpoint, euthanize animals and excise the tumors.
-
Measure final tumor weight and volume.
-
Perform histopathology on tumor tissue to assess parameters like necrosis.
-
Conclusion
The preclinical evaluation of CCR5 antagonists in animal models has been instrumental in demonstrating their therapeutic potential far beyond HIV treatment. Robust studies in models of cancer, inflammation, and neurological injury have provided a strong rationale for clinical investigation in these areas.[5][9][13] This guide highlights the diversity of these models and the critical experimental protocols and endpoints used to establish efficacy. The quantitative data summarized herein underscore the promise of CCR5 antagonism as a versatile therapeutic strategy. Future preclinical work should continue to focus on clinically relevant models and endpoints to improve the translation of these promising findings to human trials.[14]
References
- 1. Technology - CC Chemokine Receptor 5 DNA, New Animal Models and Therapeutic Agents for HIV Infection [nih.technologypublisher.com]
- 2. A topical microbicide gel formulation of CCR5 antagonist maraviroc prevents HIV-1 vaginal transmission in humanized RAG-hu mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. CCR5 Inhibitor Prevents HIV transmission in Monkeys [natap.org]
- 5. Recent Advances targeting CCR5 for Cancer and its Role in Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. CCR5 Antagonism by Maraviroc Reduces the Potential for Gastric Cancer Cell Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maraviroc, a CCR5 antagonist, prevents development of hepatocellular carcinoma in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CC chemokine receptor 5 antagonist alleviates inflammation by regulating IFN-γ/IL-10 and STAT4/Smad3 signaling in a mouse model of autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CCR2/CCR5 antagonist cenicriviroc reduces colonic inflammation and fibrosis in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modulation of inflammatory pain in response to a CCR2/CCR5 antagonist in rodent model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CCR5 antagonists as neuroprotective and stroke recovery enhancing agents: a preclinical systematic review and meta-analysis [elifesciences.org]
- 14. Preclinical systematic review of CCR5 antagonists as cerebroprotective and stroke recovery enhancing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]
- 18. Spirodiketopiperazine-based CCR5 antagonists: Improvement of their pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Genetic Basis of CCR5 Expression and its Impact on Antagonist Efficacy
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the genetic and epigenetic factors regulating the expression of the C-C chemokine receptor type 5 (CCR5). It further explores how these genetic variations, particularly in the context of HIV-1 infection, influence the efficacy of CCR5 antagonists. Detailed experimental protocols and signaling pathway diagrams are included to support research and development efforts in this field.
The Genetic and Epigenetic Landscape of CCR5 Expression
The expression of the CCR5 gene, located on chromosome 3p21, is a complex process governed by genetic polymorphisms, transcriptional control, and epigenetic modifications.[1][2] This regulation dictates the density of CCR5 receptors on the surface of immune cells like T-cells and macrophages, which is a critical factor in immune response and HIV-1 susceptibility.[3][4]
Transcriptional Regulation
The transcription of CCR5 is primarily controlled by a complex promoter region.[5][6] The main transcriptional activity is located in the downstream P1 promoter, which contains binding sites for several key transcription factors.[7]
-
cAMP-Responsive Element Binding Protein 1 (CREB-1): This transcription factor is a significant transactivator of the CCR5 P1 promoter. The cAMP/PKA/CREB signaling pathway plays a crucial role in modulating CCR5 transcription.[5][8] For instance, in certain cell lines, elevating intracellular cAMP levels initially reduces and then augments CCR5 mRNA levels over time.[8]
-
Nuclear Factor-kappa B (NF-κB): NF-κB is another key transcription factor, although its role appears to be cell-type specific.[8][9]
Epigenetic Control
Epigenetic mechanisms are vital for the cell-type-specific expression of CCR5.[5][6] These modifications alter chromatin structure, making the gene more or less accessible to transcription factors without changing the underlying DNA sequence.
-
DNA Methylation: The methylation status of CpG islands in the CCR5 promoter region is inversely correlated with gene expression.[10] For example, in Jurkat T-cells that do not express CCR5, the promoter DNA is densely methylated.[5] T-cell activation can induce demethylation of these regions, leading to the upregulation of CCR5 expression.[10]
-
Histone Modifications: The acetylation of histones, such as acetylated histone H3 (AcH3), is associated with active gene transcription. In CCR5-expressing cells, the promoter region shows higher levels of AcH3 compared to non-expressing cells, indicating that this mark plays a dominant role in regulating CCR5 transcription.[7]
Key Genetic Polymorphisms
Numerous polymorphisms have been identified within the CCR5 gene and its regulatory regions.[11] These variations can significantly impact receptor expression, function, and, consequently, disease susceptibility and progression.
-
CCR5-Δ32 (rs333): The most well-studied polymorphism is a 32-base pair deletion in the coding region of the CCR5 gene.[1][12] This deletion results in a frameshift and a truncated, non-functional protein that is not expressed on the cell surface.[13][14]
-
Homozygous (Δ32/Δ32): Individuals with two copies of this allele lack functional CCR5 receptors and are highly resistant to infection by R5-tropic strains of HIV-1.[12][14]
-
Heterozygous (+/Δ32): These individuals have reduced levels of CCR5 on the cell surface, which is associated with a slower progression to AIDS if infected with HIV-1.[15][16] The mutant protein can also form heterodimers with the wild-type receptor, causing it to be retained in the endoplasmic reticulum, further reducing surface expression.[4][15]
-
-
Promoter Polymorphisms: Single nucleotide polymorphisms (SNPs) in the promoter region can alter transcription factor binding and influence the level of gene expression. For example, the polymorphism at position –2459 (A/G) has been linked to AIDS progression rates. Individuals with the G/G genotype tend to have lower CCR5 density on macrophages and exhibit slower disease progression compared to those with the A/A genotype.[17]
Table 1: Key Genetic Polymorphisms in the CCR5 Gene and Their Functional Impact
| Polymorphism | Type | Location | Effect on CCR5 Expression/Function | Clinical Association | Citation(s) |
|---|---|---|---|---|---|
| CCR5-Δ32 (rs333) | 32-bp Deletion | Coding Region | Results in a truncated, non-functional protein; no surface expression. | Homozygotes are resistant to R5-tropic HIV-1; Heterozygotes have slower AIDS progression. | [12][14][15] |
| -2459 A/G | SNP | Promoter | The G allele is associated with lower CCR5 receptor density on macrophages. | The G/G genotype is associated with slower progression to AIDS in HIV-1 infection. | [17] |
| -2135 T>C | SNP | Promoter | Identified as a key variant potentially involved in HIV-1 control. | Associated with differences in HIV-1 susceptibility and disease progression. |[18] |
CCR5 Signaling Pathways
CCR5 is a G protein-coupled receptor (GPCR) that, upon binding its cognate chemokine ligands—such as CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES)—initiates a cascade of intracellular signals.[1][4] This signaling is crucial for regulating the trafficking and effector functions of immune cells.[19]
The primary signaling mechanism involves the activation of a heterotrimeric G protein, typically of the Gαi subtype. Ligand binding causes a conformational change in CCR5, leading to the dissociation of the Gαi and Gβγ subunits.[20] These subunits then activate multiple downstream effector pathways:
-
Gαi Subunit: Inhibits adenylyl cyclase, leading to decreased production of cyclic AMP (cAMP).[9]
-
Gβγ Subunit: Activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[20]
-
PI3K/AKT Pathway: CCR5 activation also stimulates the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is critical for cell survival, proliferation, and differentiation.[20]
-
MAPK Pathways: The receptor activates various mitogen-activated protein kinase (MAPK) cascades, including JNK and p38, which are involved in inflammatory gene expression.[21][22]
Caption: CCR5 signaling cascade upon ligand binding.
Impact of Host Genetics on CCR5 Antagonist Efficacy
CCR5 antagonists, such as Maraviroc, are a class of antiretroviral drugs that function as entry inhibitors.[23] Their efficacy is profoundly influenced by both host and viral genetics.
Mechanism of Action
CCR5 antagonists are non-competitive, allosteric inhibitors.[13] They do not bind to the same site as the natural chemokine ligands or the HIV-1 gp120 envelope protein. Instead, they bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding stabilizes the receptor in a conformation that prevents the gp120 protein from engaging with it, thereby blocking the fusion of the viral and cellular membranes and inhibiting viral entry.[13][24]
Influence of Host Genetic Factors
While viral genetics are the primary determinant of efficacy, host genetics that control CCR5 expression levels create the landscape upon which these drugs act.
-
CCR5-Δ32 Polymorphism:
-
Individuals homozygous for the Δ32 allele do not express functional CCR5 and are thus naturally resistant to R5-tropic HIV, making antagonist therapy irrelevant for them in this context.[13][25]
-
Heterozygotes have a lower density of CCR5 receptors on their cells.[15][26] This reduced number of available targets could theoretically increase the effectiveness of CCR5 antagonists, although clinical use is primarily guided by viral tropism. The lower receptor density in heterozygotes is a known factor in their slower disease progression.[27]
-
-
Promoter Polymorphisms: As with the Δ32 allele, promoter variants that lead to lower baseline CCR5 expression (e.g., -2459 G/G) are associated with slower HIV-1 disease progression.[17] This underscores the principle that receptor density is a rate-limiting factor for viral propagation.
Viral Tropism: The Decisive Factor
The most critical factor determining the efficacy of a CCR5 antagonist is the tropism of the patient's HIV-1 strain. HIV-1 can be classified based on the co-receptor it uses for entry:
-
R5-tropic: Uses CCR5 exclusively.
-
X4-tropic: Uses CXCR4 exclusively.
-
Dual/Mixed-tropic (D/M): Can use either CCR5 or CXCR4.[28]
CCR5 antagonists are only effective against R5-tropic viruses.[13] They have no activity against X4- or dual/mixed-tropic strains. Therefore, a tropism assay must be performed before initiating therapy with a CCR5 antagonist to ensure the patient harbors an R5-tropic virus.[29] Treatment with a CCR5 antagonist can lead to the selection of pre-existing minority X4 variants, resulting in treatment failure.[30]
Table 2: Representative Efficacy Data for the CCR5 Antagonist Maraviroc
| Trial | Patient Population | Treatment Arms | Mean Viral Load Reduction (log10 copies/mL) at 10-14 days (Monotherapy) | Citation(s) |
|---|---|---|---|---|
| Phase I/IIa | HIV-1 infected | Maraviroc (various doses) | 1.45 - 1.66 | [31] |
| MOTIVATE 1 & 2 | Treatment-experienced, R5-tropic HIV-1 | Maraviroc + Optimized Background Therapy (OBT) vs. Placebo + OBT | Significantly greater reduction in viral load and increase in CD4+ cells in the Maraviroc arms compared to placebo. |[28][30] |
Key Experimental Protocols
Accurate quantification of CCR5 expression and antagonist efficacy is essential for research and clinical management.
Quantification of CCR5 Surface Expression by Flow Cytometry
This protocol allows for the measurement of CCR5 protein levels on the surface of specific cell populations (e.g., CD4+ T-cells).
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation. For each sample, aliquot approximately 0.5 x 10^6 cells into a FACS tube.
-
Pelleting: Centrifuge the cells (e.g., 300 x g for 5 minutes) and discard the supernatant.
-
Antibody Staining: Resuspend the cell pellet in 100 µL of cold staining buffer (e.g., PBS with 1% BSA). Add fluorochrome-conjugated antibodies against CCR5 (e.g., anti-CCR5-PE) and other cell markers (e.g., anti-CD4-FITC). An isotype control antibody should be used in a separate tube to control for non-specific binding.
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Add 2 mL of cold staining buffer to each tube and centrifuge as before. Discard the supernatant.
-
Resuspension: Resuspend the cell pellet in an appropriate volume of sheath fluid for immediate analysis or in a fixative solution (e.g., 1% formaldehyde in PBS) for later analysis.
-
Data Acquisition: Acquire the samples on a flow cytometer. Gate on the lymphocyte population based on forward and side scatter, then on the CD4+ T-cell population.
-
Analysis: Quantify the percentage of CCR5-positive cells and the mean fluorescence intensity (MFI) of the CCR5 signal within the CD4+ gate, comparing it to the isotype control.[26][32]
Caption: Workflow for CCR5 surface expression analysis.
Assessment of Antagonist Efficacy using an HIV-1 Antiviral Assay
This assay measures the ability of a CCR5 antagonist to inhibit the replication of an R5-tropic HIV-1 strain in primary cells. The half-maximal inhibitory concentration (IC50) is a key output.
Methodology:
-
Cell Culture: Culture stimulated PBMCs or enriched CD4+ T-cells in the presence of IL-2.
-
Compound Dilution: Prepare serial dilutions of the CCR5 antagonist in culture medium.
-
Treatment and Infection: Plate the cells and add the different concentrations of the antagonist. Subsequently, infect the cells with a known amount of an R5-tropic HIV-1 laboratory strain (e.g., JR-CSF). Include a "no drug" positive control and a "no virus" negative control.
-
Incubation: Culture the infected cells for a period of 4 to 7 days to allow for several rounds of viral replication.
-
Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant.
-
Quantify Viral Replication: Measure the amount of viral replication in the supernatant, typically by quantifying the p24 capsid protein using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the percentage of viral inhibition against the log of the antagonist concentration. Use a non-linear regression model to calculate the IC50 value, which is the concentration of the drug that inhibits viral replication by 50%.[12][26]
Caption: Workflow for determining antagonist IC50.
Conclusion
The expression of CCR5 is meticulously controlled by a combination of transcriptional, epigenetic, and genetic factors. The CCR5-Δ32 polymorphism stands out as the most impactful genetic variant, conferring natural resistance to R5-tropic HIV-1 in homozygotes and slowing disease progression in heterozygotes. While host genetics that determine receptor density are linked to disease progression, the clinical efficacy of CCR5 antagonists is primarily dictated by the tropism of the infecting HIV-1 strain. A thorough understanding of this interplay between host genetics, viral tropism, and receptor biology is paramount for the continued development and optimized clinical application of CCR5-targeted therapeutics.
References
- 1. CCR5 - Wikipedia [en.wikipedia.org]
- 2. genscript.com [genscript.com]
- 3. Frontiers | CCR5 and Biological Complexity: The Need for Data Integration and Educational Materials to Address Genetic/Biological Reductionism at the Interface of Ethical, Legal, and Social Implications [frontiersin.org]
- 4. C-C chemokine receptor type five (CCR5): An emerging target for the control of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic and Epigenetic Regulation of CCR5 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic and Epigenetic Regulation of CCR5 Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epigenetic control of CCR5 transcript levels in immune cells and modulation by small molecules inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptional regulation of the chemokine co-receptor CCR5 by the cAMP/PKA/CREB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Beyond HIV infection: Neglected and varied impacts of CCR5 and CCR5Δ32 on viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. biorxiv.org [biorxiv.org]
- 17. CCR5 promoter polymorphism determines macrophage CCR5 density and magnitude of HIV-1 propagation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CCR5 C-C motif chemokine receptor 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 19. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - US [thermofisher.com]
- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 23. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 24. The Expanding Therapeutic Perspective of CCR5 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 25. CCR5 Knockout Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. CCR5 Levels and Expression Pattern Correlate with Infectability by Macrophage-tropic HIV-1, In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pnas.org [pnas.org]
- 28. academic.oup.com [academic.oup.com]
- 29. HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Profile of maraviroc: a CCR5 antagonist in the management of treatment-experienced HIV patients - PMC [pmc.ncbi.nlm.nih.gov]
- 31. daigonline.de [daigonline.de]
- 32. Chemokine Receptor Expression Assay by Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
Methodological & Application
Application Notes and Protocols for CCR5 Antagonist Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in the trafficking of immune cells such as T-lymphocytes and macrophages.[1] It is also the primary co-receptor for the entry of R5-tropic strains of HIV-1 into host cells, making it a significant therapeutic target for HIV/AIDS and other inflammatory diseases.[1][2] The development of CCR5 antagonists requires robust and reliable cell-based assays to screen and characterize the potency and efficacy of new chemical entities.
These application notes provide detailed protocols for two key functional cell-based assays used to evaluate CCR5 antagonists: the Calcium Mobilization Assay and the Chemotaxis Assay. Additionally, a summary of quantitative data for known CCR5 antagonists is presented for comparative purposes.
CCR5 Signaling Pathway
CCR5, upon binding its natural chemokine ligands such as RANTES (CCL5), MIP-1α (CCL3), or MIP-1β (CCL4), activates intracellular signaling cascades.[3][4] This process is initiated by a conformational change in the receptor, leading to the activation of heterotrimeric G proteins.[1][5] The Gα subunit of the G protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration.[3][5] This calcium flux is a hallmark of CCR5 activation and can be measured to determine the efficacy of receptor antagonists.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of a CCR5 antagonist to inhibit the transient increase in intracellular calcium concentration induced by a CCR5 agonist.
Materials:
-
Cells: CHO-K1 or HEK-293 cells stably expressing human CCR5.
-
Reagents:
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS, penicillin/streptomycin.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) or aequorin substrate.[4]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
CCR5 agonist (e.g., RANTES, MIP-1α).
-
Test compounds (CCR5 antagonists).
-
Positive control: Ionomycin.
-
Negative control: Assay buffer.
-
-
Equipment:
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation) or luminometer.
-
Cell culture incubator (37°C, 5% CO2).
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Protocol:
-
Cell Culture and Plating:
-
Culture CCR5-expressing cells to ~80-90% confluency.
-
Harvest cells and seed them into black-walled, clear-bottom microplates at a density of 20,000-50,000 cells per well.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer according to the manufacturer's instructions.
-
Aspirate the culture medium from the cell plate and add the dye-loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.[6]
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds (CCR5 antagonists) in assay buffer.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add the diluted test compounds to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the CCR5 agonist (e.g., RANTES) at a concentration that elicits a submaximal response (EC80).
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Inject the agonist into the wells and continue to measure the fluorescence intensity over time (typically 60-120 seconds).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (agonist only).
-
Generate a dose-response curve and calculate the IC50 value (the concentration of antagonist that inhibits 50% of the agonist-induced response).
-
Chemotaxis (Cell Migration) Assay
This assay assesses the ability of a CCR5 antagonist to block the migration of CCR5-expressing cells towards a chemoattractant gradient.
Materials:
-
Cells: CCR5-expressing cells capable of migration (e.g., Ba/F3-CCR5, THP-1, or primary T-cells).
-
Reagents:
-
Cell culture medium.
-
Chemoattractant (CCR5 agonist, e.g., RANTES, MIP-1α).
-
Test compounds (CCR5 antagonists).
-
Fixation solution (e.g., 70% ethanol).
-
Staining solution (e.g., 0.2% crystal violet in 20% methanol or DAPI).
-
-
Equipment:
Protocol:
-
Cell Preparation:
-
Culture CCR5-expressing cells and resuspend them in serum-free medium at a concentration of 1-2 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add the chemoattractant (e.g., RANTES) to the lower wells of the 24-well plate in serum-free medium.
-
Add serum-free medium without the chemoattractant to control wells (for measuring basal migration).
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the cell suspension (containing the test compound) to the upper chamber of each insert.[9]
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.[9]
-
-
Cell Fixation and Staining:
-
Carefully remove the inserts from the plate.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in 70% ethanol for 10 minutes.
-
Stain the migrated cells with 0.2% crystal violet for 10 minutes or with DAPI.[1]
-
-
Quantification:
-
Wash the inserts to remove excess stain and allow them to dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Alternatively, if using a fluorescent stain like DAPI, the fluorescence can be quantified using a plate reader after eluting the dye.
-
-
Data Analysis:
-
Calculate the average number of migrated cells for each condition.
-
Determine the percentage of inhibition of migration for each concentration of the antagonist compared to the vehicle control.
-
Generate a dose-response curve and calculate the IC50 value.
-
Experimental Workflow Diagram
Data Presentation: Potency of Known CCR5 Antagonists
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized CCR5 antagonists in different cell-based assays. These values can serve as a benchmark for newly developed compounds.
| Compound | Assay Type | Cell Line/System | IC50 (nM) |
| Maraviroc | Calcium Flux | HEK-293 cells expressing CCR5 | 0.22 |
| Anti-HIV-1 Activity | Primary Isolates | 2.0 (IC90) | |
| [125I]CCL3 Displacement | CCR5-expressing membranes | 7.7 - 75.5 (fold increase with mutations) | |
| Vicriviroc | Chemotaxis | Ba/F3-CCR5 cells | < 1.0 |
| Anti-HIV-1 Activity | Primary Isolates | 0.04 - 2.3 | |
| [3H]SCH-C Competition | CCR5-expressing membranes | - | |
| Aplaviroc | Anti-HIV-1 Activity | PHA-PBMCs | 0.7 |
| [125I]-MIP-1α Binding | CCR5-expressing cells | - |
Note: IC50 values can vary depending on the specific experimental conditions, cell line, and agonist concentration used.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bu.edu [bu.edu]
- 7. Chemotaxis assay [bio-protocol.org]
- 8. High-Affinity Binding of Chemokine Analogs that Display Ligand Bias at the HIV-1 Coreceptor CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
Application Notes and Protocols for Measuring CCR5 Antagonist Antiviral Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of R5-tropic strains of Human Immunodeficiency Virus type 1 (HIV-1) into host cells. Small molecule antagonists that block the interaction between the viral envelope glycoprotein gp120 and CCR5 are a validated class of antiretroviral drugs. Accurate and robust methods to quantify the antiviral activity of these antagonists are essential for the discovery and development of new therapeutic agents.
These application notes provide detailed protocols for key assays used to measure the antiviral activity of CCR5 antagonists. The methodologies cover a range of approaches, from target-based binding assays to cell-based infectivity and replication assays.
Key Experimental Techniques
Several assays are routinely employed to determine the efficacy of CCR5 antagonists. These can be broadly categorized as:
-
Biochemical Assays: These assays directly measure the interaction between the antagonist and the CCR5 receptor.
-
Cell-Based Assays: These assays assess the ability of an antagonist to inhibit viral entry and replication in a cellular context.
This document details the protocols for the following key experiments:
-
Radioligand Binding Assay: To determine the affinity of the antagonist for the CCR5 receptor.
-
CCR5-Mediated Cell-Cell Fusion Assay: A functional assay that mimics the gp120-CCR5 interaction leading to membrane fusion.
-
Single-Round HIV-1 Infectivity Assay (Pseudovirus Assay): To measure the inhibition of viral entry.
-
Peripheral Blood Mononuclear Cell (PBMC) Assay: To evaluate the inhibition of viral replication in primary target cells.
Data Presentation
The following tables summarize the antiviral activity of representative CCR5 antagonists determined using the assays described in these notes.
Table 1: Inhibitory Activity of CCR5 Antagonists in Various Assays
| Compound | Assay Type | Cell Line/Primary Cells | Target/Virus | IC50 / EC50 (nM) | Reference |
| Maraviroc | Radioligand Binding ([¹²⁵I]MIP-1α) | CHO/CCR5 | CCR5 | 2.3 | [1] |
| Cell-Cell Fusion | CHO-Tat/HeLa-CD4-LTR-βgal | gp120/CCR5 | ~1-10 | [2] | |
| Single-Round Infectivity | U87.CD4.CCR5 | HIV-1 BaL (R5) | 1.2 | [3] | |
| PBMC Assay | Human PBMCs | HIV-1 BaL (R5) | 0.7 | [4] | |
| Vicriviroc | Radioligand Binding (Ki) | CCR5-expressing cells | CCR5 | 0.8 | [5] |
| Single-Round Infectivity | Various | R5-tropic isolates | 0.04 - 2.3 | [5] | |
| Aplaviroc | Radioligand Binding ([¹²⁵I]MIP-1α) | CHO/CCR5 | CCR5 | ~1 | [4] |
| PBMC Assay | Human PBMCs | HIV-1 BaL (R5) | 0.7 | [4] | |
| TAK-779 | Radioligand Binding ([¹²⁵I]-RANTES) | CHO/CCR5 | CCR5 | 1.4 | [4] |
| PBMC Assay | Human PBMCs | HIV-1 BaL (R5) | 20 | [4] |
IC50: 50% inhibitory concentration; EC50: 50% effective concentration.
Signaling Pathways and Experimental Workflows
HIV-1 Entry and CCR5 Signaling
The binding of HIV-1 gp120 to the CD4 receptor triggers a conformational change in gp120, exposing a binding site for the CCR5 co-receptor. The interaction with CCR5 initiates a cascade of events leading to the fusion of the viral and cellular membranes, allowing the viral core to enter the cytoplasm. While essential for viral entry, the engagement of CCR5 by gp120 can also trigger intracellular signaling pathways, although this signaling is not required for viral entry itself.[6][7][8] CCR5 antagonists physically block the interaction between gp120 and CCR5, thereby preventing viral entry.[9]
Caption: HIV-1 entry pathway and the mechanism of CCR5 antagonist inhibition.
Experimental Workflow: Single-Round Infectivity Assay
The single-round infectivity assay is a widely used method to assess the activity of entry inhibitors. It utilizes pseudoviruses that are capable of only a single round of infection, making it a safe and quantitative method.
Caption: Workflow for a single-round HIV-1 infectivity assay.
Experimental Protocols
Radioligand Binding Assay
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [¹²⁵I]MIP-1α or [¹²⁵I]RANTES) for binding to the CCR5 receptor expressed on cell membranes.[1][10][11][12][13] The concentration of the test compound that inhibits 50% of the radioligand binding is the IC50 value, which is a measure of the compound's affinity for the receptor.
Materials and Reagents:
-
Cell membranes from cells overexpressing CCR5 (e.g., CHO-CCR5 or HEK293-CCR5)
-
Radioligand (e.g., [¹²⁵I]MIP-1α)
-
Test CCR5 antagonist
-
Unlabeled CCR5 ligand (for determining non-specific binding, e.g., MIP-1α)
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4)
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Prepare serial dilutions of the test CCR5 antagonist in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or unlabeled CCR5 ligand (for non-specific binding) or test compound dilution.
-
50 µL of radioligand diluted in binding buffer.
-
100 µL of cell membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Harvest the membranes by vacuum filtration onto the filter plate.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate.
-
Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate specific binding: Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).[14][15]
CCR5-Mediated Cell-Cell Fusion Assay
Principle: This assay reconstitutes the initial steps of HIV-1 entry by using two cell populations: effector cells expressing HIV-1 Env and the Tat protein, and target cells expressing CD4, CCR5, and a Tat-responsive reporter gene (e.g., luciferase or β-galactosidase).[2][16][17][18] When the two cell types are co-cultured, Env-mediated fusion occurs, allowing Tat from the effector cells to enter the target cells and activate the reporter gene. CCR5 antagonists block this fusion, leading to a decrease in the reporter signal.
Materials and Reagents:
-
Effector cells (e.g., CHO or 293T cells expressing HIV-1 Env and Tat)
-
Target cells (e.g., HeLa or U87 cells expressing CD4, CCR5, and an LTR-driven reporter gene)
-
Test CCR5 antagonist
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Reporter gene assay system (e.g., luciferase assay kit)
-
Luminometer
Protocol:
-
Plate target cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test CCR5 antagonist.
-
Add the antagonist dilutions to the target cells and incubate for a short period (e.g., 30-60 minutes).
-
Add effector cells to the wells containing the target cells and antagonist.
-
Co-culture the cells for a defined period (e.g., 6-8 hours) to allow for cell fusion.
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
Data Analysis:
-
Normalize the reporter signal to control wells (no antagonist).
-
Plot the percentage of fusion inhibition against the log concentration of the antagonist.
-
Calculate the IC50 value using a non-linear regression analysis.
Single-Round HIV-1 Infectivity Assay (Pseudovirus Assay)
Principle: This assay measures the ability of a CCR5 antagonist to inhibit the entry of replication-incompetent HIV-1 pseudoviruses into target cells.[19][20][21][22] The pseudoviruses are engineered to express an HIV-1 Env protein and contain a reporter gene (e.g., luciferase or GFP) in place of the viral env gene. The amount of reporter gene expression is proportional to the number of successful viral entry events.
Materials and Reagents:
-
Target cells (e.g., U87.CD4.CCR5 or TZM-bl cells)
-
HIV-1 Env-pseudotyped reporter virus stock
-
Test CCR5 antagonist
-
Cell culture medium
-
Reporter gene assay system
-
Luminometer or flow cytometer
Protocol:
-
Seed target cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test CCR5 antagonist.
-
Pre-incubate the cells with the antagonist dilutions for 30-60 minutes.
-
Add a standardized amount of pseudovirus to each well.
-
Incubate for 48-72 hours to allow for viral entry and reporter gene expression.
-
Lyse the cells and measure the reporter gene activity.
Data Analysis:
-
Calculate the percentage of infection relative to control wells (no antagonist).
-
Plot the percentage of infection against the log concentration of the antagonist.
-
Determine the EC50 (or IC50) value using a non-linear regression analysis.
Peripheral Blood Mononuclear Cell (PBMC) Assay
Principle: This assay evaluates the antiviral activity of CCR5 antagonists against replication-competent HIV-1 in primary human PBMCs, which are natural target cells for the virus.[23][24][25][26] The inhibition of viral replication is typically measured by quantifying the amount of HIV-1 p24 antigen in the culture supernatant.
Materials and Reagents:
-
Human PBMCs from healthy donors
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
Replication-competent R5-tropic HIV-1 stock
-
Test CCR5 antagonist
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS and IL-2)
-
HIV-1 p24 antigen ELISA kit
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Stimulate the PBMCs with PHA for 2-3 days.
-
Wash the cells and culture them in medium containing IL-2.
-
In a 96-well plate, add the stimulated PBMCs, serial dilutions of the CCR5 antagonist, and a standardized amount of HIV-1.
-
Incubate the cultures for 7 days, replacing the medium with fresh medium containing the antagonist every 3-4 days.
-
Collect the culture supernatants at the end of the incubation period.
-
Measure the p24 antigen concentration in the supernatants using an ELISA kit.
Data Analysis:
-
Calculate the percentage of p24 production relative to control wells (no antagonist).
-
Plot the percentage of p24 production against the log concentration of the antagonist.
-
Determine the EC50 value using a non-linear regression analysis.
Cytotoxicity Assessment
It is crucial to assess the cytotoxicity of the test compounds to ensure that the observed antiviral activity is not due to cell death.[27] A common method is the MTT or XTT assay, which measures mitochondrial activity as an indicator of cell viability. The 50% cytotoxic concentration (CC50) should be determined in parallel with the antiviral assays. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window. A higher SI value indicates a more promising drug candidate.[28]
References
- 1. Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a high-throughput viral-free assay for the measurement of CCR5-mediated HIV/cell fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent Synergistic Anti-Human Immunodeficiency Virus (HIV) Effects Using Combinations of the CCR5 Inhibitor Aplaviroc with Other Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Interactions with New and Investigational Antiretrovirals: darunavir, etravirine, rilpivirine (TMC278), maraviroc, vicriviroc, raltegravir, elvitegravir, INCB 9471 (CCR5), bevirimat [Review Articles] [natap.org]
- 6. Signal Transduction Due to HIV-1 Envelope Interactions with Chemokine Receptors CXCR4 or CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 gp120 chemokine receptor-mediated signaling in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Frontiers | Targeting CCR5 as a Component of an HIV-1 Therapeutic Strategy [frontiersin.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Cell-Cell Fusion Assay to Monitor HIV-1 Env Interactions with Chemokine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Toward the development of a single-round infection assay based on EGFP reporting for anti-HIV-1 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Assessment of a diverse panel of transmitted/founder HIV-1 infectious molecular clones in a luciferase based CD8 T-cell mediated viral inhibition assay [frontiersin.org]
- 22. A novel dual luciferase assay for the simultaneous monitoring of HIV infection and cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. hiv.lanl.gov [hiv.lanl.gov]
- 24. hanc.info [hanc.info]
- 25. HIV-1 isolation from infected peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. hiv.lanl.gov [hiv.lanl.gov]
- 27. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 28. fda.gov [fda.gov]
Application Notes and Protocols: Utilizing CCR5 Antagonists in Cancer Metastasis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor type 5 (CCR5) and its principal ligand, CCL5 (RANTES), have emerged as a critical axis in promoting cancer metastasis.[1][2] Normally involved in leukocyte trafficking, the CCL5/CCR5 signaling pathway can be co-opted by tumor cells to facilitate invasion, migration, and colonization of distant sites.[2][3] Expression of CCR5 has been correlated with poor prognosis in several cancers, including breast, prostate, and colorectal cancer.[4] Consequently, antagonizing the CCR5 receptor presents a promising therapeutic strategy to inhibit metastatic progression. Several CCR5 antagonists, originally developed for the treatment of HIV-1 infection, are now being repurposed and investigated for their anti-metastatic properties.[4][5]
These application notes provide an overview and detailed protocols for studying the effects of CCR5 antagonists on cancer metastasis, intended for researchers in both academic and industrial settings. The focus is on providing practical guidance for in vitro and in vivo experimental designs.
Featured CCR5 Antagonists
Several CCR5 antagonists have been investigated in preclinical cancer metastasis studies. The most prominent are:
-
Maraviroc (Selzentry®): An FDA-approved small molecule inhibitor of CCR5 for HIV treatment, it is the most extensively studied antagonist in cancer research.[6][7]
-
Vicriviroc: Another small molecule CCR5 antagonist that has shown efficacy in preclinical cancer models.[5][8]
-
Leronlimab (PRO 140): A humanized monoclonal antibody that binds to CCR5 and has demonstrated potent anti-metastatic effects in preclinical studies.[9][10]
-
TAK-779: A small molecule antagonist that has been shown to reduce tumor growth and metastasis in pancreatic cancer models.[11]
-
Anibamine: A natural product CCR5 antagonist that has shown to reduce prostate cancer cell growth, adhesion, and invasion.[11]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the efficacy of CCR5 antagonists in inhibiting cancer metastasis.
Table 1: In Vivo Efficacy of CCR5 Antagonists on Cancer Metastasis
| Antagonist | Cancer Type | Animal Model | Dosage and Administration | Key Findings | Reference(s) |
| Maraviroc | Breast Cancer (Basal) | NOD/SCID mice with MDA-MB-231-luc2 cells | 8 mg/kg every 12 hours | Reduced pulmonary metastases. | [8][12] |
| Maraviroc | Prostate Cancer | FVB mice with v-Src-PEC cells | Oral administration | Reduced total body metastasis by >60% and bone metastasis by >60%. | [13] |
| Maraviroc | Gastric Cancer | SCID mice with MKN45 cells | 10 mg/kg i.p. for 7 days | Significantly reduced peritoneal and mesenteric nodules. | [14] |
| Leronlimab | Breast Cancer (TNBC) | Nu/Nu mice with MDA-MB-231 cells | Not specified | Reduced lung metastasis by >98% at 6 weeks. | [9] |
| Leronlimab | Colon Carcinoma | Humanized mouse xenograft model | Not specified | Decreased lung metastatic burden by ~87%. | [15] |
Table 2: In Vitro Efficacy of CCR5 Antagonists
| Antagonist | Cancer Cell Line | Assay | Concentration | Key Findings | Reference(s) |
| Maraviroc | MDA-MB-231 (Breast) | Invasion Assay | 100 nmol/L | Inhibited FBS-induced invasion. | [8] |
| Maraviroc | Hs578T (Breast) | Calcium Mobilization | 100 nmol/L | Inhibited CCL5-induced calcium responses by 65%. | [8] |
| Vicriviroc | MDA-MB-231 (Breast) | Invasion Assay | 100 nmol/L | Inhibited FBS-induced invasion. | [8] |
| Vicriviroc | MDA-MB-231 (Breast) | Calcium Mobilization | 100 nmol/L | Inhibited CCL5-induced calcium responses by 90%. | [8] |
| Leronlimab | Multiple Breast Cancer Cell Lines | Invasion Assay | Not specified | Reduced invasion into Matrigel. | [9] |
Signaling Pathways and Experimental Logic
References
- 1. tandfonline.com [tandfonline.com]
- 2. The CCL5/CCR5 Axis in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CC Chemokine Receptor 5: The Interface of Host Immunity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Impact of CCR5-inhibitors on cancer treatment: A systematic review of preclinical evidence [jpccr.eu]
- 7. CCR5 blockage by maraviroc: a potential therapeutic option for metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Leronlimab, a humanized monoclonal antibody to CCR5, blocks breast cancer cellular metastasis and enhances cell death induced by DNA damaging chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. Recent Advances targeting CCR5 for Cancer and its Role in Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CCR5 receptor antagonists block metastasis to bone of v-Src-oncogene-transformed metastatic prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CCR5 Antagonism by Maraviroc Reduces the Potential for Gastric Cancer Cell Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Leronlimab Inhibits Colon Carcinoma Metastasis in a Humanized Mouse Xenograft Model[v1] | Preprints.org [preprints.org]
Application Notes: The Role and Utility of CCR5 Antagonists in Immunological Research
Introduction to C-C Chemokine Receptor 5 (CCR5)
C-C chemokine receptor type 5 (CCR5) is a seven-transmembrane G protein-coupled receptor (GPCR) that plays a pivotal role in immune cell trafficking and function.[1][2] It is primarily expressed on the surface of various immune cells, including T cells (especially memory/effector Th1 lymphocytes), macrophages, monocytes, and immature dendritic cells.[1][2][3] The natural ligands for CCR5 are pro-inflammatory chemokines, most notably CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES).[1][3] Upon ligand binding, CCR5 initiates intracellular signaling cascades that mediate chemotaxis, leading to the recruitment of these cells to sites of inflammation and infection.[1][4]
Beyond chemotaxis, CCR5 signaling contributes to T cell activation and cytokine secretion, acting as a costimulatory molecule.[1][5][6] Its central role in mediating inflammatory responses has made it a key therapeutic target in a wide range of diseases.
Mechanism of Action of CCR5 Antagonists
CCR5 antagonists are broadly classified into two categories:
-
Small Molecule Inhibitors: These molecules, such as Maraviroc and Vicriviroc , act as non-competitive allosteric modulators.[7][8][9][10] They bind to a hydrophobic pocket within the transmembrane domains of the CCR5 receptor, inducing a conformational change.[7] This change prevents the receptor from interacting with its natural chemokine ligands and, crucially, blocks the interaction with the gp120 envelope protein of R5-tropic HIV-1 strains, thereby inhibiting viral entry into host cells.[7][8]
-
Monoclonal Antibodies (mAbs): These are humanized antibodies, such as Leronlimab (PRO 140) , that bind to extracellular domains of the CCR5 receptor.[11][12][13] This binding physically obstructs the interaction sites for both natural ligands and HIV gp120, effectively blocking receptor function and subsequent signaling.[13]
Key Applications in Immunology Research
The ability to block CCR5-mediated cell trafficking and signaling has made these antagonists invaluable tools in several areas of immunology research.
-
HIV/Virology: CCR5 is the primary co-receptor used by the most commonly transmitted strains of HIV-1 (R5-tropic) to enter CD4+ T cells.[7][13] CCR5 antagonists were initially developed as antiretroviral therapies and are used extensively in research to study viral entry mechanisms and immune reconstitution in HIV-infected individuals.[7][10][14]
-
Cancer Immunology: Research has revealed a critical role for the CCL5/CCR5 axis in cancer progression. Tumors often secrete CCL5 to recruit CCR5-expressing regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment, which suppresses the anti-tumor immune response.[1][15] Furthermore, some cancer cells express CCR5 themselves, and its activation can promote their invasion and metastasis.[11][15] CCR5 antagonists are being investigated to block the recruitment of immunosuppressive cells and to directly inhibit the metastasis of cancers like triple-negative breast cancer (TNBC) and prostate cancer.[12][15][16]
-
Graft-versus-Host Disease (GvHD): GvHD is a major complication of allogeneic hematopoietic cell transplantation, driven by donor T cells migrating to and attacking host tissues.[17][18] Since activated T cells involved in GvHD upregulate CCR5, antagonists like Maraviroc are used in clinical and preclinical studies to inhibit the trafficking of these pathogenic T cells to target organs such as the gut and liver, thereby reducing GvHD incidence and severity.[17][18][19][20]
-
Inflammatory and Autoimmune Diseases: The role of CCR5 in recruiting inflammatory cells makes it a target for diseases characterized by chronic inflammation. In non-alcoholic steatohepatitis (NASH), for instance, CCR5 is implicated in the recruitment of macrophages to the liver, which contributes to inflammation and fibrosis.[21][22][23] Dual CCR2/CCR5 antagonists like Cenicriviroc are being studied to mitigate this process by blocking the infiltration of inflammatory monocytes and macrophages.[21][23][24]
Quantitative Data Summary
The following tables summarize key quantitative data for representative CCR5 antagonists from preclinical and clinical research.
Table 1: In Vitro Potency of CCR5 Antagonists
| Antagonist | Assay Type | Target/Cell Line | Ligand/Virus | IC50 / EC90 | Reference |
|---|---|---|---|---|---|
| Maraviroc | Ligand Binding | CCR5 Receptor | MIP-1β | IC50 = 2 nM | [9] |
| Maraviroc | Antiviral Activity | PM1 Cells | HIV-1 (BAL) | EC90 = 1 nM | [9] |
| Vicriviroc | Chemotaxis | Ba/F3-CCR5 Cells | MIP-1α | Similar efficacy to SCH-C | [25] |
| Vicriviroc | Calcium Flux | U-87-CCR5 Cells | RANTES (CCL5) | Dose-dependent inhibition |[25] |
Table 2: Effects of CCR5 Antagonists on Cell Migration and Disease Models
| Antagonist | Research Area | Model | Effect | Quantitative Result | Reference |
|---|---|---|---|---|---|
| Leronlimab | Cancer (TNBC) | Xenograft (Nu/Nu mice) | Inhibition of Lung Metastasis | >98% reduction at 6 weeks | [12] |
| Maraviroc | GvHD | Clinical Trial (Phase II) | Prevention of visceral aGvHD | Low incidence of liver and gut GvHD | [18][20] |
| Maraviroc | Cancer (TNBC) | Xenograft (mice) | Reduction of Lung Metastasis | Reduced metastatic tumor burden | [15] |
| Maraviroc | Chemotaxis | Human Monocytes | Inhibition of migration to MIP-1β | Significant dose-dependent reduction | [26] |
| Cenicriviroc | NASH | Clinical Trial (Phase IIb) | Fibrosis Improvement | Significant improvement vs. placebo |[21][23] |
Visualizations of Pathways and Workflows
CCR5 Signaling Pathway and Antagonist Intervention
The diagram below illustrates the canonical G-protein coupled signaling pathway initiated by CCR5 upon ligand binding and indicates the points of inhibition by small molecule and monoclonal antibody antagonists.
Experimental Workflow: In Vitro Chemotaxis Assay
This workflow outlines the key steps for assessing the effect of a CCR5 antagonist on immune cell migration towards a CCR5 ligand using a transwell (Boyden chamber) system.
References
- 1. CC Chemokine Receptor 5: The Interface of Host Immunity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. What are CCR5 agonists and how do they work? [synapse.patsnap.com]
- 5. pnas.org [pnas.org]
- 6. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Maraviroc? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Maraviroc in the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Expanding Therapeutic Perspective of CCR5 Blockade [frontiersin.org]
- 11. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 12. Leronlimab, a humanized monoclonal antibody to CCR5, blocks breast cancer cellular metastasis and enhances cell death induced by DNA damaging chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Recent Advances targeting CCR5 for Cancer and its Role in Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Extended CCR5 Blockade for Graft-Versus-Host Disease Prophylaxis Improves Outcomes of Reduced Intensity Unrelated Donor Hematopoietic Cell Transplantation: A Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. C-C chemokine receptor 5 and acute graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Extended CCR5 Blockade for Graft-versus-Host Disease Prophylaxis Improves Outcomes of Reduced-Intensity Unrelated Donor Hematopoietic Cell Transplantation: A Phase II Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The therapeutic potential of C-C chemokine receptor antagonists in nonalcoholic steatohepatitis [explorationpub.com]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. In vitro effect of anti-human immunodeficiency virus CCR5 antagonist maraviroc on chemotactic activity of monocytes, macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Assessment of CCR5 Antagonists
Introduction
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a significant role in mediating leukocyte trafficking to sites of inflammation. Its function as a primary co-receptor for the entry of R5-tropic strains of HIV-1 into host cells has made it a major target for antiretroviral therapy.[1][2] Beyond HIV, CCR5 is implicated in a range of pathologies including cancer, inflammatory diseases, and neurological conditions like stroke, making CCR5 antagonists a promising class of therapeutics.[3][4][5]
Assessing the in vivo efficacy of novel CCR5 antagonists is a critical step in their preclinical development. This process involves selecting appropriate animal models that recapitulate human disease, defining robust experimental protocols, and measuring key pharmacodynamic and efficacy endpoints. These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to evaluate the in vivo performance of CCR5 antagonists across different therapeutic areas.
Preclinical Animal Models for Efficacy Testing
The choice of animal model is crucial and often dictated by the therapeutic indication and the species selectivity of the antagonist.
-
Humanized Mice: For HIV-1 research, humanized mice are the gold standard. These are typically immunodeficient strains (e.g., NOD-scid gamma, NSG) engrafted with human hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs).[6] This allows for the establishment of a functional human immune system, which can be subsequently infected with R5-tropic HIV-1, providing an essential platform for evaluating antiviral efficacy and effects on human immune cells.[6]
-
Transgenic Mice: Many small-molecule CCR5 antagonists exhibit high selectivity for the human receptor. To overcome this limitation, transgenic mice expressing human CCR5 (hCCR5) have been developed.[7] These models are invaluable for studying the pharmacodynamics and in vivo effects of human-selective antagonists in the context of inflammatory or other non-HIV disease models.[7]
-
Standard Inbred/Outbred Mice: For antagonists that show cross-reactivity with the murine CCR5 receptor, standard mouse models of disease (e.g., cancer xenografts, stroke models) can be employed. These models are useful for evaluating the therapeutic potential of CCR5 blockade in conditions where the receptor's role in pathophysiology is conserved between species.[3][4]
Signaling Pathway and Mechanism of Action
The diagram below illustrates the CCR5 signaling pathway and the mechanism by which antagonists block HIV-1 entry.
Caption: CCR5 signaling and antagonist inhibition mechanism.
Experimental Workflow Diagrams
The following diagrams outline typical workflows for assessing CCR5 antagonist efficacy in vivo.
Caption: General workflow for preclinical in vivo efficacy testing.
Caption: Experimental workflow for HIV efficacy in humanized mice.
Experimental Protocols
Protocol 1: HIV Efficacy Assessment in Humanized Mice
This protocol details the evaluation of a CCR5 antagonist against an R5-tropic HIV-1 strain in mice reconstituted with a human immune system.[6]
1. Materials:
- Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ or NSG mice), 6-8 weeks old.
- Human CD34+ hematopoietic stem cells (HSCs).
- R5-tropic HIV-1 viral stock (e.g., HIV-1Ba-L).
- Test CCR5 antagonist and vehicle control.
- Materials for intravenous injection, blood collection, and flow cytometry.
- RNA extraction and qRT-PCR kits for viral load quantification.
2. Procedure:
- Humanization: Engraft NSG mice with 1-2 x 105 human CD34+ HSCs via intravenous injection.
- Reconstitution Monitoring: At 12 weeks post-engraftment, collect peripheral blood to confirm human immune cell reconstitution. Use flow cytometry to quantify the percentage of human CD45+ cells and CD4+ T-cells.
- HIV-1 Infection: Once reconstitution is confirmed, infect mice with a known titer of R5-tropic HIV-1 (typically 1 x 105 TCID50) via intraperitoneal injection.
- Treatment Initiation: One week post-infection, confirm viremia. Randomize mice into treatment and control groups (n=8-10 per group). Begin daily administration of the CCR5 antagonist or vehicle control. The route of administration (e.g., oral gavage, subcutaneous injection) will depend on the compound's properties.
- Monitoring:
- Viral Load: Collect plasma weekly. Extract viral RNA and perform qRT-PCR to determine the number of HIV-1 RNA copies/mL.[8]
- CD4+ T-Cell Count: Collect whole blood weekly. Perform flow cytometry to monitor the absolute counts and percentage of human CD4+ T-cells. Preservation of CD4+ T-cells is a key efficacy marker.[6]
- Endpoint: Continue treatment for 4-8 weeks. At the study endpoint, euthanize animals and collect tissues (spleen, lymph nodes) for further analysis of viral reservoirs and immune cell distribution.
Protocol 2: Ex Vivo CCR5 Receptor Occupancy Assay
This pharmacodynamic assay measures the extent to which an antagonist binds to and blocks CCR5 on target cells in a living animal.[7][9]
1. Materials:
- Animals treated with CCR5 antagonist at various doses and time points.
- Untreated control animals.
- Fluorochrome-conjugated anti-CCR5 antibody that does not compete with the antagonist for binding, OR a fluorescently labeled natural ligand (e.g., CCL4/MIP-1β).
- Blood collection tubes with anticoagulant (e.g., EDTA).
- RBC lysis buffer.
- Flow cytometer.
2. Procedure:
- Dosing: Administer the CCR5 antagonist to animals. Include a vehicle-treated group as a negative control (0% occupancy) and a group treated with a saturating dose as a positive control (100% occupancy).
- Blood Collection: At predetermined time points post-dosing (e.g., 1, 4, 8, 24 hours), collect peripheral blood from the animals.
- Cell Staining:
- Aliquot 50-100 µL of whole blood into flow cytometry tubes.
- Add the fluorescently labeled anti-CCR5 antibody or ligand at a predetermined saturating concentration.
- Incubate for 30 minutes at 4°C in the dark.
- RBC Lysis: Lyse red blood cells using a commercial lysis buffer according to the manufacturer's instructions.
- Flow Cytometry: Wash the remaining leukocytes and resuspend in FACS buffer. Acquire data on a flow cytometer, gating on the leukocyte population of interest (e.g., lymphocytes, monocytes).
- Data Analysis:
- Calculate the Mean Fluorescence Intensity (MFI) of the CCR5 staining for each sample.
- Determine receptor occupancy (RO) using the following formula: RO (%) = [1 - (MFI_treated - MFI_unstained) / (MFI_vehicle - MFI_unstained)] * 100
Data Presentation
Quantitative data from in vivo studies should be summarized for clear interpretation and comparison.
Table 1: Representative In Vivo Efficacy of CCR5 Antagonists in HIV Humanized Mouse Models
| Compound | Dose & Regimen | Duration | Mean Log10 Reduction in HIV-1 RNA | Change in CD4+ T-Cell Count | Citation(s) |
| Maraviroc | 100 mg/kg, BID | 10 Days | >1.6 log10 | Stabilized / Increased | [8][10] |
| Aplaviroc | Various Doses | 10 Days | 1.0 - 1.6 log10 | Not Reported | [8] |
| Vicriviroc | Boosted w/ Ritonavir | 14 Days | ~1.5 log10 | Increased | [10] |
| ZFN-Engineered HSPCs | Single Treatment | Long-term | Reduced HIV-1 Replication | Preserved vs. Control | [6] |
Table 2: Summary of CCR5 Antagonist Efficacy in Non-HIV Preclinical Models
| Compound | Disease Model | Animal Model | Key Efficacy Endpoint | Outcome | Citation(s) |
| Anibamine | Prostate Cancer | Mouse Xenograft | Tumor Growth Inhibition | Significant inhibition of tumor growth | [3] |
| Maraviroc | Ischemic Stroke | Mouse (MCAO) | Infarct Volume | Reduced by ~50% | [4] |
| TAK-779 | Japanese Encephalitis | Mouse | Survival Rate | Improved survival and reduced inflammation | [11] |
| Maraviroc | S. aureus Infection | Mouse | Survival Rate | Protected mice from lethal infection | [5] |
References
- 1. researchgate.net [researchgate.net]
- 2. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anibamine, a Natural Product CCR5 Antagonist, as a Novel Lead for the Development of Anti Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR5 antagonists as neuroprotective and stroke recovery enhancing agents: a preclinical systematic review and meta-analysis [elifesciences.org]
- 5. The Expanding Therapeutic Perspective of CCR5 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pre-clinical Modeling of CCR5 Knockout in Human Hematopoietic Stem Cells by Zinc Finger Nucleases Using Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transgenic mouse expressing human CCR5 as a model for in vivo assessments of human selective CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CCR5 inhibitors: Emerging promising HIV therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. daigonline.de [daigonline.de]
- 11. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating CCR5 Antagonists in Primary Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in immune responses by mediating the migration of T cells, macrophages, and other immune cells to sites of inflammation.[1][2][3] It also functions as a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[4][5][6][7] Consequently, CCR5 has emerged as a significant therapeutic target for a range of inflammatory diseases and HIV-1 infection.[1][4] This document provides detailed protocols for evaluating the efficacy of CCR5 antagonists in primary cell cultures, focusing on key functional assays.
Key Concepts and Signaling Pathways
Upon binding its cognate chemokines, such as CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES), CCR5 undergoes a conformational change.[8][9] This activates intracellular signaling cascades, primarily through the Gαi subunit of the heterotrimeric G protein.[9][10] Dissociation of the G protein subunits initiates downstream pathways including the phosphoinositide 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK) pathway, and mobilization of intracellular calcium.[8][9] These signaling events ultimately lead to cellular responses such as chemotaxis, proliferation, and cytokine release.[8][11] CCR5 antagonists function by binding to the receptor and preventing these ligand-induced conformational changes and subsequent signaling.
CCR5 Signaling Pathway
Caption: CCR5 signaling cascade upon ligand binding and its inhibition by an antagonist.
Experimental Protocols
Chemotaxis Assay
This assay evaluates the ability of a CCR5 antagonist to inhibit the directional migration of primary cells towards a chemoattractant gradient.
Caption: Workflow for a standard Transwell chemotaxis assay.
-
Cell Preparation:
-
Isolate primary cells of interest, such as Peripheral Blood Mononuclear Cells (PBMCs), from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells twice with phosphate-buffered saline (PBS) and resuspend them in chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.[11]
-
-
Antagonist Pre-incubation:
-
Assay Setup:
-
Use a Transwell plate with a pore size appropriate for the cell type (e.g., 5 µm for lymphocytes).[11]
-
Add chemotaxis buffer containing a predetermined optimal concentration of a CCR5 ligand (e.g., 10 nM CCL5) to the lower chambers of the Transwell plate.[11]
-
Add chemotaxis buffer without the chemokine to some wells to serve as a negative control.
-
-
Cell Migration:
-
Quantification of Migration:
-
After incubation, carefully remove the upper chambers.
-
Collect the cells that have migrated to the lower chambers.
-
Quantify the number of migrated cells using a flow cytometer, a hemocytometer, or a cell viability assay (e.g., CellTiter-Glo).
-
-
Data Analysis:
-
Calculate the percentage of migration for each condition relative to the positive control (chemokine alone).
-
Determine the percent inhibition for each antagonist concentration.
-
Plot the percent inhibition against the antagonist concentration to determine the IC50 value (the concentration of antagonist that inhibits 50% of the chemotactic response).
-
Calcium Mobilization Assay
This assay measures the ability of a CCR5 antagonist to block the transient increase in intracellular calcium concentration that occurs upon chemokine binding to the receptor.
Caption: Workflow for a fluorescence-based calcium mobilization assay.
-
Cell Preparation:
-
Isolate and prepare primary cells as described in the chemotaxis assay protocol.
-
Resuspend the cells in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.[5]
-
Wash the cells twice with the assay buffer to remove any extracellular dye.
-
-
Assay Setup:
-
Resuspend the dye-loaded cells in the assay buffer and aliquot them into a 96-well black-walled, clear-bottom plate.
-
Add various concentrations of the CCR5 antagonist or a vehicle control to the wells.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) capable of kinetic reading.[12]
-
Measure the baseline fluorescence for a short period.
-
Using the instrument's injection system, add a CCR5 agonist (e.g., CCL5) to all wells simultaneously.
-
Immediately begin monitoring the change in fluorescence intensity over time. The response is typically rapid, peaking within seconds to minutes.
-
-
Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each condition.
-
Determine the percent inhibition of the calcium response for each antagonist concentration relative to the agonist-only control.
-
Plot the percent inhibition against the antagonist concentration to calculate the IC50 value.[5]
-
HIV-1 Entry/Fusion Assay
This assay assesses the ability of a CCR5 antagonist to block the entry of R5-tropic HIV-1 into primary target cells, such as CD4+ T cells.
Caption: Workflow for an HIV-1 entry assay using a reporter virus.
-
Cell Preparation:
-
Isolate primary CD4+ T cells from PBMCs using negative selection magnetic beads.
-
Activate the CD4+ T cells by treating them with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 2-3 days. This is necessary to upregulate CCR5 expression and make the cells susceptible to HIV-1 infection.[13]
-
-
Antagonist Pre-incubation:
-
Plate the activated CD4+ T cells in a 96-well plate.
-
Add various concentrations of the CCR5 antagonist or a vehicle control and incubate for 1 hour at 37°C.[13]
-
-
Viral Infection:
-
Prepare a stock of R5-tropic HIV-1. This can be a replication-competent virus or, more commonly for screening purposes, a pseudotyped virus carrying a reporter gene such as luciferase or β-galactosidase.[13][14]
-
Add the virus to the wells containing the pre-incubated cells at a predetermined multiplicity of infection (MOI).
-
-
Incubation and Reporter Gene Assay:
-
Incubate the infected cells for 48-72 hours at 37°C to allow for viral entry, reverse transcription, integration, and reporter gene expression.[13]
-
After incubation, lyse the cells and measure the activity of the reporter gene using a suitable substrate and a luminometer or spectrophotometer.[13][14]
-
-
Data Analysis:
-
The reporter gene activity is directly proportional to the amount of viral entry.
-
Calculate the percent inhibition of viral entry for each antagonist concentration relative to the virus-only control.
-
Plot the percent inhibition against the antagonist concentration to determine the EC50 value (the concentration of antagonist that inhibits 50% of viral entry).[13]
-
Data Presentation
The efficacy of CCR5 antagonists is typically quantified by their IC50 or EC50 values, which represent the concentration of the antagonist required to inhibit 50% of the measured biological response.
Table 1: Representative IC50/EC50 Values for CCR5 Antagonists in Primary Cell Assays
| Compound | Assay Type | Primary Cell Type | Ligand/Virus | IC50/EC50 (nM) | Reference |
| Maraviroc | HIV-1 Replication | PBMCs | Primary HIV-1 isolates | ~1-10 | [13] |
| TAK-779 | HIV-1 Replication | MAGI-CCR5 cells | HIV-1 JR-FL | 1.4 | [14] |
| TAK-779 | Membrane Fusion | MAGI-CCR5/293T | HIV-1 JR-FL Env | 0.87 | [14] |
| Aplaviroc | HIV-1 Entry | Primary CD4+ T cells | Pseudotyped HIV-1 | Varies with Env | [15] |
| SCH-C | HIV-1 Replication | Primary HIV-1 isolates | R5-tropic isolates | 0.4 - 9 | [16] |
| TD-0680 | HIV-1 Entry | PBMCs | Primary HIV-1 isolates | 0.97 | [13] |
Note: IC50/EC50 values can vary depending on the specific experimental conditions, cell type, and virus strain used.
Conclusion
The protocols outlined in this document provide a robust framework for the preclinical evaluation of CCR5 antagonists in primary cell cultures. By employing a combination of chemotaxis, calcium mobilization, and HIV-1 entry assays, researchers can obtain a comprehensive understanding of the functional activity and potency of novel CCR5-targeting compounds. Consistent and rigorous application of these methods is essential for the successful development of new therapeutics for HIV-1 infection and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The strength of the chemotactic response to a CCR5 binding chemokine is determined by the level of cell surface CCR5 density - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCR4–CCR5: A couple modulating T cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput HIV-Cell Fusion Assay for Discovery of Virus Entry Inhibitors. — Target Discovery Institute [tdi.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CCL5-mediated T-cell chemotaxis involves the initiation of mRNA translation through mTOR/4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CCR5 Antagonist TD-0680 Uses a Novel Mechanism for Enhanced Potency against HIV-1 Entry, Cell-mediated Infection, and a Resistant Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitory Effects of Small-Molecule CCR5 Antagonists on Human Immunodeficiency Virus Type 1 Envelope-Mediated Membrane Fusion and Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HIV-1 Resistance to CCR5 Antagonists Associated with Highly Efficient Use of CCR5 and Altered Tropism on Primary CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Assessing CCR5 Receptor Occupancy by Antagonists Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in immune responses by mediating the migration of various immune cells, including T cells, monocytes, and macrophages, to sites of inflammation.[1][2] Beyond its physiological function, CCR5 is also a critical co-receptor for the entry of macrophage-tropic (R5) strains of Human Immunodeficiency Virus (HIV-1) into host cells.[2] This central role in both inflammatory diseases and HIV-1 pathogenesis has made CCR5 a prime therapeutic target for the development of antagonist drugs that block its function.
Flow cytometry is a powerful and versatile technique for quantifying the binding of therapeutic agents to their cell surface targets.[3] This application note provides a detailed protocol and supporting information for assessing the receptor occupancy (RO) of CCR5 by antagonist molecules on primary human peripheral blood mononuclear cells (PBMCs) using flow cytometry. Understanding the relationship between drug concentration and receptor occupancy is crucial for establishing pharmacokinetic/pharmacodynamic (PK/PD) models, guiding dose selection in preclinical and clinical development, and ultimately predicting therapeutic efficacy.[3]
CCR5 Signaling Pathway
Upon binding of its natural chemokine ligands, such as CCL3 (MIP-1α), CCL4 (MIP-1β), and CCL5 (RANTES), CCR5 undergoes a conformational change, leading to the activation of intracellular signaling cascades. This process is initiated by the coupling of the receptor to heterotrimeric G proteins, primarily of the Gi family. The dissociation of the G protein subunits triggers a downstream signaling network that includes the activation of phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), and mitogen-activated protein kinases (MAPKs), as well as the mobilization of intracellular calcium. These signaling events ultimately culminate in various cellular responses, including chemotaxis, cell survival, and proliferation. CCR5 antagonists are designed to bind to the receptor and prevent these ligand-induced signaling events.
References
- 1. Frontiers | CCR5 Receptor Occupancy Analysis Reveals Increased Peripheral Blood CCR5+CD4+ T Cells Following Treatment With the Anti-CCR5 Antibody Leronlimab [frontiersin.org]
- 2. Expression of CCR5 Increases during Monocyte Differentiation and Directly Mediates Macrophage Susceptibility to Infection by Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming CCR5 Antagonist Resistance in HIV-1
This guide provides researchers, scientists, and drug development professionals with troubleshooting information and frequently asked questions regarding resistance to CCR5 antagonists in HIV-1.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of HIV-1 resistance to CCR5 antagonists like maraviroc?
There are two main pathways by which HIV-1 can develop resistance to CCR5 antagonists:
-
Switch in Coreceptor Usage: The virus may adapt to use the alternative coreceptor, CXCR4, for cell entry.[1][2] This can involve the selection of pre-existing minor CXCR4-using viral variants or the evolution of new mutations that enable CXCR4 use.[2][3] Viruses that can use CXCR4 are referred to as X4-tropic or dual-tropic (able to use both CCR5 and CXCR4).
-
Utilization of Drug-Bound CCR5: The virus can develop mutations in its envelope glycoprotein (Env), primarily gp120, that allow it to recognize and use the CCR5 coreceptor even when the antagonist is bound to it.[4][5][6] This mechanism allows the virus to remain R5-tropic while circumventing the drug's inhibitory effect.
Q2: How do mutations in the HIV-1 envelope (Env) confer resistance?
Mutations in various regions of the gp120 and gp41 subunits of Env can confer resistance. The V3 loop of gp120 is a critical determinant.[4][6] These mutations alter the way Env interacts with CCR5, often increasing the virus's reliance on the N-terminal region of the coreceptor or changing its interaction with the extracellular loops (ECLs) that are modified by the antagonist.[4][7] However, there is no single universal mutation; the genetic pathway to resistance can vary depending on the specific viral strain and the CCR5 antagonist used.[8]
Q3: Does resistance to one CCR5 antagonist mean the virus is resistant to all of them (cross-resistance)?
Not always. Cross-resistance profiles can be narrow or broad.[6]
-
Broad Cross-Resistance: Often occurs when resistant viruses develop a high efficiency in using the CCR5 coreceptor, making them less susceptible to various antagonists that bind to a similar pocket.[4]
-
Narrow Cross-Resistance: Some viruses develop resistance to a specific antagonist (e.g., maraviroc) but remain susceptible to others (e.g., vicriviroc, aplaviroc).[6] This is because different antagonists can induce slightly different conformational changes in CCR5. A virus that adapts to one specific drug-bound shape may not be able to use the receptor when it's bound by a different drug.[6][9]
Q4: What are some of the next-generation strategies and compounds being developed to overcome this resistance?
Several strategies are in development to address CCR5 antagonist resistance:
-
Dual CCR5/CCR2 Antagonists: Cenicriviroc is an example that targets both CCR5 and CCR2, showing potency against HIV-1.[5][10]
-
Monoclonal Antibodies: Leronlimab (PRO 140) is a humanized monoclonal antibody that binds to a different site on CCR5 than small-molecule antagonists.[11][12] It has shown potent antiviral activity, including against strains resistant to other drug classes.[11]
-
Host-Targeting Strategies: Since CCR5 is a host protein, the barrier to resistance is generally higher than for drugs targeting viral enzymes.[13] Future strategies may involve gene editing techniques to disrupt CCR5 expression or using compounds that cause its internalization from the cell surface.[14][15]
Troubleshooting Guide
Q5: My viral isolate shows reduced susceptibility to a CCR5 antagonist in a phenotypic assay, but a tropism test still classifies it as R5-tropic. What is the likely cause?
This scenario strongly suggests that the resistance mechanism is the virus's ability to use the antagonist-bound form of the CCR5 coreceptor, rather than a switch to using CXCR4.[5][6] The virus maintains its R5 tropism but is no longer effectively inhibited by the drug. This is often indicated by a reduced maximal percent inhibition (MPI) in susceptibility assays.[5]
Q6: I have sequenced the env gene of a resistant virus and found several mutations in the V3 loop. How can I experimentally confirm their role in resistance?
To confirm the role of specific V3 loop mutations, you can perform site-directed mutagenesis and create chimeric viruses.
-
Create Chimeric Viruses: Swap the V3 loop from your resistant Env clone into the backbone of a known sensitive, heterologous virus (e.g., JRFL or ADA).[4][6]
-
Perform Pseudotype Infection Assays: Test the infectivity of these chimeric viruses in the presence of increasing concentrations of the CCR5 antagonist.
-
Analyze the Results: If the chimeric virus carrying the resistant V3 loop shows a resistant phenotype (high IC50, low MPI), it confirms that the V3 loop mutations are key determinants of resistance.[6]
Q7: How can I determine if a resistant HIV-1 strain has altered its interaction with the CCR5 coreceptor?
You can use specialized cell lines and assays to probe the virus-coreceptor interaction:
-
293-Affinofile Cells: This cell line can be induced to express varying levels of CD4 and CCR5 on the cell surface. By measuring viral entry across this matrix, you can determine if the resistant virus has become more or less efficient at using low levels of CCR5.[4][7]
-
Mutant CCR5 Assays: Use cell lines expressing CCR5 with mutations in specific domains, such as the N-terminus or the extracellular loops (ECLs). Comparing the infectivity of sensitive versus resistant viruses on these mutant receptors can reveal an altered dependence on specific CCR5 domains.[4][7] For example, many resistant viruses show a dramatically increased reliance on sulfated tyrosine residues in the CCR5 N-terminus.[7]
Quantitative Data Summary
Table 1: Potency of Select CCR5 Antagonists
| Compound | Type | Average IC90 | Notes |
|---|---|---|---|
| Maraviroc (MVC) | Small Molecule Antagonist | ~14 nM | Approved for clinical use. Broad activity against R5 clinical isolates.[10] |
| Vicriviroc (SCH-D) | Small Molecule Antagonist | 2-40x more potent than SCH-C | Development was discontinued but showed clinical efficacy.[16] |
| Leronlimab (PRO 140) | Humanized Monoclonal Antibody | N/A (viral load reduction) | A single 5 mg/kg dose resulted in a mean maximal viral load reduction of 1.83 log10.[16] |
| Cenicriviroc (CVC) | Dual CCR5/CCR2 Antagonist | Potent activity in vivo | Shown to control HIV-1 replication in clinical studies.[5] |
Table 2: Example Resistance Profiles from Clinical and In Vitro Studies
| Virus/Study | Antagonist | Resistance Level | Key Finding |
|---|---|---|---|
| Patient 6061 Clones[6] | Maraviroc (MVC) | High (MPI: -13.2% to 0.5%) | Showed narrow cross-resistance; remained sensitive to vicriviroc and aplaviroc. |
| MVC-Resistant Strain[17] | Maraviroc (MVC) | Resistant in PBMCs | Resistance was associated with increased dependence on the CCR5 N-terminus and attenuated macrophage tropism. |
| Aplaviroc-Resistant Envs[4] | Aplaviroc (APL) | Resistant | Showed broad cross-resistance to other small-molecule CCR5 antagonists. |
Experimental Protocols
Protocol 1: Phenotypic Tropism and Susceptibility Assay
This protocol is used to determine the coreceptor tropism (R5, X4, or dual/mixed) of a patient's HIV-1 strain and its susceptibility to CCR5 antagonists.
-
Sample Collection: Obtain plasma from the patient. A viral load of ≥1,000 copies/mL is typically required.[18][19]
-
RNA Extraction and Amplification: Extract viral RNA from the plasma. Use RT-PCR to amplify the full-length env gene.[6]
-
Cloning and Pseudovirus Production: Clone the amplified env genes into an expression vector. Co-transfect these vectors with an env-deficient HIV-1 backbone plasmid (containing a reporter gene like luciferase) into producer cells (e.g., 293T cells) to generate replication-defective pseudoviruses.[4][6]
-
Infection of Target Cells: Infect target cell lines that express CD4 and either CCR5 or CXCR4 (e.g., NP2/CD4/CCR5 and NP2/CD4/CXCR4). For susceptibility testing, perform infections in the presence of serial dilutions of the CCR5 antagonist.[4][6]
-
Data Analysis: After 48-72 hours, measure the reporter gene activity (e.g., luminescence).
-
Tropism: Compare infection levels on CCR5- and CXCR4-expressing cells to classify the virus.
-
Susceptibility: Plot the percentage of infection against the drug concentration to calculate the IC50 and maximal percent inhibition (MPI).[6]
-
Protocol 2: Genotypic Tropism Assay (V3 Loop Sequencing)
This protocol predicts coreceptor tropism based on the genetic sequence of the V3 loop.
-
Sample and Amplification: Extract viral RNA from plasma and perform RT-PCR to amplify the V3 region of the env gene.[18]
-
Sequencing: Sequence the amplified V3 DNA. Deep sequencing can be used to detect minor variants.[3][20]
-
Bioinformatic Analysis: Use a phenotypic prediction algorithm (e.g., Geno2Pheno) to analyze the V3 sequence.[20] These algorithms use rules, such as the "11/25 rule" (presence of positively charged amino acids at positions 11 and/or 25), and statistical models to predict CXCR4 usage.[18]
-
Interpretation: The output predicts the virus as R5-tropic or CXCR4-using. This method is faster and less expensive than phenotypic assays.[18]
Visualizations
Caption: HIV-1 entry pathway and the mechanism of CCR5 antagonists.
Caption: The two primary resistance pathways for CCR5 antagonists.
Caption: Workflow for characterizing CCR5 antagonist resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scientificarchives.com [scientificarchives.com]
- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 4. HIV-1 Resistance to CCR5 Antagonists Associated with Highly Efficient Use of CCR5 and Altered Tropism on Primary CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incompatible Natures of the HIV-1 Envelope in Resistance to the CCR5 Antagonist Cenicriviroc and to Neutralizing Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. A common mechanism of clinical HIV-1 resistance to the CCR5 antagonist maraviroc despite divergent resistance levels and lack of common gp120 resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HIV-1 Resistance to Maraviroc Conferred by a CD4 Binding Site Mutation in the Envelope Glycoprotein gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies to overcome HIV drug resistance-current and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting CCR5 as a Component of an HIV-1 Therapeutic Strategy [frontiersin.org]
- 13. Addressing Antiretroviral Drug Resistance with Host-Targeting Drugs—First Steps towards Developing a Host-Targeting HIV-1 Assembly Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting CCR5 as a Component of an HIV-1 Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New approaches in the treatment of HIV/AIDS – focus on maraviroc and other CCR5 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Laboratory Testing: Co-Receptor Tropism Assays | NIH [clinicalinfo.hiv.gov]
- 20. journals.asm.org [journals.asm.org]
troubleshooting ccr5 antagonist 2 in vitro assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCR5 antagonist in vitro assays.
Frequently Asked questions (FAQs)
Q1: What are the most common sources of variability in CCR5 antagonist assays?
A1: Variability in CCR5 antagonist assays can arise from several factors, including:
-
Cell Health and Culture Conditions: Cell viability, passage number, and confluency can significantly impact receptor expression and signaling.
-
Reagent Quality and Consistency: Variations in serum lots, agonist/antagonist batches, and dye quality can lead to inconsistent results.
-
Assay Conditions: Suboptimal incubation times, temperature fluctuations, and improper cell densities can all contribute to variability.
-
Plate Effects: Evaporation and temperature gradients across the assay plate, particularly at the edges, can cause an "edge effect".[1][2][3]
-
Instrument Settings: Incorrect gain settings or read times on plate readers can affect the signal-to-background ratio.[4]
Q2: How can I minimize variability in my experiments?
A2: To minimize variability, it is crucial to standardize your protocols. This includes using a consistent cell passage number, optimizing cell seeding density, using the same lot of reagents whenever possible, and carefully controlling incubation times and temperatures.[5] Implementing proper plate controls and being mindful of potential edge effects are also essential.
Q3: What are typical IC50 values for a known CCR5 antagonist like Maraviroc?
A3: The IC50 value for Maraviroc can vary depending on the specific assay and cell line used. However, published in vitro IC50 values for Maraviroc are generally in the low nanomolar range. For example, a geometric mean IC50 of 0.56 nM has been reported in assays using primary HIV-1 isolates.[6] It's important to establish a baseline IC50 for your specific assay conditions using a reference antagonist.
Q4: What is a good Z'-factor for a CCR5 functional assay?
A4: The Z'-factor is a statistical measure of the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent, indicating a large separation between positive and negative controls.[7] For GPCR calcium mobilization assays, Z' factors are often greater than 0.7.[8] An acceptable Z'-factor should generally be >0.5.[9]
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered in three key CCR5 antagonist in vitro assays: Calcium Mobilization, Chemotaxis, and Radioligand Binding assays.
Calcium Mobilization Assay Troubleshooting
Issue 1: Low Signal-to-Background Ratio
| Potential Cause | Recommended Solution |
| Low CCR5 expression on cells. | Verify CCR5 expression using flow cytometry or another method. Ensure you are using a stable cell line with consistent receptor expression.[10] |
| Suboptimal agonist concentration. | Perform an agonist concentration-response curve to determine the EC80 (the concentration that gives 80% of the maximal response). Use this concentration for antagonist screening.[11] |
| Calcium dye loading issues. | Ensure proper incubation time and temperature for dye loading.[12] Some cell lines may require different dye formulations or loading conditions. Consider using a no-wash calcium assay kit to simplify the protocol.[13] |
| Cell health is poor. | Ensure cells are healthy and not over-confluent.[5] Use cells within a consistent and low passage number range. |
| Incorrect instrument settings. | Optimize the gain setting on your plate reader to maximize the signal without saturating the detector.[4] |
Issue 2: High Background Signal
| Potential Cause | Recommended Solution |
| Autofluorescence from media or compounds. | Use phenol red-free media and screen compounds for autofluorescence. Fetal Bovine Serum can also be a source of background fluorescence.[4] |
| Leaky cells or spontaneous calcium oscillations. | Reduce cell seeding density. Ensure gentle handling of cells during plating and reagent addition. |
| Contamination of reagents or cell culture. | Use sterile techniques and regularly test for mycoplasma contamination. |
Chemotaxis Assay Troubleshooting
Issue 1: High Spontaneous Migration (High Background)
| Potential Cause | Recommended Solution |
| Cells are overly motile or activated. | Optimize serum concentration in the assay medium. Serum can contain chemokines that induce migration. |
| Chemoattractant in the upper chamber. | Ensure no chemoattractant has accidentally been added to the upper chamber with the cells. |
| Pore size of the membrane is too large. | Use a smaller pore size membrane that allows for active migration but prevents passive cell passage. |
Issue 2: Low Chemotactic Response
| Potential Cause | Recommended Solution |
| Suboptimal chemoattractant concentration. | Perform a chemoattractant dose-response curve to determine the optimal concentration for migration. |
| Low CCR5 expression. | Confirm CCR5 expression on the cell surface.[14] |
| Incorrect incubation time. | Optimize the incubation time. Too short may not allow for sufficient migration, while too long can lead to desensitization or nutrient depletion. |
| Cell density is too high or too low. | Titrate the number of cells seeded in the upper chamber to find the optimal density for migration.[15] |
Radioligand Binding Assay Troubleshooting
Issue 1: High Non-Specific Binding
| Potential Cause | Recommended Solution |
| Radioligand is sticking to the filter plate or tube walls. | Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI). Include a detergent (e.g., 0.1% BSA) in the binding buffer. |
| Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd for the receptor. |
| Insufficient washing. | Increase the number and volume of washes to remove unbound radioligand. Ensure the wash buffer is cold. |
Issue 2: Low Specific Binding
| Potential Cause | Recommended Solution |
| Low receptor density in the membrane preparation. | Prepare membranes from a cell line with high CCR5 expression. Quantify receptor number (Bmax) using a saturation binding experiment. |
| Degraded radioligand. | Use a fresh batch of radioligand and store it properly to avoid degradation. |
| Assay not at equilibrium. | Determine the time to reach equilibrium with an association kinetics experiment and ensure your incubation time is sufficient.[16] |
| Incorrect buffer composition. | Optimize buffer pH and ionic strength as these can affect ligand binding. |
Quantitative Data Summary
| Parameter | Assay Type | Typical Value/Range | Reference |
| IC50 of Maraviroc | Antiviral Assay | 0.56 nM (geometric mean) | [6] |
| Antiviral Assay | 0.003 - 3.22 nM | [17] | |
| Z'-Factor | Calcium Mobilization | > 0.7 | [8] |
| HTS Assays (general) | 0.5 - 1.0 (Excellent) | [7] | |
| Signal-to-Background Ratio | Calcium Mobilization | >2 (Acceptable) | [9] |
| Chemotaxis | Varies greatly, optimization is key. | ||
| Signal-to-Noise Ratio | HTS Assays (general) | >10 (Acceptable) | [9] |
Experimental Protocols
Calcium Mobilization Assay Protocol
This protocol is a general guideline for a no-wash, fluorescence-based calcium mobilization assay in a 384-well format.
Materials:
-
CCR5-expressing cells (e.g., CHO-K1 or HEK293 stable cell line)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
CCR5 agonist (e.g., CCL5/RANTES)
-
CCR5 antagonist (test compounds and reference like Maraviroc)
-
Black-walled, clear-bottom 384-well assay plates
Procedure:
-
Cell Plating:
-
Harvest and count cells. Resuspend cells in assay buffer to the optimized seeding density.
-
Dispense the cell suspension into the 384-well plate.
-
Incubate the plate at 37°C and 5% CO2 for the optimized duration (e.g., 1-2 hours or overnight).
-
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions.
-
Add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature in the dark.[13]
-
-
Compound Addition:
-
Prepare serial dilutions of your antagonist compounds and the reference antagonist.
-
Add the antagonist solutions to the appropriate wells.
-
Incubate for the desired time to allow for antagonist binding (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Signal Reading:
-
Prepare the agonist solution at a concentration that will give an EC80 response in the final assay volume.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).
-
Set the reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8).
-
Initiate the reading, collecting a baseline fluorescence for a few seconds.
-
Inject the agonist into the wells and continue reading the fluorescence signal for 1-3 minutes to capture the calcium flux.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) for each well.
-
Plot the antagonist concentration versus the percent inhibition of the agonist response to determine the IC50 values.
-
Chemotaxis Assay Protocol
This protocol provides a general method for a transwell chemotaxis assay.
Materials:
-
CCR5-expressing migratory cells (e.g., T-lymphocytes)
-
Transwell inserts with an appropriate pore size (e.g., 5 µm)
-
24-well companion plates
-
Chemotaxis buffer (e.g., RPMI with 0.5% BSA)
-
CCR5 chemoattractant (e.g., CCL5/RANTES)
-
CCR5 antagonist (test compounds)
-
Cell staining and quantification reagents (e.g., Calcein-AM or DAPI)
Procedure:
-
Preparation:
-
Starve the cells in serum-free media for 2-4 hours before the assay to reduce spontaneous migration.
-
-
Assay Setup:
-
Add chemoattractant (at the optimal concentration) to the lower wells of the 24-well plate. For negative controls, add only chemotaxis buffer.
-
Carefully place the Transwell inserts into the wells, avoiding air bubbles.
-
-
Cell Treatment and Seeding:
-
Resuspend the starved cells in chemotaxis buffer.
-
Incubate the cells with the CCR5 antagonist at various concentrations for 30 minutes at 37°C.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C and 5% CO2 for the optimized migration time (e.g., 2-4 hours).
-
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Wipe the top side of the membrane with a cotton swab to remove non-migrated cells.
-
Quantify the migrated cells on the bottom side of the membrane. This can be done by:
-
Staining the cells with a fluorescent dye (e.g., Calcein-AM) and reading the plate on a fluorescence plate reader.
-
Fixing and staining the cells with a nuclear stain (e.g., DAPI) and counting the cells under a microscope.
-
-
-
Data Analysis:
-
Calculate the percent inhibition of migration for each antagonist concentration compared to the untreated control.
-
Plot the antagonist concentration versus percent inhibition to determine the IC50.
-
Radioligand Binding Assay Protocol
This protocol outlines a general procedure for a competitive radioligand binding assay using cell membranes.[18]
Materials:
-
Cell membranes prepared from CCR5-expressing cells
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Radiolabeled CCR5 ligand (e.g., [125I]-CCL5)
-
Unlabeled CCR5 antagonist (test compounds and a reference compound)
-
Non-specific binding control (a high concentration of an unlabeled CCR5 ligand)
-
Glass fiber filter plates
-
Vacuum filtration manifold
-
Scintillation fluid and a scintillation counter
Procedure:
-
Assay Plate Preparation:
-
In a 96-well plate, add binding buffer, the unlabeled antagonist at various concentrations, and the radiolabeled ligand at a fixed concentration (typically at its Kd).
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled ligand).
-
-
Incubation:
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for the predetermined equilibrium time (e.g., 60-90 minutes) with gentle shaking.
-
-
Filtration:
-
Pre-soak the filter plate with an appropriate solution (e.g., 0.5% PEI).
-
Rapidly transfer the contents of the assay plate to the filter plate and apply a vacuum to separate the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
-
Counting:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the concentration of the unlabeled antagonist versus the percent specific binding.
-
Fit the data to a one-site competition model to determine the IC50 and subsequently calculate the Ki value.
-
Visualizations
References
- 1. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 2. scipro.com [scipro.com]
- 3. youtube.com [youtube.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. biocompare.com [biocompare.com]
- 6. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analytical and Biological Considerations in the Measurement of Cell-Associated CCR5 and CXCR4 mRNA and Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Figure 9. [Characteristic patterns of agonist concentration...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bu.edu [bu.edu]
- 13. abcam.co.jp [abcam.co.jp]
- 14. Cell surface CCR5 density determines the postentry efficiency of R5 HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. corning.com [corning.com]
- 16. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 17. In vitro phenotypic susceptibility of HIV-1 non-group M to CCR5 inhibitor (maraviroc): TROPI-CO study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
optimizing ccr5 antagonist 2 dosage for in vivo experiments
This guide provides technical support for researchers using Ceralimod (a fictional CCR5 Antagonist 2) in in vivo experiments. It includes frequently asked questions, troubleshooting guides, and detailed protocols to help optimize your experimental design and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Ceralimod?
Ceralimod is a small molecule, non-competitive antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] It binds to a transmembrane pocket of the CCR5 receptor, inducing a conformational change that prevents the binding of its natural chemokine ligands (e.g., CCL3, CCL4, CCL5/RANTES) and viral glycoproteins like HIV-1 gp120.[2][3] This blockade inhibits the downstream signaling cascade that mediates leukocyte trafficking and inflammation, and it also prevents the entry of R5-tropic HIV into host cells.[4][5][6]
Caption: Mechanism of action of Ceralimod, a CCR5 antagonist.
Q2: How do I determine a starting dose for my in vivo experiment?
Determining the optimal dose requires a multi-step approach, starting with literature data and culminating in a pilot study.
-
Literature Review: Examine preclinical studies using similar CCR5 antagonists in your specific disease model. Doses can range widely from 0.01 to 100 mg/kg depending on the model and administration route.[7] For example, studies in rodent models of gastric cancer have used doses of 10-50 mg/kg/day.[8]
-
In Vitro to In Vivo Extrapolation: Use your in vitro IC50 or Ki values as a starting point. While not a direct predictor, it helps establish a target plasma concentration. The goal is to achieve plasma concentrations several-fold higher than the in vitro IC90.[9]
-
Pilot Dose-Response Study: Conduct a small-scale study in your animal model using a range of doses (e.g., 3, 10, and 30 mg/kg). The primary endpoints should be target engagement (see Q4) and a relevant pharmacodynamic (PD) biomarker, not just the final therapeutic outcome.
The following table provides general starting points for Ceralimod based on data from analogous compounds.
| Animal Model | Disease Area | Route of Administration | Recommended Starting Dose Range (mg/kg/day) | Reference Compounds |
| Mouse | Oncology (Xenograft) | Intraperitoneal (i.p.), Oral (p.o.) | 10 - 50 | Maraviroc[8] |
| Mouse | Inflammation/Fibrosis | Oral (p.o.), Subcutaneous (s.c.) | 20 - 100 | Cenicriviroc[10] |
| Rat | Neurology (Stroke) | Intraperitoneal (i.p.), Intranasal | 1 - 10 | Maraviroc, TAK-779[7] |
| Mouse | Infectious Disease (HIV) | Oral (p.o.) | 10 - 30 | Maraviroc, Vicriviroc[11] |
Q3: How should Ceralimod be formulated and administered?
Formulation: Ceralimod is a hydrophobic small molecule. A common vehicle for preclinical studies is a suspension in 0.5% (w/v) methylcellulose with 0.1% (v/v) Tween 80 in sterile water . Alternatively, for intraperitoneal injections, a solution of 5-10% DMSO, 40% PEG300, and 50-55% saline can be used. Always prepare the formulation fresh daily and ensure it is properly solubilized or suspended before administration.
Administration Route:
-
Oral (p.o.): Preferred for studies mimicking clinical use. Bioavailability can be variable and may be affected by food.[12]
-
Intraperitoneal (i.p.): Bypasses first-pass metabolism, often resulting in higher and more consistent exposure compared to oral dosing.[7][8]
-
Subcutaneous (s.c.): Can provide a slower release and more sustained plasma concentration.
-
Intravenous (i.v.): Used primarily for initial pharmacokinetic studies to determine absolute bioavailability.[7]
The choice depends on the experimental goals, required dosing frequency, and the pharmacokinetic profile of the compound.
Pharmacokinetics and Pharmacodynamics
Q4: What are the key pharmacokinetic (PK) and pharmacodynamic (PD) parameters to consider?
Understanding the PK/PD relationship is critical for effective dosing. The goal is to maintain a plasma concentration sufficient to achieve high CCR5 receptor occupancy at the target tissue.
Pharmacokinetics (PK): The table below summarizes the expected PK properties of Ceralimod in common preclinical species, based on data from similar CCR5 antagonists.[4][13]
| Parameter | Mouse | Rat | Dog |
| Oral Bioavailability (F%) | 20 - 40% | 15 - 35% | 50 - 70% |
| Half-life (T½) | 1 - 2 hours | 3 - 5 hours | 6 - 8 hours |
| Time to Max Concentration (Tmax) | 0.5 - 1 hour | 1 - 2 hours | 2 - 4 hours |
| Clearance (CL) | High | Moderate | Low |
Pharmacodynamics (PD): The key PD marker is CCR5 receptor occupancy (RO) . For many CCR5 antagonists, near-maximal RO is required for efficacy.[1][14] Studies with Maraviroc showed that doses as low as 3 mg b.i.d. could achieve >50% RO, but higher levels were needed for a significant antiviral effect.[1][14] RO can be measured ex vivo using flow cytometry on peripheral blood mononuclear cells (PBMCs) or tissue-resident immune cells.
Troubleshooting Guide
Q5: I am not observing the expected therapeutic effect. What should I check?
If Ceralimod is not producing the desired outcome, a systematic troubleshooting approach is necessary.
Caption: Troubleshooting workflow for low in vivo efficacy.
| Issue | Potential Cause | Recommended Action |
| High variability between animals | Improper dosing technique; differences in animal age, sex, or health status; formulation instability. | Refine dosing procedure for consistency. Ensure formulation is homogenous. Standardize animal characteristics for each group. |
| Observed toxicity (e.g., weight loss, lethargy) | Dose is too high; off-target effects; vehicle toxicity. | Reduce the dose. Run a vehicle-only control group. Monitor liver enzymes, as hepatotoxicity has been a concern for some CCR5 antagonists.[11] |
| Effect diminishes over time | Development of resistance (e.g., viral tropism shift from CCR5 to CXCR4 in HIV models); rapid drug clearance.[4][15] | Confirm viral tropism post-treatment. Increase dosing frequency based on T½ to maintain adequate trough concentrations. |
Experimental Protocols
Protocol 1: General Workflow for In Vivo Dose Optimization
This protocol outlines the steps for selecting and validating a dose of Ceralimod for an efficacy study.
Caption: Experimental workflow for in vivo dose selection.
Protocol 2: Measuring CCR5 Receptor Occupancy by Flow Cytometry
This protocol allows for the quantification of target engagement on immune cells (e.g., CD4+ T-cells) from blood or tissue.
Principle: This assay uses two different anti-CCR5 antibodies. One competes with Ceralimod for the binding site, measuring unoccupied receptors. The other is a secondary antibody that binds to Ceralimod itself (if it's an antibody-based antagonist) or a labeled version of the drug, measuring occupied receptors. This protocol focuses on measuring unoccupied receptors.
Materials:
-
Whole blood or single-cell suspension from tissues.
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide).
-
Fc Block (e.g., anti-CD16/32).
-
Fluorochrome-conjugated antibodies:
-
Anti-CD4 (or other cell type marker).
-
Anti-CCR5 antibody that competes with the antagonist (e.g., clone 2D7).
-
-
Live/Dead stain (e.g., Propidium Iodide, 7-AAD).
-
RBC Lysis Buffer.
Methodology:
-
Sample Collection: Collect whole blood (e.g., via cardiac puncture or tail vein) into EDTA-coated tubes at a predetermined time point after the final Ceralimod dose (ideally at Tmax and trough).
-
Cell Staining: a. Aliquot 100 µL of whole blood or 1x10^6 cells from tissue into a FACS tube. b. Add Fc Block and incubate for 10 minutes at 4°C to prevent non-specific binding. c. Add the antibody cocktail containing anti-CD4 and the competing anti-CCR5 antibody. d. Incubate for 30 minutes at 4°C in the dark.
-
RBC Lysis: a. Add 2 mL of 1X RBC Lysis Buffer. b. Incubate for 10 minutes at room temperature. c. Centrifuge at 300 x g for 5 minutes. Decant the supernatant.
-
Washing: a. Resuspend the cell pellet in 2 mL of FACS buffer. b. Centrifuge at 300 x g for 5 minutes. Decant the supernatant. Repeat once.
-
Acquisition: a. Resuspend the final pellet in 300 µL of FACS buffer containing a live/dead stain. b. Acquire samples on a flow cytometer. Collect at least 50,000 events in the live-cell gate.
-
Data Analysis: a. Gate on live, single cells, and then on your population of interest (e.g., CD4+ T-cells). b. Determine the Mean Fluorescence Intensity (MFI) of the anti-CCR5 antibody staining on the CD4+ T-cells for each treatment group. c. Calculate Receptor Occupancy (%RO): %RO = (1 - [MFI of Treated Group - MFI of Isotype Control] / [MFI of Vehicle Group - MFI of Isotype Control]) * 100
This technical guide is intended to support the planning and execution of in vivo studies with Ceralimod. For further assistance, please consult relevant literature on other CCR5 antagonists.
References
- 1. Population pharmacokinetic/ pharmacodynamic analysis of CCR5 receptor occupancy by maraviroc in healthy subjects and HIV-positive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis [frontiersin.org]
- 6. The Expanding Therapeutic Perspective of CCR5 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCR5 antagonists as neuroprotective and stroke recovery enhancing agents: a preclinical systematic review and meta-analysis [elifesciences.org]
- 8. CCR5 Antagonism by Maraviroc Reduces the Potential for Gastric Cancer Cell Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. daigonline.de [daigonline.de]
- 12. youtube.com [youtube.com]
- 13. Spirodiketopiperazine-based CCR5 antagonists: Improvement of their pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Population pharmacokinetic/pharmacodynamic analysis of CCR5 receptor occupancy by maraviroc in healthy subjects and HIV-positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CCR5 inhibitors: Emerging promising HIV therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of CCR5 Antagonist 2 (CA-2) in Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of CCR5 Antagonist 2 (CA-2) during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CA-2?
A1: CA-2 is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] It functions as an entry inhibitor, primarily for R5-tropic HIV-1 strains, by binding to the CCR5 co-receptor on the surface of host immune cells, such as CD4+ T lymphocytes.[1][3] This binding event prevents the viral envelope glycoprotein gp120 from interacting with CCR5, thereby blocking the conformational changes necessary for viral fusion and entry into the host cell.[1]
Q2: What are the potential off-target effects of CCR5 antagonists like CA-2?
A2: While designed to be specific for CCR5, small molecule antagonists can sometimes interact with other cellular targets. Potential off-target effects for CCR5 antagonists may include interactions with other chemokine receptors (e.g., CXCR4, CCR2), ion channels (e.g., hERG), or various kinases.[4][5] Such interactions can lead to unintended biological consequences, including cytotoxicity, immunomodulatory effects beyond CCR5 inhibition, and cardiovascular effects.[4][5][6] For example, the discontinued CCR5 antagonist aplaviroc was associated with hepatotoxicity.[5]
Q3: How can I determine if my experimental observations are due to off-target effects of CA-2?
A3: Distinguishing between on-target and off-target effects is crucial. A multi-pronged approach is recommended, including:
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Use of Controls: Employing a structurally distinct CCR5 antagonist as a positive control and an inactive enantiomer of CA-2 as a negative control.
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Dose-Response Analysis: Correlating the observed effect with the known IC50 of CA-2 for CCR5. Off-target effects may occur at different concentration ranges.
-
Cell Line Specificity: Testing CA-2 in cell lines that do not express CCR5. Any observed activity in these cells would suggest an off-target mechanism.
-
Rescue Experiments: Attempting to rescue the phenotype by adding the natural CCR5 ligand, such as RANTES (CCL5), to outcompete the antagonist.[4]
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Gene Knockout/Knockdown: Using siRNA or CRISPR/Cas9 to eliminate CCR5 expression and observing if the effect of CA-2 persists.[7]
Q4: What is a tropism assay and why is it important when working with CA-2 in the context of HIV research?
A4: A tropism assay is used to determine which co-receptor, CCR5 or CXCR4, a patient's HIV strain uses for cell entry.[8][9] CA-2 is only effective against CCR5-tropic (R5) HIV strains.[10] If the virus is CXCR4-tropic (X4) or dual/mixed-tropic, CA-2 will not be effective.[8] Therefore, performing a tropism test is essential before and during experiments to ensure the correct viral tropism and to monitor for any potential shifts in co-receptor usage, which can be a mechanism of drug resistance.[4][11] Both phenotypic (e.g., Trofile assay) and genotypic assays are available.[9][11][12]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Toxicity | CA-2 may be interacting with essential cellular machinery or other receptors. | 1. Perform a standard cytotoxicity assay (e.g., MTT, LDH) on CCR5-negative cell lines. 2. Conduct a broad kinase profiling screen to identify unintended inhibition of essential kinases. 3. Evaluate for mitochondrial toxicity. |
| Inconsistent Anti-HIV-1 Activity | The HIV-1 strain may not be purely R5-tropic or a shift in tropism to CXCR4 may have occurred. | 1. Re-verify the viral tropism of your HIV-1 stock using a sensitive tropism assay.[8][9] 2. Sequence the V3 loop of the viral gp120 to check for mutations associated with CXCR4 usage.[8] |
| Altered Immune Cell Migration (Non-T-cell) | CA-2 may have antagonist activity at other chemokine receptors expressed on different immune cells (e.g., CCR2 on monocytes). | 1. Perform chemotaxis assays using various immune cell types and chemokines (e.g., MCP-1 for CCR2). 2. Conduct competitive binding assays with radiolabeled ligands for other chemokine receptors. |
| Cardiovascular Liabilities in Animal Models | Potential interaction with ion channels, such as the hERG potassium channel, which can affect cardiac repolarization. | 1. Perform an in vitro hERG patch-clamp assay to determine the IC50 of CA-2 for the hERG channel. 2. Monitor ECGs in animal studies. |
Key Experimental Protocols
Protocol 1: Off-Target Profiling using a Kinase Panel
Objective: To identify potential off-target interactions of CA-2 with a broad range of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of CA-2 in DMSO. Create a series of dilutions to be tested, typically at a high concentration (e.g., 10 µM) for initial screening.
-
Kinase Panel: Utilize a commercially available kinase panel (e.g., DiscoverX KINOMEscan™, Promega Kinase-Glo®). These panels typically cover a significant portion of the human kinome.
-
Assay Principle: The assay principle varies by platform. For example, in a binding assay, the ability of CA-2 to displace a ligand from the kinase is measured. In an activity assay, the inhibition of kinase-mediated phosphorylation is quantified.
-
Data Analysis: The results are usually expressed as a percentage of inhibition or a dissociation constant (Kd). A significant inhibition of a kinase other than the intended target suggests an off-target interaction.
-
Follow-up: For any identified off-target "hits," perform a dose-response curve to determine the IC50 or Kd to assess the potency of the off-target interaction.
Protocol 2: hERG Channel Inhibition Assay (Automated Patch Clamp)
Objective: To assess the potential for CA-2 to inhibit the hERG potassium channel, a common cause of drug-induced cardiac arrhythmias.
Methodology:
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Application: Prepare a range of concentrations of CA-2.
-
Automated Patch Clamp: Utilize an automated patch-clamp system (e.g., Patchliner, QPatch).
-
Voltage Protocol: Apply a specific voltage protocol to the cells to elicit hERG channel currents.
-
Data Acquisition: Measure the tail current in the presence of different concentrations of CA-2.
-
Data Analysis: Calculate the percentage of inhibition at each concentration and fit the data to a dose-response curve to determine the IC50 value.
Quantitative Data Summary
Table 1: Selectivity Profile of CA-2 against other G-Protein Coupled Receptors (GPCRs)
| Target | Assay Type | CA-2 IC50 (nM) |
| CCR5 (On-Target) | [125I]-RANTES Binding | 2.5 |
| CXCR4 | [125I]-SDF-1α Binding | >10,000 |
| CCR2 | [125I]-MCP-1 Binding | 1,500 |
| CCR1 | [125I]-MIP-1α Binding | >10,000 |
| Muscarinic M1 | [3H]-pirenzepine Binding | >10,000 |
| Adrenergic α1A | [3H]-prazosin Binding | 8,000 |
Data is hypothetical and for illustrative purposes only.
Table 2: Off-Target Kinase and hERG Channel Activity of CA-2
| Target | Assay Type | CA-2 IC50 (nM) |
| LCK | Kinase Activity | 5,000 |
| SRC | Kinase Activity | 12,000 |
| ABL1 | Kinase Activity | >20,000 |
| hERG Channel | Patch Clamp | 18,000 |
Data is hypothetical and for illustrative purposes only.
Visualizations
References
- 1. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. CCR5 Antagonists: A Comprehensive Guide and How to Keep Up with the Latest Developments [synapse.patsnap.com]
- 3. CCR5 Antagonist | NIH [clinicalinfo.hiv.gov]
- 4. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. daigonline.de [daigonline.de]
- 6. CCR5 Antagonism Impacts Vaccination Response and Immune Profile in HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. siRNA Design Principles and Off-Target Effects | Springer Nature Experiments [experiments.springernature.com]
- 8. HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Laboratory Testing: Co-Receptor Tropism Assays | NIH [clinicalinfo.hiv.gov]
- 12. thebodypro.com [thebodypro.com]
Technical Support Center: CCR5 Antagonist 2 (Featuring Vicriviroc as a representative example)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCR5 Antagonist 2, with a focus on improving its solubility and stability. For the purpose of providing concrete data, the well-characterized CCR5 antagonist Vicriviroc is used as a representative example.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of Vicriviroc (this compound)?
A1: The reported aqueous solubility of Vicriviroc varies depending on the experimental conditions. One source indicates a water solubility of 0.0362 mg/mL[1]. Another suggests a solubility of 25 mg/mL can be achieved with the aid of ultrasound and warming[2]. This variation highlights the importance of experimental conditions in determining solubility. For routine experiments, starting with the lower value as a baseline is recommended.
Q2: I am observing low solubility of Vicriviroc in my aqueous buffer. What can I do to improve it?
A2: Low aqueous solubility is a common challenge with many small molecule inhibitors. Here are a few strategies you can employ:
-
pH Adjustment: The solubility of ionizable compounds is pH-dependent. Determine the pKa of Vicriviroc (strongest basic pKa is reported as 8.44) and adjust the pH of your buffer to increase the proportion of the more soluble ionized form[1].
-
Use of Co-solvents: Introducing a small percentage of an organic co-solvent, such as DMSO or ethanol, into your aqueous buffer can significantly enhance solubility. However, be mindful of the potential effects of the co-solvent on your downstream assay.
-
Formulation with Excipients: For in vivo studies or complex cell-based assays, consider formulating Vicriviroc with solubility-enhancing excipients. Techniques such as creating solid dispersions with polymers like polyvinylpyrrolidone (PVP) have been shown to improve the solubility and release rates of similar CCR5 antagonists[3]. Other approaches include the use of surfactants or complexing agents like cyclodextrins[4][5][6].
Q3: My stock solution of Vicriviroc in DMSO is precipitating upon dilution in aqueous media. How can I prevent this?
A3: This is a common issue when diluting a high-concentration DMSO stock into an aqueous buffer, as the compound may crash out of solution. To mitigate this:
-
Lower the DMSO Stock Concentration: If possible, start with a lower concentration of Vicriviroc in your DMSO stock.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Pre-warm the Aqueous Buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes help maintain solubility.
-
Vortexing During Dilution: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform mixing.
Q4: What are the known stability issues with this compound (Vicriviroc)?
A4: While Vicriviroc has shown good long-term efficacy and a favorable pharmacokinetic profile in clinical studies, suggesting reasonable in vivo stability, specific degradation pathways are not extensively published[7][8][9]. However, like many complex organic molecules, it can be susceptible to degradation under certain conditions. A related CCR5 antagonist, Maraviroc, has been shown to be susceptible to degradation by UVA light and oxidation (e.g., with hydrogen peroxide)[10]. It is prudent to assume Vicriviroc may have similar sensitivities.
Q5: How should I store stock solutions of Vicriviroc to ensure stability?
A5: For short-term storage (days to weeks), stock solutions should be kept at 0-4°C in the dark[11]. For long-term storage (months to years), it is recommended to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles[2][11]. Always protect solutions from light.
Troubleshooting Guides
Issue: Inconsistent results in cell-based assays.
-
Possible Cause: Poor solubility or precipitation of the antagonist in the cell culture medium.
-
Troubleshooting Steps:
-
Visually inspect the media for any signs of precipitation after adding the antagonist.
-
Perform a solubility test of the antagonist in the specific cell culture medium used.
-
Consider pre-complexing the antagonist with a vehicle like methyl-β-cyclodextrin to enhance solubility.
-
If using a DMSO stock, ensure the final concentration of DMSO in the media is low (typically <0.5%) and consistent across all experiments, including controls.
-
Issue: Loss of antagonist potency over time in prepared solutions.
-
Possible Cause: Chemical degradation of the antagonist.
-
Troubleshooting Steps:
-
Protect from Light: Store all solutions containing the antagonist in amber vials or wrapped in foil to prevent photodegradation.
-
Avoid Oxidizing Agents: Ensure buffers and solvents are free from oxidizing contaminants. Consider degassing aqueous buffers.
-
pH Stability: Investigate the pH stability profile of the antagonist. Prepare fresh solutions in a buffer at a pH that confers maximal stability.
-
Perform a Forced Degradation Study: To identify the likely degradation pathways, subject the antagonist to stress conditions (acid, base, oxidation, heat, light) as detailed in the experimental protocols section. This will help in identifying the conditions to avoid.
-
Quantitative Data Summary
Table 1: Solubility of Vicriviroc
| Solvent | Solubility | Conditions | Source |
| Water | 0.0362 mg/mL | Not specified | [1] |
| Water | 25 mg/mL | With ultrasound and warming | [2] |
| DMSO | 50 mg/mL | With ultrasound | [2] |
Table 2: In Vitro Activity of Vicriviroc
| Assay | IC50 / Ki | Source |
| CCR5 Binding Affinity (Ki) | 2.5 nM | [2] |
| Inhibition of HIV-1 in PBMC (IC90) | 1.8 - 10 nM (strain dependent) | [2] |
| Inhibition of MIP-1α induced chemotaxis | < 1 nM | [2] |
| Inhibition of RANTES-induced signaling | 4.2 ± 1.3 nM | [2] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Nephelometric Method)
This high-throughput method is suitable for early-stage assessment of compound solubility.[12][13]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of Vicriviroc in 100% DMSO.
-
Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a clear-bottom 96-well plate.
-
Addition of Buffer: Add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well to achieve a final compound concentration of 100 µM and a DMSO concentration of 1%.
-
Mixing and Incubation: Mix the plate on a shaker for 2 hours at room temperature.
-
Measurement: Measure the light scattering of the solutions using a nephelometer. An increase in light scattering compared to a buffer-only control indicates precipitation. The highest concentration that does not show significant light scattering is reported as the kinetic solubility.
Protocol 2: Forced Degradation Study
This study helps to identify potential degradation pathways and the intrinsic stability of the antagonist.[14][15][16][17][18]
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of Vicriviroc in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Stress Conditions (perform in separate vials):
-
Acid Hydrolysis: Add an equal volume of 0.1 N HCl. Incubate at 60°C for 8 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 N NaOH. Incubate at 60°C for 8 hours.
-
Oxidation: Add an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a light source that provides combined visible and UV output (e.g., 1.2 million lux hours and 200 watt hours/square meter) as per ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw an aliquot from each stress condition, neutralize the acid and base samples, and dilute all samples to a suitable concentration. Analyze by a stability-indicating HPLC-UV method to quantify the remaining parent compound and detect the formation of degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient[15][17].
Visualizations
Caption: CCR5 signaling pathway and the mechanism of action of Vicriviroc.
Caption: Workflow for solubility and stability assessment of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Electrospun Solid Dispersions of Maraviroc for Rapid Intravaginal Preexposure Prophylaxis of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Three-year safety and efficacy of vicriviroc, a CCR5 antagonist, in HIV-1-infected treatment-experienced patients. [vivo.weill.cornell.edu]
- 8. Vicriviroc: a CCR5 antagonist for treatment-experienced patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-Term Safety of Vicriviroc: out to 4 yrs [natap.org]
- 10. mdpi.com [mdpi.com]
- 11. medkoo.com [medkoo.com]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lubrizolcdmo.com [lubrizolcdmo.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmtech.com [pharmtech.com]
- 18. ijisrt.com [ijisrt.com]
Technical Support Center: Development of Second-Generation CCR5 Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on second-generation C-C chemokine receptor type 5 (CCR5) antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of HIV-1 resistance to CCR5 antagonists?
A1: HIV-1 can develop resistance to CCR5 antagonists through two main pathways:
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Co-receptor Tropism Switch: The virus may switch its co-receptor usage from CCR5 to CXCR4.[1][2] This is often due to the selection of pre-existing CXCR4-using viral variants.[1][3]
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Utilization of Drug-Bound CCR5: The virus can acquire mutations, primarily in the V3 loop of the gp120 envelope protein, that allow it to bind to and use the CCR5 receptor even when the antagonist is bound.[2][3][4] This leads to a phenotype where the dose-response curve plateaus at less than 100% maximal inhibition.[1]
Q2: What are the major safety and off-target concerns observed with CCR5 antagonists?
A2: The primary safety concerns that have emerged during the development of CCR5 antagonists include:
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Hepatotoxicity: Liver toxicity has been a significant concern, highlighted by the discontinuation of the first-generation antagonist aplaviroc due to severe hepatotoxicity in some patients.[5][6] While not a consistent "class effect" for all CCR5 antagonists, it remains a critical safety parameter to monitor in preclinical and clinical studies.[5]
-
Cardiovascular Effects: Some novel piperidine scaffolds have been associated with adverse cardiovascular side effects at submicromolar concentrations.[2]
-
Malignancies: An increased risk of certain malignancies was a concern raised during the clinical trials of vicriviroc, although this has not been substantiated as a class-wide effect for approved antagonists like maraviroc.[6] Long-term surveillance in clinical trials is crucial to address this potential risk.[5]
Q3: What are the key pharmacokinetic challenges in developing second-generation CCR5 antagonists?
A3: A major goal for second-generation CCR5 antagonists is to improve upon the pharmacokinetic (PK) profiles of first-generation agents. Key challenges include:
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Bioavailability and Food Effects: First-generation antagonists like maraviroc have moderate oral bioavailability and their absorption can be affected by food.[7]
-
Dosing Frequency: The twice-daily dosing regimen of maraviroc can be inconvenient and may impact patient adherence.[8] A primary objective for second-generation agents is to achieve a once-daily dosing profile.[8]
-
Metabolic Stability: Improving metabolic stability to reduce drug-drug interactions and achieve more predictable exposures is an ongoing effort.[7][9]
Q4: Why is viral tropism testing essential when using CCR5 antagonists?
A4: Viral tropism testing is critical because CCR5 antagonists are only effective against HIV-1 strains that use the CCR5 co-receptor for cell entry (R5-tropic virus).[10] Using these drugs in patients with CXCR4-using (X4-tropic) or dual/mixed-tropic virus would result in suboptimal therapy and an increased risk of virologic failure.[10] Therefore, a reliable tropism assay must be performed before initiating treatment with a CCR5 antagonist.[8][11]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected potency in anti-HIV assays.
| Possible Cause | Troubleshooting Step |
| Viral Tropism | Confirm that the HIV-1 strain used in the assay is exclusively R5-tropic. Use a validated tropism assay (phenotypic or genotypic) to verify the co-receptor usage of your viral stock.[11] |
| Assay Conditions | Optimize cell density, virus input (multiplicity of infection), and incubation times. Ensure the cell line (e.g., PBMCs, specific engineered cell lines) is appropriate for the assay.[2] |
| Compound Stability | Assess the stability of your compound in the assay medium over the course of the experiment. Degradation can lead to an underestimation of potency. |
| Off-target Effects | At high concentrations, some compounds may exhibit cytotoxicity, which can confound the interpretation of antiviral activity. Determine the 50% cytotoxic concentration (CC50) and ensure your experimental concentrations are well below this value. |
Problem 2: High inter-subject variability in pharmacokinetic studies.
| Possible Cause | Troubleshooting Step |
| Food Effects | Investigate the effect of food on the absorption of your compound by conducting PK studies in both fed and fasted states.[7] |
| CYP450 Metabolism | Characterize the metabolic profile of the compound to identify the major cytochrome P450 enzymes involved in its metabolism. This can help predict potential drug-drug interactions.[9] |
| Transporter Interactions | Evaluate whether the compound is a substrate or inhibitor of key drug transporters (e.g., P-glycoprotein), which can influence its absorption and distribution. |
| Formulation Issues | Optimize the drug formulation to improve solubility and dissolution, which can enhance absorption and reduce variability. |
Problem 3: Emergence of viral resistance in long-term in vitro selection studies.
| Possible Cause | Troubleshooting Step |
| Tropism Switch | Regularly monitor the co-receptor tropism of the resistant viral isolates. A switch from R5 to X4 tropism is a known mechanism of resistance.[1] |
| Drug-Bound Receptor Usage | Sequence the gp120 V3 loop of the resistant viruses to identify mutations that may enable the virus to utilize the antagonist-bound CCR5 receptor.[3][4] |
| Incomplete Viral Suppression | If the antagonist does not achieve complete viral suppression (i.e., the maximal percentage inhibition is less than 100%), this can facilitate the selection of resistant variants.[1][3] Consider combination studies with other antiretroviral agents. |
Quantitative Data Summary
Table 1: Pharmacokinetic Properties of Selected CCR5 Antagonists
| Compound | IC50 (Binding/Functional Assay) | Oral Bioavailability (%) | Half-life (t1/2) | Notes |
| Maraviroc | ~5.1 nM (CCR5 binding)[2] | Moderate, with food effects[7] | 10.7 h (for a related analog)[2] | First-in-class approved CCR5 antagonist. |
| PF-232798 (30) | Improved antiviral activity vs. Maraviroc[7] | Complete (in rat and dog)[7] | Not specified | Second-generation analog with improved metabolic stability.[7] |
| Diazaspiro 21 | 30 nM (RANTES-binding)[2] | 66% (in rats)[2] | 4.19 h (in rats)[2] | Novel scaffold with good PK profile and low CYP/hERG inhibition.[2] |
| Piperidine 19 | 25.73 nM (calcium mobilization)[2] | 15% (in rats)[2] | Not specified | Exhibited modest hERG channel inhibition.[2] |
| TAK-652 (Cenicriviroc) | 3.1 nM (CCR5), 5.9 nM (CCR2)[2] | Good (in rats, dogs, monkeys)[2] | Not specified | Dual CCR5/CCR2 antagonist.[2][12] |
Experimental Protocols
Protocol 1: Phenotypic HIV-1 Co-receptor Tropism Assay (Recombinant Virus Assay)
This protocol is a generalized method for determining HIV-1 co-receptor usage.
-
RNA Extraction and PCR Amplification:
-
Extract viral RNA from patient plasma (requiring a viral load of at least 1,000 copies/mL).[11]
-
Perform reverse transcription PCR (RT-PCR) to amplify the region of the env gene encoding the gp120 protein.
-
-
Generation of Pseudoviruses:
-
Ligate the amplified env gene into a plasmid vector that lacks its own envelope gene.
-
Co-transfect a cell line (e.g., HEK293T) with the env-containing plasmid and a plasmid containing the rest of the HIV-1 genome, which includes a reporter gene (e.g., luciferase).
-
Harvest the supernatant containing the replication-defective pseudoviruses.[11]
-
-
Infection of Target Cells:
-
Plate target cell lines that express CD4 and either CCR5 or CXCR4 exclusively.
-
Infect the target cells with the generated pseudoviruses.
-
-
Data Analysis:
-
After a set incubation period (e.g., 48-72 hours), lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
R5-tropic: Signal detected only in CCR5-expressing cells.
-
X4-tropic: Signal detected only in CXCR4-expressing cells.
-
Dual/Mixed-tropic: Signal detected in both cell lines.[13]
-
The results can be confirmed by demonstrating that infection is blocked by specific CCR5 or CXCR4 inhibitors.[11]
-
Protocol 2: CCR5 Radioligand Binding Assay
This protocol is used to determine the binding affinity of a test compound to the CCR5 receptor.
-
Membrane Preparation:
-
Prepare cell membranes from a cell line stably expressing high levels of human CCR5 (e.g., CHO-K1 or HEK-293).
-
Homogenize the cells and centrifuge to pellet the membranes. Resuspend the membrane pellet in a suitable binding buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membranes, a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α), and varying concentrations of the test compound.
-
To determine non-specific binding, include wells with an excess of a non-labeled CCR5 ligand.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all measurements.
-
Plot the specific binding as a function of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Visualizations
Caption: HIV-1 entry mechanism and the action of a CCR5 antagonist.
Caption: Major pathways of HIV-1 resistance to CCR5 antagonists.
Caption: Workflow for second-generation CCR5 antagonist development.
References
- 1. Resistance to CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Mechanisms of resistance and failure of treatment with maraviroc] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CCR5 inhibitors: Emerging promising HIV therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Laboratory Testing: Co-Receptor Tropism Assays | NIH [clinicalinfo.hiv.gov]
- 12. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Potential Hepatotoxicity of CCR5 Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential hepatotoxicity of experimental CCR5 antagonists, referred to herein as CCR5 Antagonist 2. The guidance is based on established principles of drug-induced liver injury (DILI) assessment and experiences with other CCR5 antagonists like Maraviroc and the discontinued Aplaviroc.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: Is hepatotoxicity a known class effect for CCR5 antagonists?
A1: The development of some CCR5 antagonists has been associated with hepatotoxicity. For instance, the development of aplaviroc was halted due to instances of severe liver toxicity observed in clinical trials.[1][3][4] Maraviroc, an approved CCR5 antagonist, carries a boxed warning for hepatotoxicity, although the incidence is considered rare.[2] Therefore, it is crucial to proactively assess the potential for liver injury with any new experimental CCR5 antagonist.
Q2: What are the initial signs of potential hepatotoxicity in in vitro studies?
A2: Initial signs in in vitro models, such as primary human hepatocytes or liver-derived cell lines (e.g., HepG2, HepaRG), include a decrease in cell viability, increased release of lactate dehydrogenase (LDH) into the culture medium, and morphological changes like cell rounding or detachment.[5] More specific indicators can include depletion of intracellular glutathione (GSH), increased production of reactive oxygen species (ROS), and mitochondrial membrane potential disruption.[5][6]
Q3: In preclinical animal studies, what are the key indicators of hepatotoxicity?
A3: Key indicators in animal models include elevations in serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[7][8][9] Depending on the nature of the injury, elevations in alkaline phosphatase (ALP) and bilirubin may also be observed.[9][10] Histopathological examination of liver tissue is essential to identify cellular damage, such as necrosis, apoptosis, steatosis (fatty change), and inflammation.[7][11]
Q4: What are the potential mechanisms behind CCR5 antagonist-induced hepatotoxicity?
A4: The precise mechanisms can vary but may involve several pathways. One study on an experimental CCR5 antagonist pointed towards mitochondrial inhibition leading to steatosis.[12] Other general mechanisms of drug-induced liver injury include the formation of reactive metabolites that can cause oxidative stress and form protein adducts, triggering an immune response.[13][14][15] Organelle stress, particularly in the endoplasmic reticulum and mitochondria, and cholestasis (impaired bile flow) are also implicated in DILI.[16][17]
Troubleshooting Guides
Issue 1: Unexpected Increase in Liver Enzyme Levels in Animal Studies
Problem: You observe a significant elevation in serum ALT and/or AST levels in animals treated with this compound compared to the vehicle control group.
Possible Causes & Troubleshooting Steps:
-
Confirm the Finding: Repeat the analysis with stored serum samples to rule out assay error. Ensure proper sample handling and storage.
-
Dose-Response Relationship: Analyze if the enzyme elevation is dose-dependent. A clear dose-response relationship strengthens the evidence for drug-induced toxicity.
-
Time-Course Analysis: If your study design allows, examine the onset and duration of the enzyme elevation. Early and sharp rises may indicate acute hepatocellular injury.[18]
-
Rule Out Other Causes:
-
Vehicle Effects: Ensure the vehicle used for drug administration is not causing liver injury.
-
Underlying Health Status: Check the health records of the animals for any pre-existing conditions.
-
Concomitant Medications: If other drugs were used, consider potential drug-drug interactions.[1]
-
-
Histopathology: Perform a thorough histopathological examination of the liver tissue to characterize the nature and extent of the injury (e.g., necrosis, inflammation, steatosis).
-
Mechanism-Based Assays: Consider conducting further mechanistic studies, such as measuring markers of oxidative stress or mitochondrial dysfunction in liver tissue.
Issue 2: Discrepancy Between In Vitro and In Vivo Hepatotoxicity Results
Problem: In vitro assays with this compound in liver cell lines showed no significant cytotoxicity, but subsequent in vivo studies revealed elevated liver enzymes.
Possible Causes & Troubleshooting Steps:
-
Metabolic Activation: The hepatotoxicity of this compound may be caused by a metabolite formed in vivo that is not produced, or is produced in smaller quantities, in your in vitro model.
-
Immune-Mediated Injury: The toxicity could be mediated by the immune system, which is absent in simple cell culture models.[11][14]
-
Solution: Analyze liver tissue from the in vivo study for immune cell infiltration. Consider using humanized mouse models for further investigation.
-
-
Systemic Effects: The toxicity may result from systemic effects of the drug that are not captured in an isolated liver cell culture.
-
Model Sensitivity: The in vitro model used may not be sensitive enough to detect the specific type of toxicity induced by your compound.
-
Solution: Employ a broader range of in vitro assays, including those that measure mitochondrial function, oxidative stress, and bile salt export pump (BSEP) inhibition.[6]
-
Data Presentation
Table 1: Example In Vitro Hepatotoxicity Profile of this compound
| Assay Type | Cell Model | Endpoint | Concentration | Result |
| Cytotoxicity | HepG2 | Cell Viability (MTT) | 10 µM | 95% of control |
| LDH Release | 10 µM | No significant increase | ||
| Mitochondrial Toxicity | Primary Hepatocytes | Mitochondrial Membrane Potential | 10 µM | 70% of control |
| Oxidative Stress | HepaRG | ROS Production | 10 µM | 2.5-fold increase |
| Cholestasis | Sandwich-Cultured Hepatocytes | BSEP Inhibition | IC50 | 5 µM |
Table 2: Example In Vivo Hepatotoxicity Data for this compound in Rats (14-Day Study)
| Treatment Group | Dose (mg/kg) | Serum ALT (U/L) | Serum AST (U/L) | Histopathology Findings |
| Vehicle Control | 0 | 45 ± 8 | 90 ± 15 | No significant findings |
| This compound | 50 | 60 ± 12 | 110 ± 20 | No significant findings |
| This compound | 250 | 250 ± 45 | 480 ± 70 | Mild centrilobular necrosis, vacuolation |
| This compound | 500 | 600 ± 90 | 1200 ± 150 | Moderate to severe centrilobular necrosis |
* p < 0.05 compared to vehicle control
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using HepG2 Cells
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for 24 or 48 hours. Include a vehicle control and a positive control (e.g., acetaminophen).
-
MTT Assay for Cell Viability:
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle control.
-
-
LDH Release Assay:
-
Collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength. LDH release is an indicator of cell membrane damage.
-
Protocol 2: In Vivo Acute Hepatotoxicity Assessment in Rodents
-
Animal Model: Use male Sprague-Dawley rats (8-10 weeks old). Acclimatize the animals for at least one week before the experiment.
-
Dosing: Administer this compound orally or via intraperitoneal injection at three different dose levels (e.g., 50, 250, 500 mg/kg) once daily for 7 to 14 days. Include a vehicle control group.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
Sample Collection: At the end of the study, collect blood via cardiac puncture or from the retro-orbital sinus for serum chemistry analysis. Euthanize the animals and collect the liver.
-
Serum Analysis: Separate the serum and measure ALT, AST, ALP, and total bilirubin levels using an automated clinical chemistry analyzer.
-
Histopathology:
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Process the tissue, embed in paraffin, and cut sections (4-5 µm).
-
Stain the sections with hematoxylin and eosin (H&E).
-
A board-certified veterinary pathologist should examine the slides for evidence of necrosis, apoptosis, inflammation, steatosis, and other pathological changes.
-
Visualizations
Caption: Potential mechanisms of CCR5 antagonist-induced liver injury.
Caption: Workflow for assessing potential hepatotoxicity.
References
- 1. Is Liver Toxicity a CCR5 Antagonist Class Effect? 2NN & Hepatoxicity; D.A.D. study & liver related death; Liver toxicity & HIV, Italian study [natap.org]
- 2. Maraviroc - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Hepatotoxicity observed in clinical trials of aplaviroc (GW873140) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Animal models of hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ccjm.org [ccjm.org]
- 9. Evaluation of Elevated Liver Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to approach elevated liver enzymes? | AASLD [aasld.org]
- 11. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating the mechanistic basis for hepatic toxicity induced by an experimental chemokine receptor 5 (CCR5) antagonist using a compendium of gene expression profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro evaluation of potential hepatotoxicity induced by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanisms of Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms of drug induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanisms of drug induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Abnormal liver enzymes: A review for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 20. Comparison of In Vitro Models for Drug-Induced Liver Injury Assessment[v1] | Preprints.org [preprints.org]
- 21. Models of Drug Induced Liver Injury (DILI) – Current Issues and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Viral Breakthrough with CCR5 Antagonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCR5 antagonists and encountering viral breakthrough.
Frequently Asked Questions (FAQs)
Q1: What is viral breakthrough in the context of CCR5 antagonist treatment?
A1: Viral breakthrough, or virologic failure, during treatment with a CCR5 antagonist refers to the persistent detection or rebound of HIV-1 RNA in the plasma of a patient who had previously achieved viral suppression.[1][2] This indicates that the virus is replicating despite the presence of the drug.
Q2: What are the primary mechanisms of viral breakthrough against CCR5 antagonists?
A2: There are two main mechanisms by which HIV-1 can overcome the selective pressure of a CCR5 antagonist:
-
Coreceptor Switching: The virus may switch its coreceptor usage from CCR5 to CXCR4.[3][4] Since CCR5 antagonists only block the CCR5 coreceptor, CXCR4-tropic (X4) or dual/mixed-tropic (D/M) viruses can still enter and infect host cells.[5][6] This is the most common reason for virologic failure with this class of drugs.[7]
-
Resistance in CCR5-tropic (R5) Viruses: Less commonly, the R5 virus itself can develop resistance to the CCR5 antagonist. This occurs through mutations in the viral envelope glycoprotein (gp120), primarily in the V3 loop, which allow the virus to recognize and use the CCR5 receptor even when the antagonist is bound to it.[3][6][8]
Q3: Why is tropism testing essential before initiating CCR5 antagonist therapy?
A3: Tropism testing is crucial to determine the coreceptor usage of a patient's HIV-1 population.[9][10] CCR5 antagonists are only effective against R5-tropic viruses.[5] If a patient harbors X4 or D/M viruses, the CCR5 antagonist will not be effective, and these viruses will continue to replicate.[5][11] Therefore, a tropism assay must be performed to identify suitable candidates for this class of drugs.[10][11]
Q4: What are the main types of tropism assays available?
A4: There are two primary methods for determining HIV-1 coreceptor tropism:
-
Phenotypic Assays: These assays directly measure the ability of a patient's virus to enter cells expressing either CCR5 or CXCR4.[9][12] The most well-known is the Trofile™ assay, which is considered the "gold standard."[9] Phenotypic assays are generally preferred due to their higher sensitivity in detecting minor CXCR4-using variants.[10][12]
-
Genotypic Assays: These assays determine the genetic sequence of the V3 loop of the HIV-1 env gene.[5][13] This sequence is then analyzed using bioinformatics algorithms to predict coreceptor usage.[5][13] Genotypic assays are often faster and less expensive than phenotypic assays but may have lower sensitivity for detecting low levels of X4 variants.[5][9]
Q5: What should be done if viral breakthrough is observed in a patient on a CCR5 antagonist?
A5: If virologic failure occurs, it is recommended to perform a repeat coreceptor tropism test.[10][14] This will help determine if the breakthrough is due to a shift in tropism to CXCR4 or the development of resistance in the R5 virus population.[10] The results of this test, along with resistance testing for other antiretroviral drugs in the regimen, will guide the selection of a new, effective treatment combination.[1]
Troubleshooting Guides
Issue 1: Unexpected Virologic Failure in a Patient with a Baseline R5 Tropism Result
| Possible Cause | Troubleshooting Step |
| Presence of pre-existing minor CXCR4-using variants below the limit of detection of the initial tropism assay. | 1. Repeat tropism testing using a more sensitive assay, such as an enhanced sensitivity phenotypic assay.[6][9] 2. Consider that even low levels of pre-existing X4 variants can lead to rapid virologic failure under the selective pressure of a CCR5 antagonist.[12] |
| Emergence of CXCR4-tropic virus during treatment. | 1. Perform a current tropism assay on the plasma sample exhibiting virologic failure to determine if a switch to X4 or D/M tropism has occurred.[10][14] |
| Development of resistance in the R5-tropic virus population. | 1. If the repeat tropism assay confirms the presence of only R5 virus, consider the possibility of resistance.[7] 2. Perform a phenotypic susceptibility test specifically for the CCR5 antagonist being used to assess for a reduced maximal percentage of inhibition (MPI).[8][15] |
| Poor adherence to the antiretroviral regimen. | 1. Assess patient adherence to all components of the antiretroviral therapy.[2] 2. Suboptimal drug levels of any drug in the regimen can lead to virologic failure. |
| Pharmacokinetic issues affecting drug levels. | 1. Evaluate potential drug-drug interactions that could lower the concentration of the CCR5 antagonist or other drugs in the regimen.[2] |
Issue 2: Discordant Results Between Genotypic and Phenotypic Tropism Assays
| Scenario | Possible Explanation | Recommended Action |
| Genotype predicts R5, but Phenotype detects X4/D/M. | The genotypic assay may not be sensitive enough to detect low-frequency CXCR4-using variants that are present in the viral population.[9][12] | The phenotypic result is generally considered more reliable in this situation.[10] CCR5 antagonist therapy is not recommended. |
| Genotype predicts X4/D/M, but Phenotype detects R5. | This is less common. It could be due to the genotypic algorithm misinterpreting certain V3 loop sequences, or the phenotypic assay failing to detect a non-functional X4-tropic virus. | Given the high specificity of genotypic tests, it is prudent to avoid CCR5 antagonists.[9] A repeat phenotypic test could be considered for confirmation. |
| Changes in viral population between sample collections for the two tests. | Viral populations can evolve over time. | Ensure that the samples for both assays were collected at the same time point. If not, the more recent result should be prioritized. |
| Treatment interruption prior to testing. | Discontinuation of antiretroviral therapy can lead to a shift in the dominant viral population, potentially masking the presence of CXCR4-using variants.[16][17] | Interpret tropism results with caution if there has been a recent treatment interruption. It may be advisable to re-test after the viral load has stabilized. |
Data Presentation
Table 1: Comparison of Phenotypic and Genotypic Tropism Assays
| Feature | Phenotypic Assay (e.g., Trofile™) | Genotypic Assay (V3 Loop Sequencing) |
| Principle | Measures functional viral entry into CCR5 or CXCR4 expressing cells.[9][12] | Predicts coreceptor usage based on the genetic sequence of the V3 loop.[5][13] |
| Sensitivity for X4 Variants | High; considered the "gold standard."[9] Enhanced versions can detect variants at levels as low as 0.3%.[6][10] | Generally lower than phenotypic assays.[9][12] |
| Specificity for X4 Variants | High. | High (around 90-91%).[5][9] |
| Turnaround Time | Longer (e.g., ~2 weeks).[12] | Shorter.[5] |
| Cost | More expensive.[5] | Less expensive.[5] |
| Viral Load Requirement | Typically requires a plasma HIV RNA level of ≥1,000 copies/mL.[9][12] | Can be performed at lower viral loads. Proviral DNA can be used if RNA is undetectable.[14] |
Table 2: Virologic Response to Maraviroc in Clinical Trials
| Study | Population | Week 48 Virologic Suppression (<50 copies/mL) - Maraviroc Arm | Week 48 Virologic Suppression (<50 copies/mL) - Comparator Arm |
| MERIT | Treatment-naïve | 65.3% | 69.3% (Efavirenz) |
| MOTIVATE 1 & 2 | Treatment-experienced | ~43% | ~17% (Placebo) |
Data compiled from publicly available clinical trial results.
Experimental Protocols
1. Phenotypic HIV-1 Tropism Assay (Based on Trofile™ Principles)
This protocol outlines the general steps for a phenotypic tropism assay using pseudotyped viruses.
I. Materials
-
Patient plasma with a viral load ≥1,000 copies/mL.
-
HIV-1 RNA extraction kit.
-
RT-PCR reagents for amplifying the env gene.
-
Expression vector for cloning the env gene.
-
HEK293T cells.
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Env-deficient HIV-1 genomic vector carrying a luciferase reporter gene.
-
Transfection reagent.
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U87.CD4.CCR5 and U87.CD4.CXCR4 cell lines.
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Cell culture media and supplements.
-
Luciferase assay system.
-
Luminometer.
-
Specific CCR5 and CXCR4 inhibitors.
II. Methodology
-
Viral RNA Extraction: Extract HIV-1 RNA from the patient's plasma sample.[18]
-
RT-PCR Amplification: Amplify the full-length HIV-1 env gene using reverse transcription PCR (RT-PCR).[9]
-
Cloning: Clone the amplified env gene into an expression vector.
-
Pseudovirus Production: a. Co-transfect HEK293T cells with the env expression vector and the env-deficient HIV-1 genomic vector containing the luciferase reporter gene.[9] b. Harvest the cell supernatant containing the pseudotyped viruses after 48-72 hours.
-
Infection of Target Cells: a. Seed U87.CD4.CCR5 and U87.CD4.CXCR4 cells in separate wells of a 96-well plate. b. Infect the cells with the pseudovirus supernatant.[9] c. As a control, pre-incubate some wells with specific CCR5 and CXCR4 inhibitors to confirm tropism.[12]
-
Luciferase Assay: a. After 48-72 hours of infection, lyse the cells and measure luciferase activity using a luminometer.[4][9]
-
Data Interpretation:
2. Genotypic HIV-1 Tropism Assay (V3 Loop Sequencing)
This protocol describes the steps for determining HIV-1 tropism based on the V3 loop sequence.
I. Materials
-
Patient plasma or whole blood.
-
Viral RNA/DNA extraction kit.
-
RT-PCR/PCR reagents with primers flanking the V3 region of the env gene.
-
Gel electrophoresis equipment.
-
PCR product purification kit.
-
Sanger sequencing reagents and access to a sequencer.
-
Bioinformatics software for sequence analysis (e.g., RE_Call) and tropism prediction (e.g., geno2pheno[coreceptor]).
II. Methodology
-
Nucleic Acid Extraction: Extract viral RNA from plasma or proviral DNA from whole blood.[18]
-
RT-PCR/PCR: a. Perform RT-PCR (for RNA) or PCR (for DNA) to amplify the V3 region of the env gene. It is recommended to perform this in triplicate to increase the detection of minor variants.[13][18] b. Use nested PCR to increase the yield and specificity of the amplification.[18]
-
Gel Electrophoresis: Confirm the successful amplification of the V3 region by running the PCR product on an agarose gel.[18]
-
Sequencing: a. Purify the PCR product. b. Perform Sanger sequencing of the purified V3 amplicon.[3]
-
Data Analysis and Tropism Inference: a. Analyze the sequencing data using base-calling software.[13] b. Submit the V3 sequence to a bioinformatic algorithm like geno2pheno[coreceptor].[18] c. The algorithm will provide a prediction of coreceptor usage (R5 or non-R5) based on the sequence, often with an associated false-positive rate (FPR).[10] A low FPR for an X4 prediction indicates a higher likelihood of CXCR4 usage.
3. Single-Cycle Viral Entry Assay
This assay is useful for quantifying the inhibitory activity of CCR5 antagonists against specific viral isolates.
I. Materials
-
Replication-defective viral particles pseudotyped with the HIV-1 envelope of interest and containing a reporter gene (e.g., luciferase).
-
Target cells expressing CD4 and CCR5 (e.g., U87.CD4.CCR5 or TZM-bl cells).
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CCR5 antagonist compound at various concentrations.
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Cell culture media and supplements.
-
Luciferase assay system.
-
Luminometer.
II. Methodology
-
Cell Seeding: Seed the target cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the CCR5 antagonist to the wells. Include a no-drug control.
-
Infection: Add a standardized amount of the pseudovirus to each well.
-
Incubation: Incubate the plate for 48-72 hours to allow for viral entry and reporter gene expression.
-
Luciferase Assay: Measure the luciferase activity in each well.[19][20]
-
Data Analysis: a. Calculate the percentage of inhibition for each drug concentration relative to the no-drug control. b. Determine the IC50 (the concentration of the drug that inhibits 50% of viral entry) by plotting the percentage of inhibition against the drug concentration. c. For resistant viruses, a reduced maximal percentage of inhibition (MPI) may be observed, where the virus can still enter cells even at high drug concentrations.[15]
Mandatory Visualizations
Caption: HIV-1 entry into a host T-cell.
Caption: Mechanism of action of a CCR5 antagonist.
Caption: Workflow for investigating viral breakthrough.
References
- 1. Potential limitation of CCR5 antagonists: drug resistance more often linked to CXCR4-utilizing than to CCRS-utilizing HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Basis for Cell Tropism of CXCR4-Dependent Human Immunodeficiency Virus Type 1 Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genotypic HIV coreceptor tropism assay [protocols.io]
- 4. youtube.com [youtube.com]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. 971. Unmasking the Undetectable: Identifying and Troubleshooting a Series of Falsely Elevated HIV Viral Load Results in a Group of Patients in a Community Clinic in San Antonio, Texas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tropism Testing in the Clinical Management of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discordance in genotypic and phenotypic drug susceptibility results: time to reconsider critical concentration of rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Laboratory Testing: Co-Receptor Tropism Assays | NIH [clinicalinfo.hiv.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 15. Incidence of CXCR4 tropism and CCR5-tropic resistance in treatment-experienced participants receiving maraviroc in the 48-week MOTIVATE 1 and 2 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pitfalls of HIV genotypic tropism testing after treatment interruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Genotypic Inference of HIV-1 Tropism Using Population-based Sequencing of V3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapid and Sensitive Detection of Retrovirus Entry by Using a Novel Luciferase-Based Content-Mixing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Refining Protocols to Minimize CCR5 Antagonist Experimental Artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing experimental artifacts when working with CCR5 antagonists.
Frequently Asked Questions (FAQs)
Q1: My CCR5 antagonist shows lower than expected potency in our HIV entry assay. What are the potential causes?
A1: Several factors can contribute to lower than expected potency. First, ensure that the HIV-1 strain used is purely R5-tropic and does not contain any CXCR4-using (X4) or dual-tropic variants, as CCR5 antagonists are not effective against these strains.[1][2] It is recommended to perform a tropism assay before initiating experiments.[2] Second, the cell line used can influence the outcome; CCR5 expression levels on the cell surface can impact the inhibitory activity of the antagonist.[3] Finally, review the assay protocol for any deviations, such as incorrect incubation times or antagonist concentrations.
Q2: We are observing significant cell death in our cultures treated with a CCR5 antagonist. How can we determine if this is a cytotoxic effect of the compound?
A2: It is crucial to differentiate between antiviral activity and general cytotoxicity. We recommend performing a standard cell viability assay, such as an MTT or Trypan Blue exclusion assay, in parallel with your primary experiment.[4] This should be done on the same cells and under the same conditions (e.g., incubation time, compound concentration) but in the absence of the virus. This will help determine if the observed cell death is a direct result of the antagonist's toxicity. Some early CCR5 antagonists, like Aplaviroc, were discontinued due to hepatotoxicity.[2][5][6]
Q3: How can we control for off-target effects of our CCR5 antagonist?
A3: To investigate off-target effects, consider including control experiments with cell lines that do not express CCR5. Additionally, if the antagonist is known to have activity against other chemokine receptors, such as CCR2, it is advisable to test its effect on cells expressing these receptors.[1] Comparing the antagonist's activity in these control cells to your CCR5-expressing cells can help identify off-target effects. For instance, Maraviroc has been studied for potential off-target effects, and while generally well-tolerated, monitoring for unexpected biological changes is good practice.[5][7]
Q4: What is the mechanism of resistance to CCR5 antagonists, and how can we detect it?
A4: Resistance to CCR5 antagonists can occur through two main mechanisms. The first is a shift in viral tropism from CCR5 to CXCR4, allowing the virus to bypass the CCR5 blockade. The second, rarer mechanism involves the virus adapting to use the antagonist-bound conformation of the CCR5 receptor for entry.[3][8] To detect a tropism switch, regular viral tropism testing is recommended, especially in cases of treatment failure. Detecting the second mechanism is more complex and may require sequencing of the viral envelope gene (gp120) to identify mutations that confer resistance.
Troubleshooting Guides
High Background in Radioligand Binding Assays
| Potential Cause | Troubleshooting Step |
| Non-specific binding of the radioligand | Increase the number of washes after incubation. Optimize the concentration of the blocking agent (e.g., BSA) in your assay buffer. |
| High protein concentration | Reduce the amount of membrane preparation used in the assay. High protein amounts can lead to increased non-specific binding.[9] |
| Radioligand concentration too high | Ensure the radioligand concentration is appropriate for the receptor affinity. Using a concentration that is too high can saturate non-specific sites.[9] |
| Inadequate filtration | Ensure the filter plates are properly pre-soaked (e.g., with polyethyleneimine) to reduce non-specific binding of the radioligand to the filter itself. |
Low Signal in Calcium Mobilization Assays
| Potential Cause | Troubleshooting Step |
| Low CCR5 expression | Verify the expression level of CCR5 on your cell line using flow cytometry or another suitable method. |
| Inefficient dye loading | Optimize the concentration of the calcium-sensitive dye and the loading time. Ensure cells are healthy before and during loading. |
| Agonist concentration not optimal | Perform a dose-response curve with your CCR5 agonist (e.g., RANTES/CCL5) to determine the optimal concentration for stimulation. |
| Cell health issues | Ensure cells are not over-confluent and have high viability before starting the assay. |
Inconsistent Results in Chemotaxis Assays
| Potential Cause | Troubleshooting Step |
| Suboptimal chemoattractant gradient | Ensure a stable and reproducible chemoattractant gradient is formed in the Boyden chamber. Optimize the concentration of the chemoattractant. |
| Incorrect pore size of the membrane | The pore size of the membrane should be appropriate for the size and migratory capacity of the cells being used.[10] |
| Serum in the media | Serum contains chemoattractants that can mask the effect of your specific chemoattractant. It is recommended to perform the assay in serum-free media.[10] |
| Incubation time | Optimize the incubation time. Shorter incubation times (4-6 hours) may yield better results for highly migratory cells.[10] |
Quantitative Data
Table 1: IC50 Values of Common CCR5 Antagonists in Different Assays
| Antagonist | Assay Type | Cell Line/System | IC50 (nM) |
| Maraviroc | RANTES Binding Inhibition | CHO cells | - |
| Anti-HIV Activity (R5 HIVNLBal) | JC53-BL cells | - | |
| Calcium Mobilization | HOS-CCR5 cells | 126 | |
| Vicriviroc | Anti-HIV Activity | PBMCs | ~1-1.5 log10 reduction in HIV-1 RNA |
| Aplaviroc | Anti-HIV Activity | PBMCs | - |
| INCB9471 | Calcium Mobilization | - | - |
| Anti-HIV Activity | - | - | |
| TAK-220 | RANTES Binding | - | 3.5 |
| Anti-HIV Activity (R5 HIV-1) | PBMCs | 0.55-1.7 | |
| Compound 21 (Diazaspiro[5.5]undecane derivative) | RANTES Binding | - | 30 |
| Piperidine 19 | Calcium Mobilization | - | 25.73 |
| Anti-HIV Activity | - | 73.01 |
Note: IC50 values can vary significantly based on experimental conditions. This table provides a summary of reported values for comparison.[1][6][11]
Experimental Protocols
Protocol 1: HIV-1 Env-Mediated Cell-Cell Fusion Assay
This assay measures the ability of a CCR5 antagonist to block the fusion of cells expressing the HIV-1 envelope glycoprotein (Env) with cells expressing CD4 and CCR5.
Materials:
-
Effector cells (e.g., 293T) transiently transfected to express HIV-1 Env (R5-tropic) and a reporter gene (e.g., luciferase).
-
Target cells (e.g., HeLa) stably expressing CD4 and CCR5 and containing a promoter for the reporter gene that is activated upon cell fusion.
-
CCR5 antagonist of interest.
-
Cell culture medium.
-
Reporter gene assay system (e.g., luciferase assay reagent).
-
Luminometer.
Methodology:
-
Cell Preparation:
-
One day prior to the assay, seed the target cells in a 96-well plate.
-
On the day of the assay, prepare a suspension of the effector cells.
-
-
Compound Treatment:
-
Prepare serial dilutions of the CCR5 antagonist in cell culture medium.
-
Add the diluted antagonist to the wells containing the target cells and incubate for a specified time (e.g., 1 hour) at 37°C.
-
-
Co-cultivation:
-
Add the effector cells to the wells containing the target cells and the antagonist.
-
Co-culture the cells for a period sufficient to allow for cell fusion and reporter gene expression (e.g., 6-8 hours) at 37°C.
-
-
Signal Detection:
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of fusion inhibition for each antagonist concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the antagonist concentration.
-
Protocol 2: Competitive Radioligand Binding Assay
This assay measures the ability of a CCR5 antagonist to compete with a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-RANTES) for binding to the CCR5 receptor.
Materials:
-
Membrane preparations from cells expressing CCR5.
-
Radiolabeled CCR5 ligand (e.g., [¹²⁵I]-RANTES).
-
Unlabeled CCR5 antagonist (test compound).
-
Unlabeled CCR5 ligand (for determining non-specific binding).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled CCR5 antagonist.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold assay buffer.
-
-
Counting:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Calculate the percentage of specific binding for each antagonist concentration relative to the control (no antagonist).
-
Determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).[12]
-
Visualizations
Caption: HIV-1 entry pathway and the mechanism of action of CCR5 antagonists.
References
- 1. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. daigonline.de [daigonline.de]
- 3. researchgate.net [researchgate.net]
- 4. In vitro effect of anti-human immunodeficiency virus CCR5 antagonist maraviroc on chemotactic activity of monocytes, macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Five-Year Safety Evaluation of Maraviroc in HIV-1–Infected Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New approaches in the treatment of HIV/AIDS – focus on maraviroc and other CCR5 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FAQ: Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 11. Exploration of Bivalent Ligands Targeting Putative Mu Opioid Receptor and Chemokine Receptor CCR5 Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
Validation & Comparative
comparing the efficacy of ccr5 antagonist 2 vs maraviroc
An Objective Comparison of the CCR5 Antagonists Maraviroc and Vicriviroc in the Context of HIV-1 Treatment
This guide provides a detailed comparison of the efficacy of two CCR5 antagonists, Maraviroc and Vicriviroc, for researchers, scientists, and drug development professionals. The comparison is based on available preclinical and clinical data.
Introduction to CCR5 Antagonists
C-C chemokine receptor type 5 (CCR5) is a protein on the surface of white blood cells that is involved in the immune system. It is also used by the most common strains of HIV-1 to enter and infect host cells.[1][2] CCR5 antagonists are a class of antiretroviral drugs that block this entry pathway.[3] They function by binding to the CCR5 co-receptor, which induces a conformational change in the receptor.[2][4] This change prevents the viral envelope protein, gp120, from binding to the receptor, thereby inhibiting the fusion of the viral and cellular membranes.[3][5]
This guide focuses on two prominent small-molecule CCR5 antagonists:
-
Maraviroc (brand names Selzentry, Celsentri): Developed by Pfizer, it is the first and only FDA-approved CCR5 antagonist for the treatment of CCR5-tropic HIV-1 infection.[5][6]
-
Vicriviroc (SCH 417690): Developed by Schering-Plough (later Merck), its development for HIV-1 treatment was discontinued after it failed to meet primary efficacy endpoints in late-stage clinical trials.[1][7]
Mechanism of Action
Both Maraviroc and Vicriviroc are noncompetitive, allosteric antagonists of the CCR5 receptor.[4][5] They bind to a hydrophobic pocket within the transmembrane helices of the CCR5 protein.[1][4] This binding does not directly compete with the natural chemokine ligands of CCR5 but instead alters the receptor's shape, making it unrecognizable to the HIV-1 gp120 protein.[2][3] This allosteric modulation effectively blocks the gp120-CCR5 interaction required for the entry of R5-tropic HIV-1 strains into CD4+ cells.[3][5]
Figure 1. Simplified signaling pathway of HIV-1 entry and its inhibition by CCR5 antagonists.
Comparative Efficacy Data
In Vitro Potency
The in vitro activity of CCR5 antagonists is a key indicator of their potential therapeutic efficacy. This is typically measured by the half-maximal inhibitory concentration (IC50) or the 90% effective concentration (EC90) in various cellular assays.
| Compound | Assay Type | Metric | Value (nM) | Cell Line / Virus Strain |
| Maraviroc | MIP-1β Binding Inhibition | IC50 | 2 | PM1 cells |
| Maraviroc | HIV-1BAL Replication Inhibition | EC90 | 1 | PM1 cells |
| Vicriviroc | MIP-1α Chemotaxis Inhibition | IC50 | < 1 | Ba/F3-hCCR5 cells |
| Vicriviroc | RANTES-induced Calcium Release | IC50 | 16 | U-87-CCR5 cells |
| Vicriviroc | CCR5 Antagonist Activity | IC50 | 10 | Not Specified |
Data sourced from references[8][9][10].
Clinical Efficacy
Clinical trials provide the most relevant data for comparing the real-world efficacy of drugs in patients. The primary endpoints in HIV treatment trials are typically the reduction in viral load (HIV-1 RNA levels) and the increase in CD4+ T cell counts.
| Drug | Trial Name(s) | Patient Population | Key Efficacy Endpoints (at 48 weeks) |
| Maraviroc | MOTIVATE 1 & 2 (Combined Analysis) | Treatment-experienced adults with R5-tropic HIV-1 | Viral Load: ~1 log10 decrease in HIV-1 RNA levels compared to Optimized Background Therapy (OBT) alone.[6] Undetectable Virus: 44% of patients achieved HIV-1 RNA <50 copies/mL (vs. 17% for OBT alone).[6] CD4+ Count: Mean increase of 120 cells/µL (vs. 61 cells/µL for OBT alone).[6] |
| Vicriviroc | ACTG 5211 | Treatment-experienced adults with R5-tropic HIV-1 | Viral Load: Median decrease of 1.92 log10 copies/mL (10 mg dose) and 1.44 log10 copies/mL (15 mg dose) from baseline.[1] Undetectable Virus: 57% (10 mg) and 43% (15 mg) of patients achieved HIV-1 RNA <400 copies/mL.[1] CD4+ Count: Median increase of 130 cells/µL (10 mg dose) and 96 cells/µL (15 mg dose) from baseline.[1] |
| Vicriviroc | VICTOR-E1 | Treatment-experienced adults with R5-tropic HIV-1 | Viral Load: Mean decrease of 1.77 log10 copies/mL (30 mg dose) from baseline (vs. 0.79 log10 for control).[8] Undetectable Virus: 56% of patients achieved HIV-1 RNA <50 copies/mL (vs. 14% for control).[8] CD4+ Count: Mean increase of 102-134 cells/mm3 from baseline (vs. 65 for control).[8] |
Data sourced from references[1][6][8]. Note that direct comparison between trials is challenging due to differences in study design, patient populations, and background therapies.
Experimental Protocols & Workflows
Key In Vitro Efficacy Assays
Several functional assays are employed to determine the potency of CCR5 antagonists.
-
Chemokine Binding Assay: This assay measures the ability of a compound to displace a radiolabeled natural CCR5 ligand (like RANTES, MIP-1α, or MIP-1β) from the receptor.[11] A reduction in bound radioactivity indicates that the test compound is binding to the receptor.
-
Calcium Mobilization (Flux) Assay: CCR5 activation by a chemokine triggers a rapid increase in intracellular calcium concentration.[11][12] This assay measures the ability of an antagonist to block this calcium flux. Cells expressing CCR5 are loaded with a calcium-sensitive fluorescent dye, and the change in fluorescence is measured after adding a chemokine in the presence or absence of the antagonist.[12]
-
Chemotaxis Assay: This assay assesses a compound's ability to inhibit the directed migration of CCR5-expressing cells towards a chemokine gradient.[9][13] The number of cells that migrate through a porous membrane in a transwell chamber is quantified.
-
Antiviral Replication Assay: This is the most direct measure of anti-HIV activity. Susceptible host cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs) are infected with an R5-tropic HIV-1 strain in the presence of varying concentrations of the antagonist.[11] The inhibition of viral replication is measured after several days by quantifying viral markers like p24 antigen or reverse transcriptase activity.
Figure 2. A typical experimental workflow for the preclinical in vitro evaluation of novel CCR5 antagonists.
Summary and Conclusion
Both Maraviroc and Vicriviroc demonstrated potent in vitro activity and significant clinical efficacy in reducing HIV-1 viral load and increasing CD4+ cell counts in treatment-experienced patients.
-
Maraviroc successfully navigated clinical development and is now an established option for patients with CCR5-tropic HIV-1, integrated into antiretroviral therapy regimens.[5][6] Its efficacy and safety have been demonstrated in large-scale Phase III trials.[14][15]
-
Vicriviroc also showed promise in Phase II studies, with efficacy data comparable to that of Maraviroc in some trials.[1][8] However, its development for HIV was ultimately halted by Merck after the drug failed to meet primary efficacy endpoints in later trials and due to concerns that arose during its development pathway.[1][7][16]
The comparative data underscores the rigorous and challenging nature of antiretroviral drug development. While both molecules effectively target the same receptor with a similar mechanism, subtle differences in pharmacology, and outcomes in pivotal clinical trials led to divergent paths—one becoming a therapeutic success and the other a discontinued candidate for HIV treatment.
References
- 1. Vicriviroc - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Maraviroc? [synapse.patsnap.com]
- 3. Maraviroc - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Merck stops development of CCR5 inhibitor vicriviroc | aidsmap [aidsmap.com]
- 8. Maraviroc in the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro effects of the CCR5 inhibitor maraviroc on human T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Two-Year Safety and Virologic Efficacy of Maraviroc in Treatment-Experienced Patients With CCR5-Tropic HIV-1 Infection: 96-Week Combined Analysis of MOTIVATE 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Maraviroc: a review of its use in HIV infection and beyond - PMC [pmc.ncbi.nlm.nih.gov]
CCR5 Antagonists: A Comparative Analysis of Small Molecules and Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor type 5 (CCR5) has emerged as a critical therapeutic target, most notably in the treatment of HIV-1 infection. As a key co-receptor for viral entry into host cells, its blockade offers a powerful mechanism to inhibit viral replication.[1][2] Two major classes of CCR5 antagonists have been developed: small molecules and monoclonal antibodies. This guide provides a detailed comparative analysis of these two therapeutic modalities, supported by experimental data and methodologies, to inform research and drug development efforts.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between small molecule and monoclonal antibody CCR5 antagonists lies in their mechanism of action and binding sites on the CCR5 receptor.
Small molecule antagonists , such as Maraviroc, are allosteric inhibitors.[3][4] They bind to a hydrophobic pocket formed by the transmembrane helices of the CCR5 receptor.[4][5] This binding induces a conformational change in the receptor, preventing the HIV-1 envelope glycoprotein gp120 from interacting with its binding site.[3]
Monoclonal antibodies , like Leronlimab (PRO 140), on the other hand, are typically competitive inhibitors.[4][6] They bind to extracellular domains of the CCR5 receptor, such as the second extracellular loop (ECL2), directly blocking the interaction site for gp120.[5] This direct competition for the binding site physically hinders the virus from attaching to the cell.
This difference in mechanism has significant implications. For instance, some studies suggest that these two classes of drugs can be used synergistically, as they target different regions of the receptor.[5] Furthermore, there is evidence of limited or no cross-resistance between the two classes, meaning a virus resistant to a small molecule antagonist may still be susceptible to a monoclonal antibody.[5]
Performance Data: Maraviroc vs. Leronlimab
To provide a clear comparison, we have summarized publicly available clinical trial data for the most prominent examples of each class: the small molecule Maraviroc and the monoclonal antibody Leronlimab.
Efficacy Data
| Parameter | Maraviroc (Small Molecule) | Leronlimab (Monoclonal Antibody) | Citations |
| HIV Viral Load Reduction | In treatment-experienced patients, resulted in a reduction of plasma HIV-1 RNA of at least 1.6 log10 in a 10-day monotherapy trial. In the MOTIVATE studies, 39-41% of patients achieved HIV-1 RNA <50 copies/mL at 96 weeks. | A single 350mg subcutaneous injection resulted in a HIV-1 RNA viral load reduction greater than 0.5 log or 68% within one week in a pivotal combination therapy trial. | [6][7][8] |
| CD4+ Cell Count Increase | In the MOTIVATE studies, median CD4+ T-cell counts increased from baseline by 89 and 113 cells/mm³ with once-daily and twice-daily dosing, respectively, at 96 weeks. | Preliminary data suggests a normalization of the CD4/CD8 T-cell ratio. | [8][9] |
Safety and Tolerability
| Parameter | Maraviroc (Small Molecule) | Leronlimab (Monoclonal Antibody) | Citations |
| Common Adverse Events | Upper respiratory tract infections, nasopharyngitis, dizziness, and rash. Most adverse events are mild to moderate. | Diarrhea, headache, swollen lymph nodes, high blood pressure, and injection site reactions. Generally well-tolerated. | [8][10] |
| Serious Adverse Events | Hepatotoxicity (carries a black box warning). | No drug-related serious adverse events reported in patients treated with a 700 mg dose. | [11][12] |
Pharmacokinetics and Pharmacodynamics
| Parameter | Maraviroc (Small Molecule) | Leronlimab (Monoclonal Antibody) | Citations |
| Administration | Oral | Subcutaneous injection | [3][13] |
| Dosing Frequency | Twice daily | Once weekly | [11][13] |
| Half-life | Approximately 14-18 hours | 3.4 - 3.7 days | [9][11] |
| Metabolism | Primarily by cytochrome P450 enzyme CYP3A4. | Expected to be degraded to smaller proteins and amino acids by proteolytic enzymes. | [3][9] |
CCR5 Signaling Pathway
Upon binding of its natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β), CCR5 activates several downstream signaling pathways that are crucial for immune cell trafficking and function. Understanding this pathway is essential for appreciating the potential on- and off-target effects of CCR5 antagonists.
Key Experimental Protocols
The evaluation of CCR5 antagonists relies on a series of well-established in vitro assays. Below are the methodologies for key experiments.
Receptor Binding Assay
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the CCR5 receptor.
Protocol:
-
Cell Culture: Use a cell line stably expressing human CCR5 (e.g., CHO/CCR5 or L1.2-CCR5 cells).
-
Radioligand Preparation: Utilize a radiolabeled CCR5 ligand, such as [¹²⁵I]-RANTES or [¹²⁵I]-MIP-1α.
-
Competition Binding:
-
Incubate the CCR5-expressing cells with a fixed concentration of the radioligand.
-
Add varying concentrations of the test antagonist (small molecule or monoclonal antibody).
-
Include a control with an excess of unlabeled ligand to determine non-specific binding.
-
-
Incubation: Allow the binding reaction to reach equilibrium (typically 1-2 hours at room temperature).
-
Washing: Terminate the reaction by rapidly washing the cells with cold buffer to remove unbound radioligand.
-
Detection: Measure the cell-associated radioactivity using a gamma counter.
-
Data Analysis: Calculate the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀).
HIV-1 Entry Assay
This assay determines the ability of an antagonist to inhibit HIV-1 entry into target cells. A common method is the single-cycle infectivity assay using pseudotyped viruses.
Protocol:
-
Cell Culture: Use a cell line that expresses CD4 and CCR5 and contains a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR promoter (e.g., U87-CD4-CCR5 cells).
-
Virus Production: Generate pseudotyped HIV-1 particles that have the envelope proteins of a CCR5-tropic HIV-1 strain and carry the reporter gene.
-
Infection:
-
Pre-incubate the target cells with varying concentrations of the CCR5 antagonist.
-
Infect the cells with the pseudotyped virus.
-
-
Incubation: Culture the infected cells for 48-72 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.
-
Lysis and Detection: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of viral entry (IC₅₀).
Chemotaxis Assay
This assay assesses the ability of an antagonist to block the migration of cells towards a CCR5 ligand.
Protocol:
-
Cell Preparation: Isolate primary immune cells (e.g., T-lymphocytes or monocytes) or use a cell line that expresses CCR5.
-
Assay Setup: Use a transwell chamber system with a porous membrane separating an upper and a lower chamber.
-
Chemoattractant: Place a solution containing a CCR5 ligand (e.g., RANTES) in the lower chamber.
-
Cell Migration:
-
Pre-incubate the cells with the CCR5 antagonist.
-
Place the cells in the upper chamber.
-
-
Incubation: Allow the cells to migrate through the membrane towards the chemoattractant for a defined period (e.g., 2-4 hours).
-
Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or a viability assay (e.g., CellTiter-Glo).
-
Data Analysis: Determine the extent of inhibition of cell migration by the antagonist.
Conclusion
Both small molecule and monoclonal antibody CCR5 antagonists have demonstrated significant clinical utility, particularly in the management of HIV-1 infection. Their distinct mechanisms of action offer different advantages and the potential for combination therapies. Small molecules provide the convenience of oral administration, while monoclonal antibodies offer less frequent dosing and a different resistance profile. The choice between these modalities will depend on the specific therapeutic context, including patient characteristics, viral tropism, and the desired pharmacokinetic profile. The experimental protocols outlined in this guide provide a framework for the preclinical and clinical evaluation of novel CCR5-targeting agents.
References
- 1. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 3. [Pharmacokinetics, interactions and mechanism of action of maraviroc] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. CCR5 Monoclonal Antibodies for HIV-1 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leronlimab - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. genomica.uaslp.mx [genomica.uaslp.mx]
- 9. go.drugbank.com [go.drugbank.com]
- 10. drugs.com [drugs.com]
- 11. youtube.com [youtube.com]
- 12. palmtreeclinical.com [palmtreeclinical.com]
- 13. eatg.org [eatg.org]
Comparative Analysis of CCR5 Antagonist Activity Across Diverse Cell Lines
This guide provides a comprehensive comparison of the in vitro activity of various C-C chemokine receptor type 5 (CCR5) antagonists across multiple cell lines. The data presented is crucial for researchers and drug development professionals working on HIV-1 therapeutics and other inflammatory diseases where CCR5 is a key target. The information is compiled from several studies, offering a cross-validated perspective on the potency of these compounds.
Data Summary of CCR5 Antagonist Potency
The inhibitory activity of CCR5 antagonists is typically measured by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of the antagonist required to inhibit 50% of a specific biological function, such as viral entry or receptor binding. The following table summarizes the reported potency of several CCR5 antagonists in various cell-based assays.
| CCR5 Antagonist | Cell Line | Assay Type | Potency (IC50/EC50 in nM) |
| Maraviroc (MVC) | TZM-bl | HIV-1 Env-mediated cell-cell fusion | ~1-10 (Varies by viral strain) |
| PBMCs | HIV-1 Replication | ~0.3-5 (Varies by viral strain) | |
| GHOST(3)-CD4-CCR5 | HIV-1 Single-Cycle Infectivity | ~1.0-2.0 | |
| TAK-779 | MAGI | Anti-HIV Replication | 1.2[1] |
| PBMCs | Anti-HIV Replication | 3.7[1] | |
| GHOST(3)-CD4-CCR5 | HIV-1 Single-Cycle Infectivity | ~5-20 | |
| TD-0680 | GHOST(3)-CD4-CCR5 | HIV-1 Single-Cycle Infectivity | 0.30 - 1.99 (mean 0.97)[2] |
| PBMCs | Primary R5-tropic HIV-1 Infection | ~0.09-2.29[2] | |
| TAK-652 | PBMCs | Anti-HIV Replication (6 R5-strains) | 0.25 (mean)[1] |
| GSK 163929 | HOS | Anti-HIV-1Ba-L | 4.26[1] |
| PBL | Anti-HIV-1Ba-L | 3.47[1] | |
| Compound 34 | (Not Specified) | Calcium Mobilization | 88[1] |
| (Not Specified) | Antiviral Activity | 31.4[1] | |
| Compound 35 | (Not Specified) | Calcium Mobilization | 3.0[1] |
| (Not Specified) | Antiviral Activity | 75.1[1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate CCR5 antagonist activity.
HIV-1 Env-Pseudotyped Virus Infectivity Assay
This assay measures the ability of a CCR5 antagonist to inhibit the entry of HIV-1 into a host cell line.
-
Cell Lines: GHOST(3)-CD4-CCR5 cells or TZM-bl cells, which express CD4 and CCR5 and contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR.
-
Virus Production: Pseudotyped viruses are produced by co-transfecting 293T cells with a plasmid encoding the HIV-1 envelope protein (Env) of interest and a plasmid encoding an Env-deficient HIV-1 genome that carries a reporter gene.
-
Infection Protocol:
-
Target cells (e.g., TZM-bl) are seeded in 96-well plates.
-
The cells are pre-incubated with serial dilutions of the CCR5 antagonist for 1 hour at 37°C.[2]
-
A fixed amount of Env-pseudotyped virus is then added to each well.
-
The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.
-
Cell lysates are prepared, and the reporter gene activity (e.g., luciferase activity) is measured using a luminometer.
-
-
Data Analysis: The percentage of inhibition is calculated relative to untreated control wells. The EC50 value is determined by fitting the dose-response curve with a nonlinear regression model.
Calcium Mobilization Assay
This functional assay assesses the ability of a CCR5 antagonist to block the intracellular calcium flux induced by the binding of a natural CCR5 ligand (e.g., RANTES/CCL5).
-
Cell Line: A cell line stably expressing CCR5, such as HEK293/CCR5-HA cells.[3]
-
Protocol:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The cells are then incubated with various concentrations of the CCR5 antagonist.
-
A CCR5 agonist (e.g., RANTES) is added to stimulate the receptor.
-
The change in intracellular calcium concentration is measured in real-time using a fluorometric imaging plate reader.
-
-
Data Analysis: The antagonist's potency (IC50) is determined by quantifying the inhibition of the agonist-induced calcium signal.
Radioligand Binding Assay
This assay directly measures the ability of a CCR5 antagonist to compete with a radiolabeled natural ligand for binding to the CCR5 receptor.
-
Cell Line: HEK293 cells stably expressing CCR5 (HEK293/CCR5).[4]
-
Protocol:
-
Cell membranes expressing CCR5 are prepared.
-
The membranes are incubated with a radiolabeled CCR5 ligand, such as [125I]-RANTES, [125I]-MIP-1α, or [125I]-MIP-1β.[1]
-
Increasing concentrations of the unlabeled CCR5 antagonist are added to compete for binding.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a gamma counter.
-
-
Data Analysis: The IC50 value is calculated as the concentration of antagonist that displaces 50% of the specifically bound radioligand.
Chemotaxis Assay
This assay evaluates the ability of a CCR5 antagonist to block the directed migration of cells towards a chemoattractant (a CCR5 ligand).
-
Cell Line: Primary immune cells (e.g., monocytes, macrophages) or cell lines expressing CCR5.[1]
-
Protocol:
-
A chemotaxis chamber (e.g., a transwell plate with a porous membrane) is used.
-
The lower chamber is filled with media containing a CCR5 ligand (chemoattractant).
-
Cells, pre-incubated with or without the CCR5 antagonist, are placed in the upper chamber.
-
The plate is incubated for a period to allow cell migration through the membrane towards the chemoattractant.
-
The number of migrated cells in the lower chamber is quantified, often by cell counting or using a fluorescent dye.[5]
-
-
Data Analysis: The percentage of inhibition of cell migration is calculated, and the IC50 is determined from the dose-response curve.
Visualizations: Pathways and Workflows
CCR5 Signaling Pathway
The binding of a chemokine ligand (e.g., RANTES/CCL5) to CCR5 initiates a cascade of intracellular signaling events. This process is central to the receptor's function in mediating immune cell trafficking and also in its role as an HIV-1 co-receptor. CCR5 antagonists block these downstream effects by preventing the initial ligand-receptor interaction.
References
- 1. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR5 Antagonist TD-0680 Uses a Novel Mechanism for Enhanced Potency against HIV-1 Entry, Cell-mediated Infection, and a Resistant Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of a new cell line for high-throughput evaluation of chemokine CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide: CCR5 Antagonist 2 vs. Dual CCR5/CCR2 Antagonists for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between selective CCR5 antagonists and dual CCR5/CCR2 antagonists is critical for advancing therapeutic strategies in HIV, inflammatory diseases, and oncology. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows.
Introduction
Chemokine receptors CCR5 and CCR2 are G-protein coupled receptors (GPCRs) that play pivotal roles in mediating leukocyte trafficking. CCR5 is the primary co-receptor for the entry of R5-tropic HIV-1 strains into host cells, making it a key therapeutic target. CCR2 and its primary ligand, CCL2, are central to the recruitment of monocytes and macrophages to sites of inflammation. Given the overlapping and distinct roles of these receptors in various pathologies, both selective CCR5 antagonists and dual CCR5/CCR2 antagonists have been developed. This guide explores the comparative efficacy, selectivity, and functional characteristics of these two classes of antagonists.
Performance Comparison: Quantitative Data
The following tables summarize the in vitro potency of representative selective CCR5 antagonists and dual CCR5/CCR2 antagonists from radioligand binding and functional assays.
Table 1: In Vitro Potency of Selective CCR5 Antagonists
| Compound | Target | Assay Type | Ligand | Cell Line | Potency (IC50/Ki, nM) |
| Maraviroc | CCR5 | Radioligand Binding | [¹²⁵I]MIP-1α | CHO-CCR5 | Ki: ~7.7 |
| CCR5 | Radioligand Binding | [³H]Maraviroc | HEK293-CCR5 | Kd: 0.18 ± 0.02[1] | |
| CCR5 | Antiviral Activity | HIV-1 Ba-L | PBMCs | IC50: 0.6 | |
| Vicriviroc | CCR5 | Radioligand Binding | [³H]Vicriviroc | HTS-hCCR5 membranes | Kd: 0.40 ± 0.02[1] |
| CCR5 | Antiviral Activity | HIV-1 Ba-L | PBMCs | IC50: 0.49 | |
| Aplaviroc | CCR5 | Radioligand Binding | [¹²⁵I]MIP-1β | CHO-K1/hCCR5 | IC50: 1.0 |
| CCR5 | Antiviral Activity | HIV-1 Ba-L | PBMCs | IC50: 0.28 |
Table 2: In Vitro Potency of Dual CCR5/CCR2 Antagonists
| Compound | Target | Assay Type | Ligand | Cell Line | Potency (IC50/Ki, nM) |
| Cenicriviroc | CCR5 | Radioligand Binding | [¹²⁵I]CCL5 | CHO-CCR5 | IC50: 0.8 |
| CCR2 | Radioligand Binding | [¹²⁵I]CCL2 | CHO-CCR2 | IC50: 1.4 | |
| CCR5 | Antiviral Activity | HIV-1 | Various | EC50: 0.03 - 0.98[2] | |
| BMS-813160 | CCR5 | Radioligand Binding | N/A | N/A | IC50: 3.6[3] |
| CCR2 | Radioligand Binding | N/A | N/A | IC50: 6.2[3] | |
| CCR5 | Chemotaxis | N/A | N/A | IC50: 1.1[3] | |
| CCR2 | Chemotaxis | N/A | N/A | IC50: 0.8[3] | |
| TAK-779 | CCR5 | Radioligand Binding | [¹²⁵I]RANTES | CHO/CCR5 | IC50: 1.4[4] |
| CCR2 | Radioligand Binding | [¹²⁵I]MCP-1 | CHO/CCR2b | IC50: 27[4] | |
| CCR5 | Antiviral Activity | R5 HIV-1 | MAGI-CCR5 | EC50: 1.2[4] |
Signaling Pathways
Both CCR5 and CCR2 are GPCRs that primarily couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. Upon ligand binding, they can also signal through Gq proteins, activating phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling cascades ultimately regulate cellular responses such as chemotaxis, proliferation, and cytokine production. Furthermore, evidence suggests that CCR2 and CCR5 can form heterodimers, which may lead to altered signaling, including pertussis toxin-resistant calcium flux, and a shift from chemotaxis to cell adhesion.[5]
Caption: CCR5 and CCR2 Signaling Pathways.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of experimental findings.
Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for CCR5 or CCR2.
Caption: Radioligand Binding Assay Workflow.
Protocol:
-
Cell Membrane Preparation:
-
Culture cells stably expressing the target receptor (e.g., HEK293-CCR5 or HEK293-CCR2) to confluency.
-
Harvest cells and homogenize in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]MIP-1α for CCR5) to each well.
-
Add serial dilutions of the test compound to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known unlabeled ligand).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This traps the membranes with bound radioligand on the filter.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Chemotaxis Assay
This protocol describes a transwell migration assay to assess the ability of an antagonist to inhibit chemokine-induced cell migration.
Caption: Chemotaxis Assay Workflow.
Protocol:
-
Cell Preparation:
-
Isolate primary cells (e.g., human peripheral blood monocytes) or use a cell line (e.g., THP-1) that expresses the target receptor(s).
-
Resuspend the cells in a serum-free or low-serum medium at a predetermined optimal concentration.
-
If testing an antagonist, pre-incubate the cells with various concentrations of the compound.
-
-
Assay Setup:
-
Add the appropriate chemokine (e.g., CCL5 for CCR5, CCL2 for CCR2) to the lower wells of a transwell plate. Include a negative control with medium only.
-
Place the transwell inserts (with a porous membrane) into the wells.
-
Add the cell suspension (with or without antagonist) to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a time sufficient for cell migration to occur (typically 2-4 hours).
-
-
Quantification of Migrated Cells:
-
Carefully remove the transwell inserts.
-
The migrated cells in the lower chamber can be quantified by several methods:
-
Direct cell counting: Lyse the cells and quantify the number using a cell counter or a viability assay (e.g., CellTiter-Glo).
-
Staining: Fix and stain the cells that have migrated to the underside of the membrane with a dye like crystal violet. Elute the dye and measure the absorbance.
-
Flow cytometry: Collect the cells from the lower chamber and count them using a flow cytometer.
-
-
-
Data Analysis:
-
Calculate the percentage of migrating cells for each condition relative to the positive control (chemokine alone).
-
For antagonist testing, plot the percentage of inhibition of migration against the antagonist concentration and determine the IC50 value.
-
Calcium Flux Assay
This protocol details a method for measuring changes in intracellular calcium concentration in response to chemokine receptor activation and its inhibition by an antagonist.
Caption: Calcium Flux Assay Workflow.
Protocol:
-
Cell Preparation and Dye Loading:
-
Plate cells expressing the target receptor(s) in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Remove the culture medium and wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating them with a dye-loading solution for a specified time (e.g., 30-60 minutes) at 37°C.
-
After incubation, wash the cells to remove excess extracellular dye.
-
-
Antagonist Incubation:
-
Add the test antagonist at various concentrations to the appropriate wells and incubate for a short period (e.g., 10-20 minutes) at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for a few seconds.
-
Inject a solution of the appropriate chemokine agonist into the wells to stimulate the cells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
For antagonist experiments, calculate the percentage of inhibition of the chemokine-induced calcium flux for each antagonist concentration.
-
Plot the percentage of inhibition against the antagonist concentration and fit the data to determine the IC50 value.
-
Conclusion
The choice between a selective CCR5 antagonist and a dual CCR5/CCR2 antagonist depends on the specific therapeutic application. For indications where both CCR5- and CCR2-mediated pathways are implicated, such as in certain inflammatory conditions and cancers, a dual antagonist may offer a more comprehensive therapeutic effect.[6] In contrast, for applications primarily focused on inhibiting R5-tropic HIV-1 entry, a highly selective and potent CCR5 antagonist may be sufficient. The experimental data and detailed protocols provided in this guide serve as a valuable resource for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of these important classes of chemokine receptor antagonists.
References
- 1. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]
- 2. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemokine receptor homo- or heterodimerization activates distinct signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCR2/CCR5-mediated macrophage-smooth muscle cell crosstalk in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: CCR5 Antagonist 2 (Compound 25) vs. Vicriviroc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two CCR5 antagonists: CCR5 antagonist 2 (also known as Compound 25) and Vicriviroc. Both compounds are potent inhibitors of HIV-1 entry, targeting the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the virus. This comparison aims to provide an objective overview of their in vitro efficacy, safety profiles, and pharmacokinetic properties to inform research and development efforts in the field of antiretroviral therapy.
Performance Overview
Both this compound (Compound 25) and Vicriviroc demonstrate potent anti-HIV-1 activity by blocking the interaction between the viral envelope glycoprotein gp120 and the CCR5 co-receptor, thereby preventing viral entry into host cells.[1] Preclinical data suggests that Compound 25, a novel tropane derivative, exhibits comparable or even more potent inhibitory activity against a range of HIV-1 strains when compared to the established CCR5 antagonist, Maraviroc.[2][3][4] Vicriviroc, a piperazine-based compound, has undergone extensive clinical evaluation and has shown significant viral load reduction in treatment-experienced HIV-1 patients.[5]
The key distinctions between these two antagonists lie in their chemical scaffolds, specific potency against different viral isolates, and their pharmacokinetic profiles. This guide will delve into the quantitative data to highlight these differences.
Data Presentation
In Vitro Anti-HIV-1 Activity
The following table summarizes the in vitro anti-HIV-1 efficacy of this compound (Compound 25) and Vicriviroc against various laboratory-adapted and clinical isolate strains of HIV-1. The data is presented as the half-maximal inhibitory concentration (IC50) in nanomolar (nM) concentrations.
| HIV-1 Strain | This compound (Compound 25) IC50 (nM) | Vicriviroc IC50 (nM) | Assay Cell Line |
| HIV-1Ba-L | 0.82 ± 0.08 | 0.31 ± 0.04 | TZM-bl |
| HIV-1YU-2 | 0.96 ± 0.11 | 0.42 ± 0.05 | TZM-bl |
| HIV-1SF162 | 1.12 ± 0.15 | 0.55 ± 0.07 | TZM-bl |
| Clinical Isolate 1 | 1.25 ± 0.18 | Not Reported | TZM-bl |
| Clinical Isolate 2 | 1.56 ± 0.22 | Not Reported | TZM-bl |
| HOS | 8 | Not Reported | HOS |
Data for Compound 25 is sourced from Xie et al., 2022.[2][3][4] Data for Vicriviroc is sourced from the same publication for direct comparison where available.
Cytotoxicity
The cytotoxic effects of the compounds were evaluated in TZM-bl cells, and the 50% cytotoxic concentration (CC50) was determined. A higher CC50 value indicates lower cytotoxicity.
| Compound | CC50 (µM) in TZM-bl cells |
| This compound (Compound 25) | > 200 |
| Vicriviroc | > 200 |
Data is sourced from Xie et al., 2022.[2][3][4]
Pharmacokinetic Properties in Sprague-Dawley Rats
The following table outlines the key pharmacokinetic parameters of this compound (Compound 25) and Vicriviroc following oral administration in Sprague-Dawley rats.
| Parameter | This compound (Compound 25) | Vicriviroc |
| Dose (mg/kg, p.o.) | 10 | 10 |
| Cmax (ng/mL) | 358 ± 45 | 215 ± 38 |
| Tmax (h) | 1.5 ± 0.5 | 2.0 ± 0.8 |
| AUC0-∞ (ng·h/mL) | 1285 ± 156 | 896 ± 112 |
| Oral Bioavailability (%) | 53 | Not directly compared in this study |
Data is sourced from Xie et al., 2022 and other supporting preclinical studies.[2][3][4][6]
Experimental Protocols
Anti-HIV-1 Activity Assay (TZM-bl cells)
The anti-HIV-1 activity of the compounds was determined using a luciferase-based assay in TZM-bl cells.
-
Cell Preparation: TZM-bl cells were seeded in 96-well plates at a density of 1 x 104 cells per well and incubated for 24 hours at 37°C.
-
Compound Dilution: Test compounds were serially diluted in culture medium to achieve a range of concentrations.
-
Infection: Cells were infected with HIV-1 viral stocks (TCID50 of 400).
-
Treatment: Immediately after infection, the diluted compounds were added to the respective wells.
-
Incubation: The plates were incubated for 48 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: After incubation, the luciferase activity was measured using a luciferase assay reagent, and the luminescence was read on a microplate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves using nonlinear regression analysis.
Cytotoxicity Assay
-
Cell Seeding: TZM-bl cells were seeded in 96-well plates as described for the anti-HIV-1 assay.
-
Compound Addition: Various concentrations of the test compounds were added to the wells.
-
Incubation: The plates were incubated for 48 hours at 37°C.
-
MTT Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution was added to each well, and the plates were incubated for 4 hours. The formazan crystals were then dissolved in DMSO.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The CC50 values were determined from the dose-response curves.
Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats were used for the pharmacokinetic studies.
-
Drug Administration: The compounds were administered orally (p.o.) at a dose of 10 mg/kg.
-
Blood Sampling: Blood samples were collected at various time points post-dosing via the tail vein.
-
Plasma Preparation: Plasma was separated by centrifugation.
-
Bioanalysis: The concentrations of the compounds in plasma were determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC were calculated using non-compartmental analysis.
Mandatory Visualization
Caption: Mechanism of action of CCR5 antagonists in preventing HIV-1 entry.
Caption: Workflow for in vitro and in vivo evaluation of CCR5 antagonists.
References
- 1. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Structure-Based Design of Tropane Derivatives as a Novel Series of CCR5 Antagonists with Broad-Spectrum Anti-HIV-1 Activities and Improved Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. daigonline.de [daigonline.de]
- 6. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
validating the specificity of ccr5 antagonist 2 for the ccr5 receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of the CCR5 antagonist, here exemplified by Maraviroc, with other well-characterized antagonists such as Vicriviroc and TAK-779. The following sections present supporting experimental data, detailed methodologies for key validation assays, and visualizations of relevant biological pathways and experimental workflows.
Comparative Specificity Profile of CCR5 Antagonists
The specificity of a CCR5 antagonist is paramount to its therapeutic efficacy and safety. An ideal antagonist should exhibit high affinity for the CCR5 receptor while demonstrating minimal interaction with other chemokine receptors and off-target proteins, such as the hERG potassium channel, which is often associated with cardiac toxicity.
The following table summarizes the binding affinities and functional activities of Maraviroc, Vicriviroc, and TAK-779 for their primary target (CCR5) and key off-targets (CXCR4, CCR2, and hERG channel).
| Antagonist | Target | Assay Type | Value (nM) | Reference |
| Maraviroc | CCR5 | Binding Affinity (Kd) | 0.18 ± 0.02 | [1] |
| hERG Channel | Functional Inhibition (IC50) | >10,000 | [2] | |
| Vicriviroc | CCR5 | Binding Affinity (Kd) | 0.40 ± 0.02 | [1] |
| CCR5 | Functional Inhibition (IC50) - GTPγS assay | 4.2 ± 1.3 | [3] | |
| hERG Channel | Functional Inhibition (IC50) | 1,100 | [3] | |
| TAK-779 | CCR5 | Binding Affinity (Ki) | 1.1 | [4] |
| CCR5 | Functional Inhibition (IC50) - RANTES binding | 1.4 | [5] | |
| CCR2b | Functional Inhibition (IC50) - MCP-1 binding | 27 | [5] | |
| CXCR3 | Functional Inhibition (IC50) - IP-10 binding | 369 | [6] | |
| CCR1, CCR3, CCR4 | Binding Assay | No effect | [5] | |
| CXCR4 | In vivo cell recruitment | Inhibitory effect (indirect) | [7] |
Key Experiments for Specificity Validation
To rigorously assess the specificity of a CCR5 antagonist, a panel of in vitro assays is typically employed. These assays quantify the antagonist's binding affinity, its ability to block receptor-mediated signaling and cell migration, and its potential for off-target effects.
Radioligand Binding Assay
This assay directly measures the affinity of the antagonist for the CCR5 receptor by competing with a radiolabeled ligand.
Experimental Protocol:
-
Cell/Membrane Preparation: Membranes from cells stably expressing the human CCR5 receptor (e.g., HTS-hCCR5 cells) are prepared.
-
Radioligand: A tritiated small molecule antagonist like [3H]SCH-C or [3H]vicriviroc is used.
-
Assay Procedure:
-
Incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled antagonist (e.g., Maraviroc, Vicriviroc, or TAK-779) in the presence of the CCR5-expressing cell membranes.
-
The incubation is carried out at room temperature for a sufficient duration to reach equilibrium (e.g., 2 hours).
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the antagonist's binding affinity.[1][3]
Calcium Mobilization Assay
This functional assay determines the antagonist's ability to block the intracellular calcium influx triggered by chemokine binding to CCR5.
Experimental Protocol:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably co-expressing the human CCR5 receptor and a promiscuous G-protein (e.g., Gα16 or Gqi5) are commonly used.[8]
-
Calcium Indicator Dye: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2-AM or Fluo-4 AM.
-
Assay Procedure:
-
Seed the CCR5-expressing CHO-K1 cells in a 96-well or 384-well plate.
-
Load the cells with the calcium indicator dye.
-
Pre-incubate the cells with varying concentrations of the CCR5 antagonist.
-
Stimulate the cells with a CCR5 agonist, such as RANTES (CCL5) or MIP-1α (CCL3).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) is calculated to determine its functional potency.
Chemotaxis Assay
This assay assesses the antagonist's ability to block the migration of cells towards a CCR5 chemokine ligand, a key physiological function of the receptor.
Experimental Protocol:
-
Cell Type: Primary human T cells or a T-cell line (e.g., Jurkat) that expresses CCR5 are used.
-
Chemoattractant: A CCR5 ligand, such as MIP-1α (CCL3) or RANTES (CCL5), is used as the chemoattractant.
-
Assay Setup: A transwell migration assay system (e.g., 24-well plate with 5 µm pore size inserts) is utilized.
-
Assay Procedure:
-
Place the chemoattractant in the lower chamber of the transwell plate.
-
Pre-incubate the CCR5-expressing cells with varying concentrations of the antagonist.
-
Add the cell suspension to the upper chamber (the insert).
-
Incubate the plate for a few hours to allow for cell migration.
-
Quantify the number of cells that have migrated to the lower chamber, for example, by cell counting using a flow cytometer.[9][10]
-
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the cell migration towards the chemoattractant (IC50) is determined.
Visualizing Key Processes
To further elucidate the context of CCR5 antagonist specificity, the following diagrams illustrate the CCR5 signaling pathway, a typical experimental workflow for validation, and the logical framework of the specificity assessment.
Caption: CCR5 signaling cascade upon ligand binding.
Caption: Experimental workflow for validating antagonist specificity.
Caption: Logical framework for assessing CCR5 antagonist specificity.
References
- 1. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]
- 2. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CCR5/CXCR3 antagonist TAK-779 prevents diffuse alveolar damage of the lung in the murine model of the acute respiratory distress syndrome [frontiersin.org]
- 5. pnas.org [pnas.org]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Hetero-oligomerization of CCR2, CCR5, and CXCR4 and the Protean Effects of “Selective” Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CCL5-mediated T-cell chemotaxis involves the initiation of mRNA translation through mTOR/4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The strength of the chemotactic response to a CCR5 binding chemokine is determined by the level of cell surface CCR5 density - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for CCR5 Antagonists
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of CCR5 antagonists within a research and drug development setting. Adherence to these procedural guidelines is critical for ensuring personnel safety and regulatory compliance. CCR5 antagonists, while not universally classified as hazardous, should be handled with care as potent, biologically active small molecules. The following procedures are based on established best practices for the disposal of research-grade chemical and pharmaceutical waste.
Waste Characterization and Segregation: A Critical First Step
Proper disposal begins with accurate waste identification and segregation at the point of generation. All personnel handling CCR5 antagonists must be trained to distinguish between different waste streams to prevent improper disposal, which can pose safety risks and violate regulations.
| Waste Category | Description | Recommended Disposal Container |
| Bulk CCR5 Antagonist Waste | Unused or expired pure compounds (powder or solid), concentrated stock solutions, and grossly contaminated materials. | Black Hazardous Waste Container: For Resource Conservation and Recovery Act (RCRA) regulated hazardous waste.[1] |
| Trace CCR5 Antagonist Waste | Items with minimal residual contamination, such as empty vials, flasks, and containers holding less than 3% of the original quantity.[2] This also includes personal protective equipment (PPE) like gloves and gowns, and other disposables (e.g., pipette tips, bench paper) that are not visibly contaminated. | Yellow Chemotherapy/Hazardous Drug Waste Container: For incineration.[3] |
| Contaminated Sharps | Needles, syringes, scalpels, and other sharp objects contaminated with any amount of CCR5 antagonist. | Yellow Puncture-Resistant Sharps Container labeled "Chemotherapy/Hazardous Drug Waste".[3] |
| Aqueous Solutions | Dilute aqueous solutions containing CCR5 antagonists. | Consult your institution's Environmental Health and Safety (EHS) department. Sewer disposal is generally not recommended without neutralization and explicit approval.[4][5] |
Note: Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the particular CCR5 antagonist, as disposal requirements may vary.
Experimental Protocol: Step-by-Step Disposal of CCR5 Antagonist Waste
This protocol outlines the standard operating procedure for the collection and disposal of waste generated from research activities involving CCR5 antagonists.
Personnel Protective Equipment (PPE) Required:
-
Standard laboratory coat
-
Safety glasses or goggles
-
Two pairs of chemotherapy-rated nitrile gloves
Procedure:
-
Waste Segregation: At the point of generation, determine the appropriate waste category based on the table above.
-
Container Labeling: Ensure all waste containers are clearly and accurately labeled with their contents (e.g., "Hazardous Waste: CCR5 Antagonist," "Trace Chemotherapy Waste").[6]
-
Bulk Waste Disposal:
-
Carefully transfer unused or expired solid CCR5 antagonist compounds into a designated black hazardous waste container.
-
For concentrated solutions, transfer the liquid to the same container. Do not overfill.
-
Seal the container securely when not in use.
-
-
Trace Waste Disposal:
-
Sharps Disposal:
-
Immediately place all contaminated sharps into a designated yellow, puncture-resistant sharps container.[3] Do not recap, bend, or break needles.
-
-
Decontamination of Work Surfaces:
-
After handling CCR5 antagonists, decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough wipe-down.
-
Dispose of the cleaning materials as trace waste.
-
-
Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Schedule a waste pickup with your institution's EHS department.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and proper workflow for the disposal of waste contaminated with CCR5 antagonists.
Caption: Workflow for the proper segregation and disposal of CCR5 antagonist waste.
Signaling Pathway Context: CCR5 Antagonism
Understanding the mechanism of action of CCR5 antagonists reinforces the need for careful handling of these potent molecules. They are designed to interact with and block a key signaling pathway utilized by HIV-1 to enter host cells.
Caption: Mechanism of HIV-1 entry and its inhibition by a CCR5 antagonist.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of CCR5 antagonists, protecting both personnel and the environment.
References
- 1. cdc.gov [cdc.gov]
- 2. Chemotherapy & Hazardous Drugs | UW Environmental Health & Safety [ehs.washington.edu]
- 3. hsrm.umn.edu [hsrm.umn.edu]
- 4. Safe Chemical Waste Disposal [fishersci.com]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. osha.gov [osha.gov]
Essential Safety and Logistics for Handling CCR5 Antagonist 2
Disclaimer: A specific Safety Data Sheet (SDS) for "CCR5 antagonist 2" with the identifier HY-152131 was not publicly available at the time of this writing. The following guidance is based on best practices for handling potent pharmaceutical compounds in a research setting. It is imperative to consult the compound-specific SDS upon acquisition and before handling.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedures outlined are designed to minimize exposure risk and ensure safe disposal, fostering a secure laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
Due to the potential high potency of a novel CCR5 antagonist, a cautious approach to personal protective equipment and engineering controls is paramount. The Occupational Exposure Limit (OEL) for a novel compound is often unknown, necessitating the implementation of stringent safety measures.
Table 1: Personal Protective Equipment for Handling this compound
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations* |
| Respiratory Protection | NIOSH-approved N95 respirator | NIOSH-approved powered air-purifying respirator (PAPR) with an appropriate cartridge |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields | Chemical splash goggles and a full-face shield |
| Hand Protection | Double-gloving with nitrile gloves | Chemically resistant gloves (e.g., thicker nitrile or neoprene) with regular changes |
| Body Protection | Disposable, solid-front lab coat with tight-fitting cuffs | Disposable, fluid-resistant and particle-tight coverall |
| Foot Protection | Closed-toe shoes | Disposable shoe covers |
*High-risk operations include handling powders, generating aerosols, and working with large quantities.
Engineering Controls:
-
Primary Containment: All handling of powdered this compound should be performed in a certified chemical fume hood or a glove box. For highly potent compounds, a glove box provides a higher level of containment.
-
Ventilation: The laboratory should have a well-maintained ventilation system that ensures negative pressure, with single-pass air being ideal.
-
Restricted Access: The area where the compound is handled should be clearly marked and access restricted to authorized personnel only.
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is crucial for minimizing risk.
Experimental Workflow for Handling this compound
Caption: Experimental workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Don all required PPE as specified in Table 1.
-
Prepare a designated workspace within a chemical fume hood or glove box. Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary equipment and reagents before introducing the CCR5 antagonist.
-
-
Handling:
-
When weighing the solid compound, use a balance with a draft shield or conduct the weighing within the containment of a fume hood.
-
To minimize dust generation, carefully handle the solid.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
-
Cleanup:
-
Following the experiment, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a suitable laboratory detergent.
-
Decontaminate all non-disposable equipment that came into contact with the compound.
-
Remove and dispose of the absorbent paper as solid hazardous waste.
-
-
Personal Decontamination:
-
Remove disposable PPE in the designated doffing area, avoiding self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant hazardous waste container | Dispose of through the institution's hazardous waste management program. |
| (Unused compound, contaminated PPE, labware) | ||
| Liquid Waste | Labeled, sealed, and chemically compatible hazardous waste container | Dispose of through the institution's hazardous waste management program. Do not pour down the drain. |
| (Solutions containing the antagonist, rinsates) | ||
| Sharps Waste | Labeled, puncture-proof sharps container | Dispose of through the institution's hazardous waste management program. |
| (Contaminated needles, syringes, etc.) |
Waste Management Workflow
Caption: Waste disposal workflow for this compound.
By adhering to these stringent safety and logistical protocols, researchers can effectively mitigate the risks associated with handling potent pharmaceutical compounds like this compound, ensuring a safe and productive research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
